molecular formula C21H15N5O6S B15542049 PHPS1

PHPS1

カタログ番号: B15542049
分子量: 465.4 g/mol
InChIキー: IYPHPQODKSHEHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PHPS1 is a useful research compound. Its molecular formula is C21H15N5O6S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHPQODKSHEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PHPS1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylhydrazonopyrazolone sulfonate 1 (PHPS1) is a potent, specific, and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2] Encoded by the PTPN11 gene, Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[3] It is integral to the activation of the Ras/MAP kinase (Erk1/2) pathway downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors.[3] Due to its function as a key signaling node and its role as an oncogene in various cancers, Shp2 has emerged as a significant therapeutic target.[3] this compound was identified through high-throughput in silico screening and has become a crucial chemical probe for dissecting Shp2-dependent cellular processes and exploring its therapeutic potential.[2] This guide details the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of its effects on cellular signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the Shp2 phosphatase.[2] Shp2 normally exists in an auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the PTP domain.[4][5] Upon activation by binding to specific phosphotyrosine motifs on scaffold proteins like Gab1/2, Shp2 undergoes a conformational change, exposing its active site. It then dephosphorylates target proteins, a key step in activating the Ras-Erk1/2 signaling cascade.

This compound exerts its effect by binding to the catalytic cleft of Shp2, preventing it from dephosphorylating its substrates. This inhibition is highly specific. The selectivity of this compound for Shp2 over the closely related phosphatases Shp1 and PTP1B is attributed to its interaction with four specific amino acid residues at the periphery of the catalytic cleft: Lys-280, Asn-281, Arg-362, and His-426.[2]

By inhibiting Shp2, this compound effectively blocks downstream signaling through the Erk1/2 MAP kinase pathway.[1][2] This leads to a reduction in cell proliferation, inhibition of cell migration, and induction of apoptosis in various pathological contexts, including cancer and atherosclerosis.[1][2][6] Notably, this compound does not affect Shp2-independent signaling pathways such as PI3K/Akt or Stat3, further highlighting its specificity.[1][2][3][7]

Data Presentation

Quantitative data from various studies demonstrate the potency and selectivity of this compound.

Table 1: Inhibitor Specificity of this compound

Target Enzyme Ki (μM) Selectivity vs. Shp2 Reference
Shp2 0.73 ± 0.34 1-fold [1][2][3][7]
PTP1B 5.8 8-fold [1][2][3][7]
Shp1 10.7 15-fold [1][2][3][7]
Shp2-R362K 5.8 8-fold [3][7]

| PTP1B-Q | 0.47 | 0.64-fold |[3][7] |

Table 2: Effect of this compound on Human Tumor Cell Proliferation

Cell Line Treatment Result Reference
HT-29 (Colon Cancer) 30 μM this compound for 6 days 74% reduction in cell number [2][3][7]
Caki-1 (Kidney Cancer) 30 μM this compound for 6 days 0% reduction in cell number [2][3][7]

| Panel of Tumor Lines | 30 μM this compound for 6 days | 0% to 74% reduction in cell number |[2] |

Signaling Pathways and Visualizations

This compound's inhibition of Shp2 impacts multiple signaling cascades. The following diagrams illustrate its mechanism in different biological contexts.

Inhibition of the Canonical Shp2/Erk Pathway

Upon stimulation by growth factors like HGF/SF, receptor tyrosine kinases recruit scaffold proteins (e.g., Gab1/2). Shp2 binds to these scaffolds, becomes activated, and promotes the activation of the Ras/Raf/MEK/Erk cascade, leading to cell proliferation and survival. This compound directly inhibits Shp2, breaking this chain of events.[2] This action blocks sustained Erk1/2 phosphorylation without affecting the PI3K/Akt or STAT3 pathways.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) Gab Gab1 / Gab2 RTK->Gab Recruits & Phosphorylates Akt PI3K / Akt RTK->Akt Stat3 STAT3 RTK->Stat3 Shp2 Shp2 Gab->Shp2 Recruits & Activates Ras Ras/Raf/MEK Shp2->Ras Promotes Activation This compound This compound This compound->Shp2 Inhibits Erk Erk1/2 Ras->Erk Activates Prolif Cell Proliferation & Survival Erk->Prolif Promotes GF Growth Factor GF->RTK Activates

Caption: this compound selectively inhibits Shp2, blocking the Erk1/2 pathway.

Atherosclerosis Protection via VSMC Proliferation Inhibition

In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) stimulates vascular smooth muscle cells (VSMCs), leading to the phosphorylation and activation of Shp2 and Erk.[6] This signaling promotes VSMC proliferation, a key event in the formation of atherosclerotic plaques. This compound blocks this pathway, reducing VSMC proliferation and protecting against atherosclerosis development in animal models.[6]

G oxLDL oxLDL VSMC Vascular Smooth Muscle Cell (VSMC) oxLDL->VSMC Stimulates pShp2 SHP2 Phosphorylation VSMC->pShp2 Induces pErk ERK Phosphorylation pShp2->pErk Leads to Prolif VSMC Proliferation pErk->Prolif Promotes Plaque Atherosclerotic Plaque Formation Prolif->Plaque Contributes to This compound This compound This compound->pShp2 Blocks

Caption: this compound inhibits oxLDL-induced VSMC proliferation in atherosclerosis.

Apoptosis Induction in Oral Cancer via the AMPK/PD-L1 Axis

A more recently discovered mechanism involves the regulation of AMPK and PD-L1 in oral squamous cell carcinoma under hypoxic conditions.[8] Here, this compound's inhibition of SHP-2 leads to increased AMPK expression and activity. This, in turn, enhances the serine phosphorylation of PD-L1, promoting the expression of pro-apoptotic proteins (caspases, Bax) and inducing cancer cell apoptosis.[8]

G This compound This compound SHP2 SHP-2 This compound->SHP2 Inhibits AMPK AMPK SHP2->AMPK Inhibits PDL1 PD-L1 Serine Phosphorylation AMPK->PDL1 Enhances Casp Caspase-3, -8 Bax PDL1->Casp Increases Apoptosis Apoptosis of Cancer Cells Casp->Apoptosis Induces

Caption: this compound promotes apoptosis in oral cancer via the SHP-2/AMPK/PD-L1 axis.

Experimental Protocols

The characterization of this compound has involved several key experimental methodologies. Below are summaries of these protocols based on published literature.

Phosphatase Inhibition Assay (Determination of Ki)
  • Objective: To measure the inhibitory potency of this compound against Shp2 and other phosphatases.

  • Methodology: Recombinant human Shp2, Shp1, or PTP1B protein is incubated with a phosphate (B84403) substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide, in a suitable assay buffer. The rate of phosphate release is measured spectrophotometrically or by fluorescence. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and this compound. Data are then fitted to the Michaelis-Menten equation for competitive inhibition.[2] The Ki value is often calculated using the Cheng-Prusoff equation.[2]

Western Blot Analysis of Signaling Pathways
  • Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like Erk1/2, Akt, and Stat3.

  • Methodology: Cells (e.g., MDCK epithelial cells, VSMCs) are serum-starved and then pre-treated with various concentrations of this compound (e.g., 5-20 µM) or a vehicle control (DMSO) for a defined period.[6][7] The cells are then stimulated with a growth factor (e.g., HGF/SF, oxLDL).[6][7] Following stimulation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2).[2][6] Protein bands are visualized using chemiluminescence.

Cell Proliferation and Colony Formation Assays
  • Objective: To determine the effect of this compound on the growth of cancer cells.

  • Methodology: A panel of human tumor cell lines is seeded in multi-well plates. The cells are then treated with a fixed concentration of this compound (e.g., 30 µM) or vehicle for an extended period (e.g., 6 days).[2][7] At the end of the treatment period, cell viability or cell number is quantified using a standardized colorimetric assay, such as the sulforhodamine B (SRB) assay.[2] For anchorage-independent growth, cells are suspended in soft agar (B569324) containing this compound or vehicle and incubated for several weeks, after which colony formation is quantified.

In Vivo Atherosclerosis Mouse Model
  • Objective: To evaluate the therapeutic effect of this compound on the development of atherosclerosis in a living organism.

  • Methodology: LDL receptor-deficient (Ldlr-/-) mice are fed a high-cholesterol diet for a period (e.g., 4 weeks) to induce early atherosclerotic plaques.[6] During the final week of the diet, a cohort of mice receives daily intraperitoneal (i.p.) injections of this compound (e.g., 3 mg/kg), while a control group receives a vehicle injection.[3][6][7] At the end of the study, aortic roots are harvested, sectioned, and stained (e.g., Movat staining) to measure the size of atherosclerotic plaques. Immunohistochemistry is used to analyze the composition of the plaques, specifically for markers of VSMCs.[6]

The following diagram illustrates a typical workflow for an in vitro study of this compound.

G cluster_assays 5. Downstream Assays A 1. Culture Cells (e.g., VSMCs) B 2. Pre-treat with this compound or Vehicle (DMSO) A->B C 3. Stimulate with Inducer (e.g., oxLDL) B->C D 4. Harvest Cells for Analysis C->D E Western Blot (p-SHP2, p-ERK) D->E F Proliferation Assay (BrdU Staining) D->F G Other Assays (e.g., Migration) D->G

Caption: A generalized workflow for in vitro analysis of this compound's cellular effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Shp2 tyrosine phosphatase. Its mechanism of action is centered on the direct inhibition of Shp2's catalytic activity, leading to the specific downregulation of the Ras/Erk signaling pathway. This targeted action has been shown to inhibit cell proliferation and survival in cancer models and reduce vascular smooth muscle cell proliferation in atherosclerosis.[2][6] More recent findings also point to novel mechanisms involving the regulation of cell metabolism and apoptosis through the AMPK/PD-L1 axis.[8] As a specific chemical probe, this compound has been invaluable for elucidating the diverse biological roles of Shp2 and serves as a foundational compound for the development of next-generation Shp2 inhibitors for therapeutic use.

References

PHPS1: A Selective SHP2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-((4-sulfophenyl)hydrazono)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the biochemical and cellular activity of this compound, presents its selectivity profile, and provides detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding.

Introduction to this compound and its Target: Shp2

Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). By dephosphorylating specific target proteins, Shp2 positively regulates the Ras-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and other solid tumors, establishing Shp2 as a bona fide oncoprotein.

This compound (phenylhydrazono pyrazolone (B3327878) sulfonate 1) was identified as a potent, cell-permeable, and selective inhibitor of Shp2. It acts by binding to the catalytic site of Shp2, thereby preventing the dephosphorylation of its substrates and inhibiting downstream signaling. Its selectivity for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, makes it a valuable tool for studying Shp2-dependent signaling and a promising scaffold for the development of therapeutic agents.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound
Target PhosphataseKi (μM)Selectivity vs. Shp2Reference
Shp20.73-[1]
Shp110.7~15-fold[1]
PTP1B5.8~8-fold[1]

Ki (inhibition constant) values were determined using in vitro phosphatase activity assays.

Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (μM)NotesReference
HT-29Colon CarcinomaProliferationNot explicitly stated, but 74% reduction in cell number at 30 µM after 6 days[1]
Caki-1Kidney CarcinomaProliferationNo significant reduction in cell number at 30 µM after 6 days[1]

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the measured cellular process.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly inhibiting the phosphatase activity of Shp2, which in turn modulates downstream signaling pathways.

Inhibition of the Ras-MAPK Pathway

Shp2 is a key activator of the Ras-MAPK signaling cascade. Upon activation by growth factors, Shp2 dephosphorylates specific docking proteins, leading to the activation of Ras and subsequent phosphorylation of ERK1/2. This compound blocks this cascade by inhibiting Shp2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Shp2 Shp2 RTK->Shp2 Activation Ras Ras Shp2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->Shp2 Inhibition

This compound inhibits the Shp2-mediated Ras-MAPK pathway.
Regulation of Paxillin (B1203293) Phosphorylation

This compound has been shown to inhibit the dephosphorylation of paxillin, a focal adhesion-associated protein. The phosphorylation state of paxillin is crucial for cell adhesion, migration, and cytoskeletal organization.

G cluster_cytoplasm Cytoplasm Shp2 Shp2 Paxillin_P Phospho-Paxillin Shp2->Paxillin_P Dephosphorylation Paxillin Paxillin Paxillin_P->Paxillin Adhesion_Migration Cell Adhesion & Migration Paxillin->Adhesion_Migration This compound This compound This compound->Shp2 Inhibition

This compound inhibits Shp2-mediated dephosphorylation of paxillin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

G Sulfanilic_Acid Sulfanilic Acid Diazonium_Salt Diazonium Salt Sulfanilic_Acid->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5°C) Hydrazone Hydrazone Intermediate Diazonium_Salt->Hydrazone Coupling Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Hydrazone This compound This compound Hydrazone->this compound Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->this compound G Start Start Prepare_Reagents Prepare Reagents: - Shp2 Enzyme - this compound dilutions - pNPP substrate - Assay Buffer Start->Prepare_Reagents Incubate_Shp2_this compound Pre-incubate Shp2 with this compound or vehicle (DMSO) Prepare_Reagents->Incubate_Shp2_this compound Add_pNPP Add pNPP to initiate reaction Incubate_Shp2_this compound->Add_pNPP Incubate_Reaction Incubate at 30°C Add_pNPP->Incubate_Reaction Stop_Reaction Stop reaction with NaOH Incubate_Reaction->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End G Start Start Cell_Culture Culture cells (e.g., MDCK) Start->Cell_Culture Serum_Starve Serum starve cells Cell_Culture->Serum_Starve Treat_this compound Treat with this compound or vehicle Serum_Starve->Treat_this compound Stimulate_HGF Stimulate with HGF Treat_this compound->Stimulate_HGF Lyse_Cells Lyse cells and collect protein Stimulate_HGF->Lyse_Cells SDS_PAGE SDS-PAGE and transfer to membrane Lyse_Cells->SDS_PAGE Block_Membrane Block membrane (5% BSA) SDS_PAGE->Block_Membrane Primary_Ab Incubate with anti-p-ERK1/2 Ab Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detect_Signal Detect signal (ECL) Secondary_Ab->Detect_Signal Strip_Reprobe Strip and reprobe for total ERK1/2 Detect_Signal->Strip_Reprobe End End Strip_Reprobe->End

References

PHPS1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.

Chemical Structure and Properties

This compound, also known as Phenylhydrazonopyrazolone sulfonate 1, is a small molecule inhibitor of Shp2.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1]
CAS Number 314291-83-3[1][2]
Molecular Formula C₂₁H₁₅N₅O₆S[1]
Canonical SMILES O=C1N(C2=CC=CC=C2)N=C(C3=CC=C(--INVALID-LINK--=O)C=C3)/C1=N\NC4=CC=C(S(O)(=O)=O)C=C4[1]
InChI InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,22H,(H,30,31,32)/b23-20+[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 465.44 g/mol [2]
Appearance Solid, Reddish crystalline solid[3][4]
Solubility 10 mM in DMSO, 5 mg/mL in DMSO, 5 mg/mL in DMF, 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1)[1]
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months

Biological Activity and Mechanism of Action

This compound is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs), regulating cell proliferation, differentiation, and survival. As an oncogene, Shp2 is primarily involved in activating the Ras/ERK signaling pathway.[2]

This compound acts as a phosphotyrosine mimetic and a reversible, active-site targeting, substrate-competitive inhibitor of Shp2.[4] It has been shown to inhibit Shp2-dependent cellular signaling and the formation of tumor cell colonies.[4]

Table 3: Inhibitory Activity of this compound against various Phosphatases

PhosphataseIC₅₀ (µM)Kᵢ (µM)Selectivity vs. Shp2
Shp2 2.1[1][4]0.73[1][3][5]-
PTP1B 19[1][4]5.8[5]~9-fold
Shp1 30[1][4]10.7[5]~14-fold
ECPTP 5.4[1][4]-~2.6-fold
MptpA 39[1][4]-~18.6-fold

This compound exhibits little to no activity against other phosphatases such as PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50 µM.[4]

Signaling Pathways

This compound specifically inhibits Shp2-dependent signaling pathways. A primary target of this inhibition is the Ras-ERK (MAPK) pathway. By inhibiting Shp2, this compound prevents the dephosphorylation of downstream targets, which in turn suppresses the sustained activation of Erk1/2.[6] However, it does not affect the PI3K/Akt or Stat3 signaling pathways.[2]

PHPS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf Shp2->Ras_GTP dephosphorylates (activates) This compound This compound This compound->Shp2 inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

This compound inhibits the Shp2-mediated activation of the Ras-ERK pathway.

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of this compound against the SHP2 enzyme.

Workflow:

SHP2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dilute_this compound Prepare serial dilutions of this compound in DMSO Add_this compound Add diluted this compound or DMSO to 384-well plate Dilute_this compound->Add_this compound Dilute_Enzyme Dilute SHP2 enzyme in assay buffer Add_Enzyme Add diluted SHP2 to the plate Dilute_Enzyme->Add_Enzyme Prepare_Substrate Prepare DiFMUP substrate solution Add_Substrate Add DiFMUP substrate to initiate reaction Prepare_Substrate->Add_Substrate Add_this compound->Add_Enzyme Incubate1 Incubate at room temperature Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate and monitor fluorescence Add_Substrate->Incubate2 Measure_Fluorescence Measure fluorescence intensity over time Incubate2->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 values Calculate_Velocity->Determine_IC50

Workflow for the SHP2 biochemical inhibition assay.

Methodology:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer.

  • Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Add the purified full-length human SHP2 enzyme to the wells.

  • Incubate the plate at room temperature.

  • Initiate the reaction by adding a fluorescent substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

  • Monitor the increase in fluorescence over time as the substrate is dephosphorylated.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the IC₅₀ value by plotting the inhibitor concentration against the percentage of enzyme inhibition.

HGF/SF-Induced Cell Scattering Assay

This assay assesses the ability of this compound to inhibit the scattering of epithelial cells induced by Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

Methodology:

  • Plate Madin-Darby Canine Kidney (MDCK) epithelial cells in a culture dish and allow them to form colonies.

  • Treat the cells with a specific concentration of this compound (e.g., 5 µM) or DMSO as a control.

  • Stimulate the cells with HGF/SF (e.g., 1 unit/mL).

  • Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.

  • Observe and image the cell colonies using light microscopy.

  • Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size.

Western Blot for Erk1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of Erk1/2 in response to HGF/SF stimulation.

Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seed_Cells Seed MDCK cells Pretreat Pretreat with this compound (e.g., 5-20 µM) Seed_Cells->Pretreat Stimulate Stimulate with HGF/SF (e.g., 1 unit/mL) Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein Load_Samples Load samples onto SDS-PAGE gel Quantify_Protein->Load_Samples Run_Gel Run electrophoresis Load_Samples->Run_Gel Transfer Transfer proteins to PVDF membrane Run_Gel->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-Erk1/2) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Strip_Reprobe Strip and reprobe for total Erk1/2 Detect->Strip_Reprobe

Experimental workflow for Western blot analysis of Erk1/2 phosphorylation.

Methodology:

  • MDCK cells are pretreated with varying concentrations of this compound.

  • The cells are then stimulated with HGF/SF.

  • Total cell lysates are prepared and subjected to SDS-PAGE.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is immunoblotted with antibodies specific for phospho-Erk1/2 (P-Erk1/2) and total Erk1/2.

  • The signal is detected using a chemiluminescent substrate.

Applications in Research and Drug Development

This compound serves as a valuable research tool for dissecting the role of Shp2 in various signaling pathways. Its specificity for Shp2 over other related phosphatases makes it a precise instrument for studying Shp2-dependent cellular processes.[6] Furthermore, the ability of this compound to inhibit the growth of human tumor cell lines suggests that it, or its derivatives, could be further developed as therapeutic agents for cancers that are dependent on Shp2 signaling.[6]

References

PHPS1: A Technical Guide to a Putative PTP1B Inhibitor for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] Inhibition of PTP1B enhances the phosphorylation of key signaling molecules, such as the insulin receptor and Janus kinase 2 (JAK2), thereby improving cellular response to these hormones. This document provides a detailed technical overview of the biological activity and targets of potent PTP1B inhibitors, using the putative inhibitor PHPS1 as a representative model. It includes quantitative data on inhibitor potency and selectivity, detailed experimental methodologies for inhibitor characterization, and visual representations of the relevant signaling pathways.

Introduction to PTP1B and Its Inhibition

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, collectively governing the level of tyrosine phosphorylation in cellular signaling. PTP1B, a non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum, has been identified as a primary regulator in metabolic homeostasis.[1] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1), PTP1B attenuates insulin signaling.[1] Similarly, it dampens leptin signaling by dephosphorylating JAK2, a kinase associated with the leptin receptor.

Overactivity or overexpression of PTP1B is linked to insulin resistance and impaired leptin signaling, hallmarks of type 2 diabetes and obesity. Consequently, the development of potent and selective PTP1B inhibitors like this compound is a promising therapeutic strategy to enhance these signaling pathways and restore metabolic balance.

Target Profile: Potency and Selectivity

The efficacy of a PTP1B inhibitor is defined by its potency (typically measured as IC₅₀ or Kᵢ) and its selectivity against other homologous PTPs. High selectivity is crucial to avoid off-target effects, particularly against T-cell PTP (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.

Quantitative Inhibitor Potency

The following table summarizes the inhibitory potency of various representative PTP1B inhibitors against the target enzyme. These values are typically determined using in vitro enzymatic assays.

Compound Class/ExampleTargetIC₅₀ (nM)Kᵢ (nM)Inhibition TypeSource
Vanadium Complex 5 PTP1B167.2 ± 8.070.2Competitive
Vanadium Complex 4 PTP1B185.4 ± 9.877.8Competitive
Sodium Orthovanadate PTP1B204.1 ± 25.185.7Competitive
BMOV PTP1B860 ± 20-Mixed
DPM-1001 (pre-incubated) PTP1B100-Non-competitive

Table 1: Potency of representative PTP1B inhibitors.

Selectivity Profile

Achieving selectivity over other phosphatases, especially TCPTP, is a primary challenge in PTP1B inhibitor development. Allosteric inhibitors or those targeting less-conserved residues near the active site often exhibit better selectivity profiles.

Compound ExamplePTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)SHP2 IC₅₀ (µM)LAR IC₅₀ (µM)Selectivity (Fold vs. TCPTP)Source
Compound 10a 0.195.9415.86-~31x
Allosteric Cmpd. 2 -129-500-
Cinnoline Cmpd. 1 4.8 ± 0.333.1 ± 1.8--~7x
Cinnoline Cmpd. 2 9.8 ± 0.548.1 ± 2.5--~5x

Table 2: Selectivity profile of representative PTP1B inhibitors against other protein tyrosine phosphatases.

Biological Activity and Signaling Pathways

This compound and similar inhibitors enhance downstream signaling by preventing PTP1B-mediated dephosphorylation of key pathway components.

Enhancement of Insulin Signaling

In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IRβ) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B leads to sustained phosphorylation of these substrates, amplifying the signal towards downstream effectors like Akt, ultimately promoting glucose uptake.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation & Glucose Uptake Akt->GLUT4 PTP1B PTP1B PTP1B->pIR PTP1B->pIRS1 Dephosphorylates This compound This compound This compound->PTP1B G Leptin Leptin LEPR Leptin Receptor (LepR) Leptin->LEPR JAK2 JAK2 LEPR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (↓ Appetite) pSTAT3->Gene PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates This compound This compound This compound->PTP1B G cluster_workflow In Vitro PTP1B Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) plate Add PTP1B Enzyme to 96-well plate prep->plate add_inhibitor Add this compound / Vehicle Control plate->add_inhibitor pre_incubate Pre-incubate (37°C, 30 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction with pNPP pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop Terminate with NaOH incubate->stop read Measure Absorbance at 405nm stop->read calc Calculate % Inhibition and IC50 read->calc

References

role of Shp2 in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Shp2 in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that is a critical transducer of signals from the cell surface to the nucleus.[1][2][3] It plays a pivotal role in regulating diverse cellular processes, including proliferation, survival, differentiation, and migration.[4][5] Functioning as both a phosphatase and a scaffold, Shp2 is a key node in multiple signaling cascades, most notably the RAS/MAPK pathway.[1][5][6] Dysregulation of Shp2 activity through mutation or overexpression is implicated in developmental disorders, such as Noonan syndrome, and a wide array of cancers, including leukemia and various solid tumors.[1][7][8] This has established Shp2 as a compelling therapeutic target, leading to the development of innovative allosteric inhibitors that are currently under clinical investigation.[6][7][9][10] This guide provides a comprehensive overview of Shp2's structure, mechanism of action, its multifaceted roles in key signaling pathways, and its significance as a drug target.

Shp2 Structure and Activation Mechanism

Shp2 is a multi-domain protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail containing two key tyrosine phosphorylation sites (Y542 and Y580).[4][11]

1.1. Autoinhibition and Activation

Under basal conditions, Shp2 exists in a "closed," autoinhibited conformation.[4][11][12] In this state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing it from accessing and dephosphorylating its substrates.[4][11][13] This intramolecular interaction acts as a lock, keeping the enzyme in a dormant state.[4]

Activation occurs upon stimulation by extracellular signals like growth factors or cytokines.[4] This leads to the tyrosine phosphorylation of receptors or their associated docking proteins, creating binding sites for the Shp2 SH2 domains.[11] The binding of the SH2 domains, particularly the N-SH2 domain, to these phosphotyrosine (pY)-containing ligands induces a significant conformational change.[4][11] This change releases the N-SH2 domain from the PTP active site, transitioning Shp2 to an "open," active state where its catalytic center is exposed and enzymatic activity is enabled.[4][11]

Shp2_Activation cluster_inactive Inactive State (Autoinhibited) cluster_active Active State (Open) inactive_nsh2 N-SH2 inactive_csh2 C-SH2 inactive_ptp PTP (Blocked) inactive_nsh2->inactive_ptp Blocks Active Site inactive_tail C-Tail pY_ligand pY-Ligand inactive_ptp->pY_ligand pY-Ligand Binding active_nsh2 N-SH2 active_csh2 C-SH2 active_ptp PTP (Active) active_tail C-Tail pY_ligand->active_nsh2 Binds

Caption: Shp2 activation mechanism.

Role in Core Signaling Pathways

Shp2 is a central hub that modulates several critical signaling pathways.[1] Its function can be either positive or negative, depending on the specific cellular context and binding partners.

2.1. RAS-MAPK Pathway

Shp2 is a crucial positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is vital for cell proliferation and survival.[5][6][14] It functions upstream of RAS, facilitating its activation in response to receptor tyrosine kinases (RTKs).[5][14] Upon RTK activation, Shp2 is recruited to phosphorylated docking proteins like Gab1/2 or directly to the receptor. It then dephosphorylates specific substrates, which promotes the assembly of a signaling complex involving Grb2 and SOS, ultimately leading to the exchange of GDP for GTP on RAS and its activation.[15] Hyperactivation of Shp2 leads to sustained MAPK signaling, a common driver of uncontrolled cell division in cancer.[6]

RAS_MAPK_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 pY Shp2 Shp2 RTK->Shp2 pY SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Shp2->SOS Promotes Activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Shp2 in the RAS-MAPK signaling pathway.

2.2. JAK-STAT Pathway

Shp2's role in the JAK-STAT pathway is often that of a negative regulator, particularly in response to cytokines like interferons (IFN).[16][17][18] Upon IFN stimulation, STAT proteins (e.g., STAT1) are phosphorylated by Janus kinases (JAKs), leading to their dimerization, nuclear translocation, and target gene expression, which can include growth-inhibitory and apoptotic signals.[17][18] Shp2 can directly dephosphorylate STAT1 on its activating tyrosine residue (Y701), thereby attenuating the signal and protecting cells from the cytotoxic effects of IFNs.[19] This negative feedback is crucial for maintaining cellular homeostasis. In some contexts, however, Shp2 can also positively regulate STAT signaling, highlighting its context-dependent functionality.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Phosphorylation GeneExpression Gene Expression pSTAT->GeneExpression Dimerization & Nuclear Translocation Shp2 Shp2 Shp2->pSTAT Dephosphorylation Cytokine Cytokine (e.g., IFN) Cytokine->CytokineReceptor

Caption: Shp2's negative regulation of the JAK-STAT pathway.

2.3. PI3K-AKT Pathway

Shp2 has a complex, dual regulatory role in the PI3K-AKT pathway, which is a central regulator of cell survival and metabolism.[20][21][22]

  • Positive Regulation: Shp2 can promote PI3K/AKT signaling. For instance, it can dephosphorylate negative regulatory sites on signaling scaffolds or facilitate the recruitment of the PI3K regulatory subunit (p85) to docking proteins like Gab1, thereby enhancing AKT activation.[20]

  • Negative Regulation: Conversely, Shp2 can terminate PI3K/AKT signaling. In ovarian granulosa cells, Shp2 has been shown to negatively regulate FSH-dependent PI3K activation.[23] It can dephosphorylate docking sites on Gab1 that are necessary for sustained PI3K binding and activation, thus acting as a brake on the pathway.[23] This dual function allows Shp2 to fine-tune the amplitude and duration of PI3K/AKT signaling.[5]

PI3K_AKT_Pathway RTK RTK Gab1 Gab1 RTK->Gab1 pY Shp2 Shp2 RTK->Shp2 PI3K PI3K Gab1->PI3K Recruits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT CellSurvival Cell Survival, Metabolism pAKT->CellSurvival Shp2->Gab1 Positive or Negative Regulation (context-dependent) GrowthFactor Growth Factor GrowthFactor->RTK WB_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% BSA or Milk) C->D E 5. Primary Antibody Incubation (e.g., anti-p-ERK) O/N @ 4°C D->E F 6. Secondary Antibody Incubation (HRP-conjugated) 1hr @ RT E->F G 7. Chemiluminescent Detection F->G H 8. Analysis (Densitometry) G->H

References

PHPS1: A Technical Guide to its Discovery and Development as a Selective Shp2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development timeline of PHPS1 (Phenylhydrazonopyrazolone sulfonate 1), a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Identified through a high-throughput in silico screening, this compound has served as a valuable tool compound for elucidating the role of Shp2 in various signaling pathways and disease models. This document details the experimental protocols for key assays used in its characterization, summarizes its inhibitory activity and cellular effects in structured tables, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. While this compound demonstrated promising preclinical activity, its progression into clinical development remains unconfirmed, highlighting the challenges in translating in silico hits into therapeutic agents.

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes. Shp2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a critical positive regulatory role in signal transduction downstream of receptor tyrosine kinases (RTKs). Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The discovery of small molecule inhibitors of Shp2 has been a significant focus of drug discovery efforts. This guide focuses on this compound, one of the earliest identified selective inhibitors of Shp2.

Discovery and Development Timeline

The discovery of this compound was a landmark in the pursuit of selective Shp2 inhibitors. Prior to its identification, the field was challenged by the high homology among PTP catalytic domains, making the development of selective inhibitors difficult.

2008: Discovery through In Silico Screening

This compound was first identified and reported by Hellmuth et al. in a 2008 publication in the Proceedings of the National Academy of Sciences[1]. The discovery was the result of a high-throughput in silico screen of a virtual compound library docked against the catalytic site of Shp2. This computational approach allowed for the identification of a novel chemical scaffold, the phenylhydrazonopyrazolone sulfonate, with predicted high affinity and selectivity for Shp2.

Post-2008: Preclinical Characterization and Elucidation of Mechanism of Action

Following its discovery, this compound was characterized in a series of in vitro and cell-based assays. These studies confirmed its potent and selective inhibition of Shp2 over other closely related phosphatases such as Shp1 and PTP1B. Research demonstrated that this compound is a cell-permeable compound that effectively blocks Shp2-dependent signaling pathways, most notably the Ras-MAPK (ERK) pathway. Subsequent studies utilized this compound as a chemical probe to investigate the role of Shp2 in various biological processes, including cancer cell proliferation and atherosclerosis. For instance, in vivo studies in a mouse model of atherosclerosis showed that this compound could inhibit the development of atherosclerotic plaques[2].

Current Status

Despite its utility as a research tool and promising early preclinical findings, there is no publicly available evidence to suggest that this compound, or any of its direct analogs, has progressed into formal preclinical development with the intent of clinical trials. The reasons for this are not explicitly stated in the literature but could be attributed to suboptimal pharmacokinetic properties, potential off-target effects not identified in initial screens, or the discovery of more potent and drug-like Shp2 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Ki)IC50Selectivity vs. Shp2Reference
Shp20.73 µM--[3]
Shp110.7 µM-~15-fold[3]
PTP1B5.8 µM-~8-fold[3]

Table 2: Cellular Activity of this compound

Cell LineAssayEffectConcentrationReference
MDCKHGF-induced cell scatteringInhibition5 µM
HT-29Cell proliferation74% reduction in cell number30 µM (6 days)[3]
Caki-1Cell proliferation0% reduction in cell number30 µM (6 days)[3]
Ldlr-/- miceAtherosclerosis developmentSignificant decrease in plaque size3 mg/kg/day (i.p.)[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

4.1. High-Throughput In Silico Screening

The identification of this compound was achieved through a structure-based virtual screening approach.

  • Protocol:

    • Protein Preparation: The crystal structure of the Shp2 catalytic domain was used as the target. The protein structure was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

    • Compound Library Preparation: A large virtual library of small molecules was prepared by generating 3D conformations and assigning appropriate chemical properties.

    • Molecular Docking: The compound library was docked into the active site of Shp2 using a high-throughput docking program. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

    • Scoring and Ranking: The docked poses were scored based on a function that estimates the binding affinity. Compounds were ranked based on their docking scores.

    • Visual Inspection and Selection: The top-ranking compounds were visually inspected for favorable interactions with key residues in the Shp2 active site. A diverse set of compounds with promising in silico profiles were selected for experimental validation.

4.2. Shp2 Enzymatic Assay (Fluorescence-based)

This assay is used to determine the in vitro inhibitory activity of compounds against the Shp2 phosphatase. A common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.

      • Enzyme Solution: Recombinant human Shp2 protein diluted in assay buffer to the desired final concentration (e.g., 1 nM).

      • Substrate Solution: DiFMUP diluted in assay buffer to the desired final concentration (typically at or near the Km value for Shp2).

      • Inhibitor Solutions: Serial dilutions of this compound (or other test compounds) in DMSO, then further diluted in assay buffer.

    • Assay Procedure (384-well plate format):

      • Add a small volume (e.g., 5 µL) of the inhibitor solution or DMSO (vehicle control) to the wells.

      • Add the enzyme solution (e.g., 10 µL) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding the substrate solution (e.g., 10 µL).

      • Monitor the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

    • Data Analysis:

      • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

      • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

4.3. HGF-Induced Cell Scattering Assay

This cell-based assay assesses the ability of a compound to inhibit Shp2-mediated cell migration and dispersal. Madin-Darby Canine Kidney (MDCK) cells are commonly used for this assay.

  • Protocol:

    • Cell Seeding: Seed MDCK cells in a multi-well plate at a density that allows for the formation of small, distinct colonies after 24-48 hours.

    • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulation: Add Hepatocyte Growth Factor (HGF) to the media to a final concentration that induces robust cell scattering in the control wells (e.g., 10-50 ng/mL).

    • Incubation: Incubate the plates for 18-24 hours to allow for cell scattering.

    • Imaging and Analysis:

      • Capture images of the cell colonies using a phase-contrast microscope.

      • Quantify the degree of scattering by measuring parameters such as the area of the colonies, the distance between cells, or by visual scoring.

      • Determine the concentration of this compound required to inhibit HGF-induced scattering.

4.4. Western Blot Analysis of Paxillin (B1203293) Dephosphorylation

This assay measures the effect of this compound on the dephosphorylation of paxillin, a downstream target of Shp2.

  • Protocol:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., MDCK) and treat with this compound or vehicle control, followed by stimulation with HGF as described in the cell scattering assay.

    • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for phosphorylated paxillin (p-Paxillin).

      • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities for p-Paxillin.

      • To normalize for protein loading, strip the membrane and re-probe with an antibody against total paxillin or a housekeeping protein (e.g., GAPDH or β-actin).

      • Compare the levels of p-Paxillin in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

5.1. Shp2 Signaling Pathway Downstream of c-Met

The following Graphviz diagram illustrates the signaling pathway initiated by HGF binding to its receptor c-Met, leading to the activation of Shp2 and the downstream Ras-ERK pathway. This compound acts by directly inhibiting the catalytic activity of Shp2.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Recruits Gab1 Gab1 Grb2->Gab1 Recruits Shp2 Shp2 Gab1->Shp2 Recruits SOS SOS Shp2->SOS Activates Paxillin Paxillin Shp2->Paxillin Dephosphorylates This compound This compound This compound->Shp2 Inhibits Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellScattering Cell Scattering & Proliferation ERK->CellScattering Dephosphorylation Dephosphorylation

Figure 1: HGF/c-Met signaling pathway involving Shp2 and inhibition by this compound.

5.2. Experimental Workflow for this compound Characterization

The following diagram outlines the logical flow of experiments from the initial in silico discovery of this compound to its in vitro and cell-based characterization.

Experimental_Workflow InSilicoScreening High-Throughput In Silico Screening HitSelection Hit Selection InSilicoScreening->HitSelection PHPS1_Identified This compound Identified HitSelection->PHPS1_Identified EnzymaticAssay Shp2 Enzymatic Assay (IC50/Ki Determination) PHPS1_Identified->EnzymaticAssay CellBasedAssays Cell-Based Assays PHPS1_Identified->CellBasedAssays SelectivityAssay Selectivity Profiling (vs. Shp1, PTP1B, etc.) EnzymaticAssay->SelectivityAssay CellScattering HGF-Induced Cell Scattering Assay CellBasedAssays->CellScattering ProliferationAssay Cell Proliferation Assay CellBasedAssays->ProliferationAssay WesternBlot Western Blot Analysis (p-Paxillin) CellBasedAssays->WesternBlot InVivoStudies In Vivo Studies (e.g., Atherosclerosis Model) CellBasedAssays->InVivoStudies

Figure 2: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound stands as a pioneering example of the successful application of in silico screening for the discovery of selective enzyme inhibitors. Its identification provided a much-needed tool for the scientific community to probe the intricate roles of Shp2 in health and disease. While its own path to clinical application appears to have stalled, the discovery of this compound undoubtedly paved the way for the development of next-generation Shp2 inhibitors, some of which are now in clinical trials. This technical guide serves as a comprehensive resource for researchers interested in the history, mechanism, and experimental investigation of this important chemical probe.

References

PHPS1 in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology research is continually evolving, with a significant focus on the intricate signaling pathways that govern cancer cell proliferation, survival, and metastasis. Within this complex network, protein tyrosine phosphatases (PTPs) have emerged as critical regulators, acting as both tumor suppressors and oncogenes. This technical guide delves into the role of "PHPS1," a term that can be ambiguous and refers to two distinct but highly relevant entities in oncology research: the protein tyrosine phosphatase SHP-1 (PTPN6) and this compound, a selective chemical inhibitor of the oncogenic phosphatase SHP2. This document aims to clarify this distinction and provide a comprehensive resource on the function, signaling pathways, and experimental investigation of both SHP-1 and the SHP2 inhibitor, this compound, in the context of basic and translational oncology.

Clarification of Terms: SHP-1 (The Phosphatase) vs. This compound (The SHP2 Inhibitor)

It is crucial to first distinguish between two key molecules often associated with the "this compound" identifier in scientific literature.

  • SHP-1 (Src Homology Region 2 Domain-containing Phosphatase-1) , encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase. It is predominantly expressed in hematopoietic cells but is also found in epithelial cells. SHP-1 is a key regulator of various signaling pathways and its role in cancer is context-dependent, acting as a tumor suppressor in some malignancies and being overexpressed in others.

  • This compound is a phenylhydrazonopyrazolone sulfonate compound, a small molecule inhibitor that selectively targets SHP2 (Src Homology Region 2 Domain-containing Phosphatase-2) . SHP2, in contrast to SHP-1's often tumor-suppressive role, is a well-established oncogene that promotes cancer cell growth and survival. Therefore, this compound is a research tool and a potential therapeutic agent used to probe and inhibit the oncogenic functions of SHP2.

This guide will provide detailed information on both of these important molecules in oncology research.

The SHP2 Inhibitor: this compound

This compound is a potent and selective, cell-permeable inhibitor of the protein tyrosine phosphatase SHP2. As SHP2 is a key positive regulator of growth factor signaling and is defined as a bona fide oncogene, its inhibition is a promising strategy in cancer therapy.

Mechanism of Action

This compound is an active-site-directed inhibitor of SHP2. Computational docking models suggest that the phenyl sulfonate group of this compound mimics a phosphotyrosine residue, allowing it to bind to the catalytic site of SHP2. This competitive inhibition prevents SHP2 from dephosphorylating its downstream substrates, thereby attenuating oncogenic signaling. The selectivity of this compound for SHP2 over the closely related phosphatases SHP1 and PTP1B is attributed to specific amino acid residues at the periphery of the catalytic cleft.

Role in Oncology

By inhibiting SHP2, this compound effectively blocks key signaling pathways that are hyperactivated in many cancers.

  • Inhibition of the Ras-ERK Pathway: SHP2 is a critical component downstream of receptor tyrosine kinases (RTKs) and is essential for the full activation of the Ras-MAPK/ERK signaling cascade. This compound has been shown to inhibit the sustained phosphorylation of ERK1/2 induced by growth factors like HGF/SF.[1]

  • Induction of Apoptosis and Inhibition of Proliferation: By blocking these pro-survival pathways, this compound can inhibit the proliferation of cancer cells and induce apoptosis.

  • Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow without being attached to a solid surface. This compound has been demonstrated to effectively inhibit the anchorage-independent growth of various human tumor cell lines in soft agar (B569324) assays, a strong indicator of its anti-tumorigenic potential.[2]

Quantitative Data

The following tables summarize the inhibitory activity of this compound and its effects on cancer cell lines.

Parameter SHP2 SHP1 PTP1B
Ki (μM) 0.73[1]10.7[3]5.8[3]
Table 1: Inhibitory Constants (Ki) of this compound against SHP2 and related phosphatases.
Cell Line Cancer Type Assay Concentration Effect Reference
HT-29Colon CarcinomaCell Proliferation30 μM74% reduction in cell number
Caki-1Renal CarcinomaCell Proliferation30 μM0% reduction in cell number
NCI-H661Lung CarcinomaCell Proliferation30 μM59% inhibition of growth
VariousPanel of human tumor cell linesAnchorage-Independent Growth (Soft Agar)10-20 μMDose-dependent inhibition of colony formation
Table 2: In Vitro Efficacy of this compound on Cancer Cell Lines.
Model Tumor Type Inhibitor Dosing Outcome Reference
Mouse XenograftNon-Small-Cell Lung CancerGS-493 (a this compound analog)Not specifiedInhibition of tumor growth
Mouse XenograftColon Cancer (CT-26)SHP099 (another SHP2 inhibitor)Not specifiedDecreased tumor burden
Mouse XenograftMultiple MyelomaSHP099, RMC-4550Not specifiedSignificantly reduced tumor growth rates
Table 3: In Vivo Efficacy of SHP2 Inhibitors in Preclinical Models. (Note: Data for specific this compound in vivo studies is limited; data from other potent SHP2 inhibitors are presented as evidence of the therapeutic potential of this class of compounds).

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activates SHP2 SHP2 RTK->SHP2 Recruits & Activates Ras Ras Grb2_Sos->Ras Activates SHP2->Ras Promotes Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2 Inhibits

SHP2 signaling pathway and its inhibition by this compound.

Experimental_Workflow_this compound cluster_invitro In Vitro Assays cell_culture Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (p-ERK, total ERK, etc.) treatment->western_blot soft_agar Anchorage-Independent Growth Assay (Soft Agar) treatment->soft_agar

In vitro experimental workflow for evaluating this compound.

The Protein Tyrosine Phosphatase: SHP-1 (PTPN6)

SHP-1 is a crucial non-receptor protein tyrosine phosphatase that plays a complex and often contradictory role in cancer. Its function as either a tumor suppressor or a protein associated with a more aggressive phenotype is highly dependent on the specific cancer type and cellular context.

Regulation and Function in Cancer

The expression of SHP-1 is frequently dysregulated in cancer through several mechanisms:

  • Epigenetic Silencing: In many hematological malignancies and some solid tumors, the PTPN6 gene promoter is hypermethylated, leading to the silencing of SHP-1 expression. This loss of SHP-1 can contribute to oncogenesis by allowing for the sustained activation of pro-proliferative signaling pathways.

  • Differential Expression: In contrast, other cancers, such as certain subtypes of breast cancer and endometrioid endometrial carcinoma, show high levels of SHP-1 expression, which can be associated with a poorer prognosis.

Role in Key Signaling Pathways

SHP-1 acts as a negative regulator of several critical signaling pathways by dephosphorylating key components:

  • JAK/STAT Pathway: SHP-1 is a well-established negative regulator of the JAK/STAT pathway. It can directly dephosphorylate and inactivate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), particularly STAT3. The loss of SHP-1 leads to constitutive activation of STAT3, promoting cell proliferation and survival.

  • Receptor Tyrosine Kinases (RTKs): SHP-1 can dephosphorylate and attenuate signaling from various RTKs, thereby controlling downstream pathways like the Ras-ERK and PI3K-Akt pathways.

  • Src Family Kinases: SHP-1 can also antagonize Src-dependent signaling by dephosphorylating Src substrates.

Quantitative Data

The expression and prognostic significance of SHP-1 (PTPN6) varies significantly across different cancer types.

Cancer Type PTPN6 Expression in Tumor vs. Normal Prognostic Significance of High Expression Reference
Bladder Carcinoma (BLCA)OverexpressedBetter Overall Survival
Breast Cancer (BRCA)OverexpressedBetter Overall Survival
Kidney Renal Clear Cell Carcinoma (KIRC)OverexpressedPoorer Overall Survival
Liver Hepatocellular Carcinoma (LIHC)OverexpressedPoorer Overall Survival
Lung Adenocarcinoma (LUAD)UnderexpressedBetter Overall Survival
Rectum Adenocarcinoma (READ)OverexpressedPoorer Overall Survival
Prostate CancerDecreased expression in aggressive tumorsPoorer prognosis (biochemical recurrence)
Endometrioid Endometrial CarcinomaHigher expression in well-differentiated tumorsPositive prognostic factor
Gastric Cancer Cell LinesFrequently silenced by promoter hypermethylationRe-expression inhibits proliferation and invasion
Leukemia and LymphomaFrequently silenced by promoter hypermethylationTumor suppressor role
Table 4: PTPN6 (SHP-1) Expression and Prognostic Significance in Various Cancers (based on TCGA data and other studies).

Signaling Pathway Diagram

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates RTK Receptor Tyrosine Kinase (RTK) Ras_ERK_PI3K_Akt Ras/ERK & PI3K/Akt Pathways RTK->Ras_ERK_PI3K_Akt Activates STAT3 STAT3 JAK->STAT3 Phosphorylates & Activates Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) STAT3->Transcription SHP1 SHP-1 SHP1->RTK SHP1->JAK Dephosphorylates SHP1->STAT3 Dephosphorylates Ras_ERK_PI3K_Akt->Transcription

References

The Role of PHOSPHO1 in Cardiovascular Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to the morbidity and mortality associated with cardiovascular disease. Emerging evidence has identified PHOSPHO1 (Phosphoethanolamine/phosphocholine (B91661) phosphatase 1), a phosphatase involved in skeletal mineralization, as a critical player in the mechanisms underlying vascular calcification. This technical guide provides an in-depth analysis of the function and signaling pathways of PHOSPHO1 in cardiovascular disease models, with a focus on its role in vascular smooth muscle cell (VSMC) calcification. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating PHOSPHO1, and visual representations of its signaling pathways and experimental workflows to facilitate further research and the development of novel therapeutic strategies.

Introduction to PHOSPHO1 and its Role in Cardiovascular Disease

PHOSPHO1 is a phosphatase belonging to the haloacid dehalogenase (HAD) superfamily of Mg2+-dependent hydrolases.[1] It exhibits high phosphohydrolase activity towards phosphoethanolamine (P-Etn) and phosphocholine (P-Cho), which are important components of matrix vesicle membranes.[1] While extensively studied for its crucial role in the initiation of skeletal mineralization, recent research has highlighted its involvement in pathological vascular calcification.[2]

Medial vascular calcification is an actively regulated process that shares similarities with skeletal mineralization, involving the transformation of vascular smooth muscle cells (VSMCs) into an osteo/chondrogenic phenotype.[3] Studies have shown that under calcifying conditions, the expression of the Phospho1 gene is significantly increased in VSMCs.[1] Conversely, VSMCs from Phospho1 knockout mice (Phospho1-/-) exhibit a reduced ability to mineralize in vitro, underscoring the critical role of this enzyme in the calcification process.[1][4] The upregulation of PHOSPHO1 in calcifying VSMCs suggests it could be a key therapeutic target for preventing or treating vascular calcification.[2]

PHOSPHO1 Signaling and Mechanism in Vascular Calcification

The primary function of PHOSPHO1 in vascular calcification is believed to occur within matrix vesicles (MVs), which are small, membrane-bound particles released from cells that serve as nucleation sites for mineral crystal formation.[2] Inside these vesicles, PHOSPHO1 hydrolyzes P-Etn and P-Cho to generate inorganic phosphate (Pi).[5] This localized increase in Pi concentration is a critical step in the initiation of hydroxyapatite (B223615) crystal formation.

The process is thought to work in concert with another key enzyme, tissue-nonspecific alkaline phosphatase (TNAP). While PHOSPHO1 acts intra-vesicularly to increase Pi, TNAP is located on the outer surface of the MVs and hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[6] The coordinated action of PHOSPHO1 and TNAP creates a pro-mineralization environment both inside and outside the matrix vesicles.

Below is a diagram illustrating the proposed signaling pathway for PHOSPHO1-mediated vascular calcification.

PHOSPHO1_Signaling_Pathway PHOSPHO1 Signaling in Vascular Calcification cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_MV Matrix Vesicle (MV) cluster_Extracellular Extracellular Space VSMC VSMC OsteoChondrogenic Osteo/Chondrogenic Differentiation VSMC->OsteoChondrogenic Calcifying Conditions MVs Matrix Vesicles (MVs) Budding OsteoChondrogenic->MVs PHOSPHO1 PHOSPHO1 TNAP TNAP Pi_in Inorganic Phosphate (Pi) PHOSPHO1->Pi_in Hydrolysis PCho_PEtn Phosphocholine (P-Cho) & Phosphoethanolamine (P-Etn) PCho_PEtn->PHOSPHO1 Substrates Hydroxyapatite Hydroxyapatite Crystal Formation Pi_in->Hydroxyapatite Initiation PPi Pyrophosphate (PPi) (Calcification Inhibitor) Hydroxyapatite->PPi Inhibition Pi_ex Inorganic Phosphate (Pi) PPi->Pi_ex Hydrolysis TNAP

Caption: PHOSPHO1 signaling pathway in VSMC calcification.

Quantitative Data on PHOSPHO1 in Cardiovascular Disease Models

Several studies have quantified the effects of PHOSPHO1 expression and inhibition on vascular calcification. The following tables summarize key findings.

Table 1: Phospho1 Gene Expression in Calcifying vs. Non-Calcifying Cells

Cell TypeConditionTime PointNormalized Phospho1 mRNA Expression (Relative Units)Reference
Wild-Type (WT) Murine Aortic VSMCsCalcifyingDay 21Increased linearly (r² = 0.881, p <0.0001)[1]
Wild-Type (WT) Murine Calvarial OsteoblastsCalcifyingDay 28Increased linearly (r² = 0.9, p <0.0001)[1]
Enpp1-/- Aortic VSMCsCalcifyingDay 21Significantly higher than WT VSMCs (p < 0.05)[1]

Table 2: Effect of PHOSPHO1 Knockout and Inhibition on VSMC Calcification

Cell/Treatment GroupMetricResultReference
Phospho1-/- VSMCsCalcium DepositionReduced ability to calcify compared to WT[1]
WT VSMCs + MLS-0263839 (PHOSPHO1 inhibitor)CalcificationReduced to 41.8% ± 2.0% of control[1][3]
WT VSMCs + MLS-0038949 (TNAP inhibitor)CalcificationData not available for single treatment[1]
WT VSMCs + MLS-0263839 and MLS-0038949CalcificationSignificantly reduced to 20.9% ± 0.74% of control[1][3]

Table 3: Effect of PHOSPHO1 and TNAP Inhibition on Gene Expression in VSMCs

GeneTreatmentChange in mRNA ExpressionReference
Alpl (TNAP)PHOSPHO1 and TNAP inhibitorsSignificantly decreased (p<0.05)[1]
Enpp1PHOSPHO1 and TNAP inhibitorsIncreased (p<0.01)[1]
Phospho1All inhibitor treatmentsNot significantly different from control[1]
Acta2 (Smooth Muscle Cell Marker)Dual inhibitionIncreased[3]

Experimental Protocols for Studying PHOSPHO1 in Vascular Calcification

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of PHOSPHO1.

In Vitro Model of VSMC Calcification

This protocol describes the induction of calcification in cultured vascular smooth muscle cells.

VSMC_Calcification_Protocol Experimental Workflow for In Vitro VSMC Calcification cluster_culture Cell Culture and Seeding cluster_induction Calcification Induction start Isolate and Culture Primary Murine Aortic VSMCs passage Passage cells (typically passages 3-8 used) start->passage seed Seed VSMCs in multi-well plates passage->seed media_change Switch to Calcifying Medium seed->media_change incubation Incubate for up to 28 days media_change->incubation media_refresh Refresh medium every 2-3 days incubation->media_refresh calcium_quant Calcium Quantification (e.g., o-cresolphthalein (B1221799) complexone method) incubation->calcium_quant staining Alizarin Red S Staining (for visualization) incubation->staining gene_expression Gene Expression Analysis (qRT-PCR for Phospho1, Alpl, etc.) incubation->gene_expression media_refresh->incubation

Caption: Workflow for in vitro VSMC calcification studies.

Detailed Steps:

  • Cell Culture: Primary vascular smooth muscle cells are isolated from the aortas of wild-type or knockout mice. Cells are cultured in a suitable growth medium, such as DMEM supplemented with fetal bovine serum and antibiotics.[7][8] For experiments, cells between passages 3 and 8 are typically used.[8]

  • Calcification Induction: To induce calcification, the growth medium is replaced with a "calcifying medium." This is typically a standard culture medium supplemented with elevated levels of phosphate to a final concentration of around 1.9 mM.[7][8] This is achieved by adding a stock solution of sodium phosphate (a 1:1 mixture of Na2HPO4 and NaH2PO4).[7]

  • Incubation and Maintenance: Cells are maintained in the calcifying medium for a period of up to 28 days, with the medium being changed every 2-3 days.[1]

  • Analysis of Calcification:

    • Calcium Quantification: The extent of calcification can be quantified by decalcifying the cell layer with an acid (e.g., 0.6 M HCl) and measuring the calcium content in the supernatant using a colorimetric assay, such as the o-cresolphthalein complexone method.[1] Calcium levels are often normalized to the total protein content of the cell layer.

    • Alizarin Red S Staining: To visualize calcium deposits, cell cultures can be fixed and stained with Alizarin Red S, which specifically binds to calcium.[1]

Pharmacological Inhibition Studies

To assess the therapeutic potential of targeting PHOSPHO1, specific inhibitors are used in the in vitro calcification model.

  • Inhibitor Preparation: Small molecule inhibitors of PHOSPHO1 (e.g., MLS-0263839) and TNAP (e.g., MLS-0038949) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Treatment: The inhibitors, either alone or in combination, are added to the calcifying medium at their effective concentrations. A vehicle control (e.g., DMSO alone) must be included.

  • Analysis: Following the incubation period, the effects of the inhibitors on calcification are assessed using the methods described in section 4.1. Additionally, changes in the expression of key genes related to mineralization and VSMC phenotype can be analyzed by quantitative real-time PCR (qRT-PCR).[1]

Animal Models in PHOSPHO1 Research

Genetically modified mouse models have been instrumental in elucidating the role of PHOSPHO1.

  • Phospho1-/- (Knockout) Mice: These mice exhibit a distinct skeletal phenotype, including growth plate abnormalities and spontaneous fractures, highlighting the non-redundant role of PHOSPHO1 in mineralization.[1] In the context of cardiovascular disease, VSMCs isolated from these mice show impaired calcification.[1][9]

  • Atherosclerosis Models: To study the role of PHOSPHO1 in atherosclerosis-related calcification, researchers can utilize models such as the Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat diet.[10][11] These models develop atherosclerotic plaques that can subsequently calcify, providing an in vivo platform to investigate the expression and activity of PHOSPHO1 in this setting.

Conclusion and Future Directions

PHOSPHO1 has emerged as a key mediator in the pathogenesis of vascular calcification. Its role in generating intra-vesicular inorganic phosphate positions it as a critical initiator of mineralization in the vessel wall. The quantitative data and experimental protocols summarized in this guide demonstrate that inhibition of PHOSPHO1, particularly in combination with TNAP inhibition, is a promising therapeutic strategy to attenuate vascular calcification.[1][3]

Future research should focus on:

  • Further elucidating the upstream regulatory mechanisms that control Phospho1 expression in VSMCs under pathological conditions.

  • Validating the efficacy of PHOSPHO1 inhibitors in various in vivo models of cardiovascular disease.

  • Developing highly specific and potent PHOSPHO1 inhibitors with favorable pharmacokinetic properties for potential clinical translation.

By continuing to unravel the complexities of PHOSPHO1 function in the cardiovascular system, the scientific community can pave the way for novel treatments to combat the significant burden of vascular calcification.

References

Initial Investigations into the Efficacy of PHPS1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the initial preclinical efficacy of PHPS1, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase SHP2. It summarizes key findings, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Protein tyrosine phosphatases (PTPs) are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in a multitude of human diseases. Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor PTP that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are causally linked to developmental disorders like Noonan syndrome and contribute to the pathogenesis of various cancers, including leukemia and solid tumors.[1] Consequently, the development of small molecule inhibitors targeting SHP2 has emerged as a promising therapeutic strategy.

This compound (phenylhydrazono pyrazolone (B3327878) sulfonate 1) is a small molecule compound identified as a potent and specific inhibitor of SHP2.[1] It exhibits selectivity for SHP2 over other closely related phosphatases such as SHP1 and PTP1B.[1] This whitepaper details the initial preclinical investigations into the efficacy of this compound, with a primary focus on its effects in a model of atherosclerosis. Furthermore, it explores the potential therapeutic applications of this compound in oncology and neuroinflammation based on the established role of its target, SHP2.

Mechanism of Action: Inhibition of the SHP2/ERK Signaling Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of SHP2. This inhibition disrupts the SHP2-mediated dephosphorylation of its downstream targets, thereby modulating key signaling cascades. A primary and well-documented pathway affected by this compound is the SHP2/Extracellular signal-regulated kinase (ERK) pathway.

In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) has been shown to induce the phosphorylation and activation of SHP2 in vascular smooth muscle cells (VSMCs).[1] Activated SHP2, in turn, promotes the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation.[1][2] This signaling cascade contributes to the abnormal proliferation of VSMCs, a critical event in the formation of atherosclerotic plaques.[1]

This compound intervenes in this process by inhibiting SHP2, which leads to a downstream reduction in ERK1/2 phosphorylation.[1] This suppression of the SHP2/ERK signaling cascade ultimately inhibits VSMC proliferation.[1] The specificity of this compound is highlighted by the observation that it does not affect the activation of other MAPKs like JNK or p38.[3]

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates pSHP2 p-SHP2 (Active) RAS RAS pSHP2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) Proliferation Cell Proliferation pERK->Proliferation Promotes This compound This compound This compound->pSHP2 Inhibits GrowthFactor Growth Factor (e.g., oxLDL) GrowthFactor->RTK Binds

Caption: The this compound-mediated inhibition of the SHP2/ERK signaling pathway.

Preclinical Efficacy of this compound in Atherosclerosis

The primary evidence for the in vivo efficacy of this compound comes from a preclinical study utilizing a mouse model of atherosclerosis.

In Vivo Efficacy in Ldlr-/- Mice

Experimental Model: LDL receptor-deficient (Ldlr-/-) mice were fed a high-cholesterol diet to induce the formation of atherosclerotic plaques.[1]

Treatment: Following the induction of atherosclerosis, mice were treated with this compound via subcutaneous injection.[1]

Results: Treatment with this compound resulted in a significant reduction in the number of atherosclerotic plaques compared to vehicle-treated controls.[1] Importantly, this therapeutic effect was achieved without significant alterations in body weight, serum glucose, or lipid metabolism.[1] Histological analysis of the plaques revealed a significant decrease in the number of VSMCs within the lesions of this compound-treated mice, consistent with its anti-proliferative mechanism of action.[1]

In Vivo Efficacy of this compound in Ldlr-/- Mice
Parameter Observation
Atherosclerotic Plaque NumberSignificantly decreased
Vascular Smooth Muscle Cells in LesionsSignificantly decreased
Body WeightNo significant change
Serum Glucose LevelsNo significant change
Lipid MetabolismNo significant change
In Vitro Efficacy in Vascular Smooth Muscle Cells (VSMCs)

Experimental Model: Primary cultured vascular smooth muscle cells (VSMCs) were stimulated with oxidized low-density lipoprotein (oxLDL) to mimic the pro-atherosclerotic conditions in vitro.[1]

Treatment: VSMCs were pre-treated with this compound (10 µM) prior to stimulation with oxLDL.[1]

Results: Pre-treatment with this compound significantly inhibited the oxLDL-induced phosphorylation of both SHP2 and ERK.[1] This inhibition of upstream signaling translated to a functional effect on cell proliferation, as measured by a significant reduction in BrdU incorporation in this compound-treated VSMCs.[1]

In Vitro Efficacy of this compound in oxLDL-stimulated VSMCs
Parameter Observation
SHP2 PhosphorylationAttenuated
ERK PhosphorylationMarkedly inhibited
VSMC Proliferation (BrdU incorporation)Inhibited

Experimental Protocols

In Vivo Atherosclerosis Study in Ldlr-/- Mice

Animal Model:

  • Male LDL receptor-deficient (Ldlr-/-) mice.[1]

  • Mice were fed a high-cholesterol diet (1.25% cholesterol) for 4 weeks to induce atherosclerosis.[1]

This compound Administration:

  • This compound was dissolved in saline containing 0.5% DMSO.[3]

  • Mice were administered this compound via subcutaneous injection. The specific dosage and frequency of administration should be optimized for future studies.

Efficacy Endpoints:

  • Atherosclerotic Plaque Analysis: Aortas were dissected, stained with Oil Red O, and the plaque area was quantified.[1]

  • Histological Analysis: Aortic sections were stained (e.g., Movat staining) to assess plaque composition and the number of VSMCs within the lesions.[1]

  • Western Blot Analysis: Protein lysates from the aortic wall were analyzed by Western blot to determine the phosphorylation status of SHP2 and ERK.[1]

InVivo_Workflow start Start: Ldlr-/- Mice diet High-Cholesterol Diet (4 weeks) start->diet grouping Randomization into Treatment Groups diet->grouping treatment This compound or Vehicle (Subcutaneous Injection) grouping->treatment endpoints Endpoint Analysis treatment->endpoints plaque Atherosclerotic Plaque Quantification endpoints->plaque histo Histological Analysis of Plaques endpoints->histo wb Western Blot of Aortic Tissue endpoints->wb

Caption: Experimental workflow for the in vivo evaluation of this compound efficacy.
In Vitro VSMC Proliferation Assay

Cell Culture:

  • Primary vascular smooth muscle cells (VSMCs) were cultured in appropriate media.

Experimental Procedure:

  • Seed VSMCs in 96-well plates.

  • Pre-incubate cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.[1]

  • Stimulate cells with 100 µg/mL oxLDL for 24 hours.[1]

  • Add 1 µmol/L BrdU to the culture medium and incubate for an additional 3 hours.[1]

  • Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.

  • Quantify the percentage of BrdU-positive cells to determine the rate of cell proliferation.[1]

Parallel Western Blot Analysis:

  • Seed VSMCs in 6-well plates.

  • Pre-treat with 10 µM this compound or vehicle for 30 minutes.[1]

  • Stimulate with 100 µg/mL oxLDL for 10 minutes.[1]

  • Lyse the cells and collect protein extracts.

  • Perform Western blot analysis using antibodies against total and phosphorylated SHP2 and ERK.

InVitro_Workflow cluster_proliferation BrdU Proliferation Assay cluster_western Western Blot Analysis seed_brdu Seed VSMCs (96-well plate) pretreat_brdu Pre-treat with this compound (10 µM, 30 min) seed_brdu->pretreat_brdu stim_brdu Stimulate with oxLDL (100 µg/mL, 24h) pretreat_brdu->stim_brdu brdu_label Add BrdU (1 µM, 3h) stim_brdu->brdu_label fix_stain Fix and Stain for BrdU brdu_label->fix_stain quantify Quantify BrdU+ Cells fix_stain->quantify seed_wb Seed VSMCs (6-well plate) pretreat_wb Pre-treat with this compound (10 µM, 30 min) seed_wb->pretreat_wb stim_wb Stimulate with oxLDL (100 µg/mL, 10 min) pretreat_wb->stim_wb lyse Cell Lysis stim_wb->lyse wb_analysis Western Blot for p-SHP2 & p-ERK lyse->wb_analysis start Start: Cultured VSMCs start->seed_brdu start->seed_wb

Caption: Parallel workflows for in vitro analysis of this compound.

Potential Therapeutic Applications Beyond Atherosclerosis

The role of SHP2 as a central node in various signaling pathways suggests that its inhibition by this compound could have therapeutic benefits in other diseases.

Oncology

SHP2 is a bona fide oncogene, with activating mutations found in various hematological malignancies and solid tumors.[1][4] It is a critical component of signaling pathways downstream of multiple RTKs that are frequently dysregulated in cancer.[5] this compound has been shown to block the anchorage-independent growth of a variety of human tumor cell lines.[5] Furthermore, it can inhibit the hyperactivation of the Ras/MAPK pathway driven by the leukemic oncogene SHP2-E76K.[5] The development of SHP2 inhibitors is an active area of cancer research, with a focus on overcoming resistance to targeted therapies.[5][6] Further preclinical studies are warranted to evaluate the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.

Neuroinflammation

SHP2 is expressed in microglia, the resident immune cells of the central nervous system, and plays a role in modulating the inflammatory response.[7] Inhibition of SHP2 has been shown to attenuate the microglial inflammatory response in in vitro models.[7] In a mouse model of spinal cord injury, treatment with a SHP2 inhibitor led to improved functional recovery, suggesting a role for SHP2 in secondary inflammation.[7] Given that neuroinflammation is a key pathological feature of many neurodegenerative diseases, the potential of this compound to modulate microglial activation and reduce neuroinflammation represents an exciting avenue for future investigation.

Pharmacokinetics and Pharmacodynamics

Currently, there is limited publicly available data on the detailed pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. As a cell-permeable compound, it has demonstrated efficacy in both in vitro and in vivo settings.[1][5] For its further development as a therapeutic agent, comprehensive PK/PD studies are essential. These would include determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as establishing a clear relationship between its dose, plasma concentration, and target engagement (i.e., SHP2 inhibition in target tissues) and the resulting biological response.

Conclusion

The initial investigations into the efficacy of this compound have provided compelling evidence for its therapeutic potential, particularly in the context of atherosclerosis. Its ability to inhibit SHP2 and the downstream ERK signaling pathway translates to a significant reduction in VSMC proliferation and atherosclerotic plaque formation in a preclinical model. The established role of SHP2 in cancer and neuroinflammation further broadens the potential therapeutic landscape for this compound. Future research should focus on expanding the evaluation of this compound efficacy in relevant oncology and neuroinflammatory models, as well as conducting detailed pharmacokinetic and pharmacodynamic studies to support its potential clinical translation. This in-depth technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and outlining the key experimental approaches for the continued investigation of this promising SHP2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for PHPS1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3][4] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders. This compound has been shown to selectively inhibit Shp2 over other closely related phosphatases like Shp1 and PTP1B. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on Shp2.

Data Presentation

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

PhosphataseKᵢ (μM)IC₅₀ (μM)Selectivity vs. Shp2
Shp20.732.1-
Shp110.730~15-fold
PTP1B5.819~8-fold
ECPTP-5.4~2.6-fold
MptpA-39~18.6-fold

Signaling Pathway Diagram

PHPS1_Inhibition_of_SHP2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SHP2->Ras This compound This compound This compound->SHP2 Inhibition

Experimental Protocols

Direct In Vitro Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This protocol describes a colorimetric assay to measure the direct inhibition of recombinant Shp2 by this compound using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP).

Experimental Workflow Diagram

pNPP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Recombinant Shp2, This compound dilutions, pNPP substrate Incubate Incubate Shp2 with this compound Reagents->Incubate Add_pNPP Add pNPP to start reaction Incubate->Add_pNPP Incubate_Reaction Incubate at 30°C Add_pNPP->Incubate_Reaction Stop_Reaction Add NaOH to stop reaction Incubate_Reaction->Stop_Reaction Measure_Abs Measure Absorbance at 405 nm Stop_Reaction->Measure_Abs

Materials:

  • Recombinant human Shp2 protein

  • This compound

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh solution of 100 mM pNPP in assay buffer.

    • Dilute the recombinant Shp2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 5 µL of varying concentrations of this compound (or DMSO for the control) to the appropriate wells.

    • Add 10 µL of the diluted Shp2 enzyme to each well, except for the blank wells (add 10 µL of assay buffer instead).

    • Mix gently and incubate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Start the reaction by adding 10 µL of the 100 mM pNPP substrate to all wells.

    • Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Stop Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause a yellow color to develop.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for this compound Inhibition of SHP2-Mediated ERK Phosphorylation

This protocol describes a cell-based assay to assess the inhibitory effect of this compound on the Shp2-dependent phosphorylation of ERK1/2 in response to a growth factor stimulus.

Experimental Workflow Diagram

Cell_Assay_Workflow Seed_Cells Seed Cells (e.g., VSMCs) Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Pretreat_this compound Pre-treat with this compound or DMSO (vehicle) Starve_Cells->Pretreat_this compound Stimulate_GF Stimulate with Growth Factor (e.g., oxLDL) Pretreat_this compound->Stimulate_GF Lyse_Cells Lyse Cells Stimulate_GF->Lyse_Cells Protein_Quant Protein Quantification (e.g., BCA assay) Lyse_Cells->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Inc Incubate with Primary (anti-p-ERK, anti-ERK) and Secondary Antibodies Western_Blot->Antibody_Inc Detection Chemiluminescent Detection and Imaging Antibody_Inc->Detection

Materials:

  • Vascular Smooth Muscle Cells (VSMCs) or other suitable cell line with an active SHP2-ERK pathway

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Oxidized low-density lipoprotein (oxLDL) or another suitable growth factor (e.g., HGF/SF)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture VSMCs in complete medium until they reach 80-90% confluency.

    • Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • Wash the cells with PBS and then culture them in serum-free medium for 24 hours to synchronize the cells and reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a growth factor known to activate the SHP2-ERK pathway, for example, 100 µg/ml of oxLDL for 10-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK phosphorylation in this compound-treated cells to the control cells. A reduction in ERK phosphorylation upon stimulation in the presence of this compound indicates inhibition of the Shp2 pathway.

References

Application Notes and Protocols for PHPS1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 (Phenylhydrazonopyrazolone Sulfonate) is a cell-permeable small molecule inhibitor primarily targeting the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). However, it also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This dual activity makes this compound a valuable research tool for studying cellular signaling, with the caveat that careful experimental design is required to delineate the specific effects of PTP1B inhibition from those of SHP2 inhibition. These application notes provide detailed protocols and guidance for utilizing this compound in cell culture experiments to investigate PTP1B-mediated signaling events.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetKᵢ (μM)IC₅₀ (μM)Selectivity (over PTP1B)
SHP20.732.1~8-fold
PTP1B5.8191-fold
SHP110.730~0.5-fold

This table summarizes the in vitro potency and selectivity of this compound against key protein tyrosine phosphatases. Note the higher potency for SHP2 compared to PTP1B.

Table 2: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture

ApplicationCell Line ExamplesConcentration Range (μM)Incubation TimeKey Considerations
General PTP1B Inhibition HepG2, MCF-7, 3T3-L110 - 501 - 24 hoursAt these concentrations, significant SHP2 inhibition will also occur. Use appropriate controls.
Inhibition of Insulin Signaling L6 myotubes, HepG220 - 5030 minutes - 4 hoursPre-incubation with this compound before insulin stimulation is recommended.
Modulation of JAK/STAT Pathway Various cancer cell lines10 - 306 - 48 hoursThe net effect will be a combination of PTP1B and SHP2 inhibition on the pathway.
Long-term Cell Proliferation Assays HT-29, MDA-MB-43510 - 303 - 6 daysMedia with this compound should be refreshed every 48-72 hours.

This table provides starting points for experimental design. Optimal concentrations and times should be determined empirically for each cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2]. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 465.44 g/mol ), dissolve 4.65 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: General Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting. Allow cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.5% to avoid solvent-induced artifacts.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as Western blotting, immunoprecipitation, or functional assays.

Protocol 3: Investigating the Effect of this compound on Insulin Signaling
  • Cell Culture and Serum Starvation: Culture insulin-responsive cells (e.g., HepG2, L6 myotubes) to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to the experiment.

  • This compound Pre-treatment: Pre-incubate the serum-starved cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Analysis: Immediately after stimulation, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors. Analyze the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, and Akt by Western blotting using phospho-specific antibodies. An increase in the phosphorylation of these proteins in the presence of this compound would suggest PTP1B inhibition.

Protocol 4: Differentiating PTP1B vs. SHP2 Effects using siRNA
  • siRNA Transfection: Transfect cells with siRNA specifically targeting SHP2 (PTPN11) or a non-targeting control siRNA according to the manufacturer's protocol.

  • Protein Knockdown Confirmation: After 48-72 hours, confirm the efficient knockdown of SHP2 protein expression by Western blotting.

  • This compound Treatment: Treat the SHP2-knockdown cells and control cells with this compound at various concentrations.

  • Analysis: Analyze the downstream signaling events of interest. Any effect of this compound observed in the SHP2-knockdown cells is more likely attributable to the inhibition of PTP1B or other off-target effects.

Mandatory Visualizations

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates This compound This compound This compound->PTP1B Inhibits Experimental_Workflow_siRNA start Seed Cells transfect Transfect with: - Control siRNA - SHP2 siRNA start->transfect incubate1 Incubate 48-72h transfect->incubate1 confirm_kd Confirm SHP2 Knockdown (Western Blot) incubate1->confirm_kd treat Treat with: - Vehicle (DMSO) - this compound confirm_kd->treat incubate2 Incubate for experimental duration treat->incubate2 analyze Analyze Downstream Signaling Events incubate2->analyze end Interpret Results analyze->end PTP1B_JAK_STAT_Signaling cluster_membrane Plasma Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes nucleus Nucleus STAT_dimer->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates PTP1B PTP1B PTP1B->JAK Dephosphorylates PTP1B->STAT Dephosphorylates This compound This compound This compound->PTP1B Inhibits

References

Application Notes and Protocols for PHPS1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of the SHP2 inhibitor, PHPS1, in mouse models, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the in vivo effects of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in various mouse models.

Table 1: this compound Dosage and Administration in Mice

Mouse ModelDisease ModelDosageAdministration RouteDosing ScheduleVehicleReference
Ldlr-/-Atherosclerosis3 mg/kgIntraperitoneal (i.p.)Every day for the last week on a high-fat dietSaline with 0.5% DMSO[1]
Ldlr-/-Atherosclerosis3 mg/kgSubcutaneous (s.c.)Not specifiedNot specified[1]
Male C57BL/6Acute Kidney Injury (AKI)Not specifiedSubcutaneous (s.c.)Immediately after hemorrhage and CLP proceduresNot specified[2]
Nude miceOral Squamous Cell Carcinoma"10% this compound" (exact dosage unclear)Not specified (likely subcutaneous or intraperitoneal injection)Not specified10% DMSO[3]

Table 2: Observed In Vivo Effects of this compound in Mouse Models

Disease ModelKey FindingsAffected Signaling Pathway(s)Reference
AtherosclerosisReduced atherosclerotic plaque size, decreased number of vascular smooth muscle cells (VSMCs) in lesions.SHP2/ERK[1]
Acute Kidney Injury (AKI)Attenuated kidney injury, reduced serum levels of inflammatory cytokines/chemokines.Erk1/2-STAT3
Oral Squamous Cell CarcinomaInhibited tumor growth and neovascularization, promoted apoptosis of cancer cells.SHP-2/AMPK/HIF-1α/PD-L1

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in mice.

Protocol 1: Intraperitoneal Administration of this compound in an Atherosclerosis Mouse Model

This protocol is adapted from a study investigating the effect of this compound on atherosclerosis in Ldlr-/- mice.

1. Materials:

  • This compound (SHP2 inhibitor)
  • Dimethyl sulfoxide (B87167) (DMSO)
  • Sterile saline (0.9% NaCl)
  • Ldlr-/- mice
  • High-fat diet (e.g., 1.25% cholesterol)
  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Preparation of Dosing Solution:

  • Dissolve this compound in DMSO to create a stock solution.
  • Dilute the this compound stock solution in sterile saline to the final desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse, the final concentration will depend on the injection volume). The final DMSO concentration should be low, for example, 0.5%.
  • Prepare a vehicle control solution of saline with the same final concentration of DMSO (e.g., 0.5% DMSO).

3. Animal Model and Treatment:

  • Use Ldlr-/- mice, a common model for atherosclerosis research.
  • Induce atherosclerosis by feeding the mice a high-fat diet for a specified period (e.g., 4 weeks).
  • Randomly divide the mice into treatment and control groups.
  • During the last week of the high-fat diet, administer this compound (3 mg/kg) or vehicle via intraperitoneal injection daily.

4. Intraperitoneal Injection Procedure:

  • Restrain the mouse securely.
  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
  • Insert the needle at a 10-20 degree angle, bevel up.
  • Gently inject the solution.
  • Monitor the mice for any adverse reactions.

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.
  • Collect blood and tissues for analysis (e.g., measurement of atherosclerotic plaque size, immunohistochemistry for VSMCs, Western blot for SHP2 and ERK phosphorylation).

Protocol 2: Subcutaneous Administration of this compound

While a specific detailed protocol for subcutaneous administration of this compound was not fully described in the reviewed literature, the following is a general protocol for administering a small molecule inhibitor subcutaneously to mice.

1. Materials:

  • This compound
  • Appropriate vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Cremophor EL)
  • Sterile syringes and needles (e.g., 25-27 gauge)

2. Preparation of Dosing Solution:

  • Prepare the this compound dosing solution in a suitable vehicle at the desired concentration. Ensure the final solution is sterile and clear.

3. Subcutaneous Injection Procedure:

  • Restrain the mouse by gently grasping the loose skin over the shoulders (scruff).
  • Lift the scruff to form a "tent" of skin.
  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
  • Gently aspirate to ensure the needle is not in a blood vessel.
  • Slowly inject the solution. A small bleb should form under the skin.
  • Withdraw the needle and gently massage the injection site to aid dispersal.
  • Monitor the mice for any local or systemic adverse reactions.

Protocol 3: Oral and Intravenous Administration (General Guidance)

Oral Administration (Gavage):

  • Formulation: The compound must be formulated in a vehicle suitable for oral administration (e.g., water, saline, corn oil, or a suspension with an agent like carboxymethylcellulose). The solubility and stability of this compound in the chosen vehicle should be determined.

  • Procedure: Use a proper-sized gavage needle (ball-tipped) to avoid injury to the esophagus and stomach. The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg).

Intravenous Administration (Tail Vein Injection):

  • Formulation: The compound must be completely dissolved in a sterile, isotonic vehicle (e.g., saline or PBS) to prevent embolism. The pH of the solution should be close to physiological pH.

  • Procedure: This technique requires skill and proper restraint of the mouse, often using a restraining device. The lateral tail vein is typically used. The injection volume should be small (typically < 200 µL for a bolus injection).

Pharmacokinetic Considerations:

  • No specific pharmacokinetic data for this compound in mice, such as oral bioavailability or plasma half-life, was identified in the reviewed literature. When planning experiments, especially those involving oral or intravenous routes, it is crucial to consider that the bioavailability and clearance of the compound will significantly impact the dosing regimen required to achieve therapeutic concentrations. Pilot pharmacokinetic studies are highly recommended.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

SHP2_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->SHP2 Inhibition

Caption: SHP2/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Disease Model Induction (e.g., High-Fat Diet, Tumor Inoculation) randomization Animal Randomization start->randomization treatment This compound or Vehicle Administration (i.p., s.c., etc.) randomization->treatment monitoring Monitoring (e.g., Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint & Euthanasia monitoring->endpoint analysis Sample Collection & Analysis (e.g., Histology, Western Blot, ELISA) endpoint->analysis Erk_STAT3_Signaling_Pathway cluster_stimulus Cellular Stress (e.g., Hemorrhage/Sepsis) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signal SHP2 SHP2 Stress->SHP2 Erk1_2 Erk1/2 SHP2->Erk1_2 STAT3 STAT3 Erk1_2->STAT3 Inflammation Inflammation & Kidney Injury STAT3->Inflammation This compound This compound This compound->SHP2 Inhibition SHP2_AMPK_PDL1_Pathway cluster_stimulus Tumor Microenvironment (Hypoxia) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia ROS ROS Hypoxia->ROS SHP2 SHP2 ROS->SHP2 AMPK AMPK SHP2->AMPK HIF1a HIF-1α AMPK->HIF1a This compound This compound This compound->SHP2 Inhibition Apoptosis Tumor Cell Apoptosis This compound->Apoptosis Promotes PDL1 PD-L1 Expression HIF1a->PDL1 PDL1->Apoptosis

References

PHPS1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2] Shp2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in regulating various cellular processes, including proliferation and differentiation, primarily through the Ras/ERK signaling pathway.[3] Due to its role as an oncogene and its involvement in various diseases, Shp2 has emerged as a significant therapeutic target.[3] this compound acts as a reversible, active-site targeting, and substrate-competitive inhibitor of Shp2.[4] These notes provide detailed information on the solubility, storage, and application of this compound for experimental use.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the phosphatase activity of Shp2.[2][5] This inhibition prevents the dephosphorylation of Shp2's downstream targets, thereby blocking signal transduction. A primary pathway affected is the ERK1/2 MAP kinase pathway, which is crucial for cell proliferation.[1][6] Studies have shown that this compound effectively suppresses sustained phosphorylation of ERK1/2 induced by growth factors like HGF/SF.[1][5] Notably, this compound does not appear to significantly affect other signaling pathways such as PI3K/Akt or Stat3.[1][3] The inhibition of the Shp2/ERK pathway makes this compound a valuable tool for studying cellular proliferation and a potential therapeutic agent in diseases characterized by vascular remodeling and cancer.[6]

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterSolventConcentrationStorage ConditionsSource
Solubility DMSO~10 mg/mL-[4]
DMSO93 mg/mL (199.81 mM)Use fresh DMSO as moisture can reduce solubility.[7]
DMSO5 mg/mL-[8]
DMF5 mg/mL-[8]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL-[8]
WaterInsoluble-[7]
Storage Solid Form2-8°CProtect from light; may be hygroscopic.[4]
Stock Solution (-80°C)-6 months (sealed, away from moisture)[5]
Stock Solution (-20°C)-1 month (sealed, away from moisture)[5]
Table 2: Biological Activity and Experimental Parameters of this compound
ParameterValueTarget/SystemExperimental ConditionsSource
Ki 0.73 µMShp2-[2][5]
IC₅₀ 2.1 µMShp2-[4][9]
Selectivity 8-fold vs. PTP1BPTP1B (IC₅₀ = 19 µM)-[2][8]
15-fold vs. Shp1Shp1 (IC₅₀ = 30 µM)-[2][8]
In Vitro Activity 5 µMMDCK cellsInhibition of HGF/SF-induced scattering.[1][2]
10 µMVascular Smooth Muscle Cells (VSMCs)Inhibition of oxLDL-induced ERK phosphorylation after 10 min.[6]
5-20 µMMDCK cellsDose-dependent inhibition of Erk1/2 phosphorylation (15 min - 6 h).[5]
30 µMVarious human tumor cell linesInhibition of cell proliferation over 6 days.[3][5]
In Vivo Activity 3 mg/kg/day (i.p. injection)Ldlr-/- mice on a high-fat dietReduced atherosclerotic plaque size.[3][5]

Mandatory Visualization

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation This compound This compound This compound->SHP2 Inhibition RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotion

Caption: this compound inhibits the SHP2 phosphatase, blocking the downstream RAS/ERK signaling cascade.

G prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in fresh DMSO) store_stock 2. Aliquot and Store (-80°C for 6 months) prep_stock->store_stock prepare_working 5. Prepare Working Solution (Dilute stock in serum-free media) store_stock->prepare_working seed_cells 3. Seed Cells (Allow adherence overnight) starve_cells 4. Serum Starve Cells (Synchronize cells, e.g., 12-16h) seed_cells->starve_cells treat_cells 6. Treat Cells with this compound (Incubate for desired time, e.g., 10 min - 6 days) starve_cells->treat_cells control_cells Vehicle Control (e.g., DMSO) starve_cells->control_cells prepare_working->treat_cells harvest_cells 7. Harvest Cells for Analysis treat_cells->harvest_cells control_cells->harvest_cells analysis 8. Downstream Analysis (e.g., Western Blot, Proliferation Assay) harvest_cells->analysis

Caption: Experimental workflow for the preparation and application of this compound in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder (solid form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-analysis: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL). The molecular weight of this compound is 465.44 g/mol .[4]

    • Example for 10 mM stock: To prepare 1 mL of a 10 mM stock solution from 1 mg of this compound:

      • Volume (L) = [Mass (g) / MW ( g/mol )] / Molarity (mol/L)

      • Volume (µL) = [0.001 g / 465.44 g/mol ] / 0.01 mol/L * 1,000,000 µL/L ≈ 214.85 µL

  • Reconstitution: Add the calculated volume of sterile DMSO to the vial of this compound powder.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for treating cultured cells with this compound to assess its effects on proliferation or signaling.

Materials:

  • Cultured cells of interest (e.g., VSMCs, MDCK, or tumor cell lines)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle (sterile DMSO)

  • Sterile culture plates (e.g., 6-well or 96-well plates)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.[11] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Serum Starvation (for signaling studies): For experiments investigating signaling pathways like ERK phosphorylation, it is crucial to synchronize cells and reduce basal signaling.[11] a. Aspirate the complete medium. b. Wash the cells once with sterile PBS. c. Replace with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-16 hours.[11]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute it to the final desired concentration (e.g., 5 µM, 10 µM, 30 µM) in serum-free medium immediately before use. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment: a. Aspirate the starvation medium. b. Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells. c. If investigating growth factor-induced signaling, pre-treat with this compound for a specified time (e.g., 10 minutes to 1 hour) before adding the agonist (e.g., oxLDL, HGF/SF).[6] d. Incubate for the desired experimental duration, which can range from minutes for signaling studies (10-15 min) to days for proliferation assays (up to 6 days).[5][6]

  • Downstream Analysis: Following incubation, harvest the cells for the intended analysis (e.g., cell lysis for Western blotting, viability assay for proliferation).

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure to specifically measure the inhibitory effect of this compound on SHP2's downstream target, ERK.

Materials:

  • Treated cells (from Protocol 2)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SHP2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: a. After treatment, place the culture plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS.[11] c. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. d. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: a. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. b. Transfer the supernatant to a new tube. c. Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein amounts for all samples by diluting with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and denature by boiling at 95-100°C for 5-10 minutes.[10] c. Load equal amounts of protein (e.g., 10-50 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane again three times with TBST.

  • Detection: Apply an ECL reagent and visualize the protein bands using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a housekeeping protein like GAPDH.[10]

References

Application Notes and Protocols: PHPS1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "PHPS1" can be ambiguous. This document primarily focuses on This compound, a chemical inhibitor of the protein tyrosine phosphatase Shp2 . However, due to the similarity in nomenclature, a section on the protein SHP-1 (PTPN6) , a distinct protein tyrosine phosphatase with significant roles in cancer, is also included for clarity and comprehensive coverage.

Part 1: this compound (Phenylhydrazonopyrazolone Sulfonate 1) - A Selective Shp2 Inhibitor

Application Notes

This compound is a potent, cell-permeable small molecule that functions as a highly specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is recognized as a proto-oncogene that positively regulates growth factor signaling pathways, making it a compelling target for cancer therapy.[1][2] Activating mutations in Shp2 are associated with various human cancers, including leukemia.[1] this compound exerts its inhibitory effect by binding to the catalytic site of Shp2, thereby blocking its enzymatic activity.[1] Its applications in cancer cell lines primarily revolve around elucidating the role of Shp2 in tumorigenesis and evaluating the therapeutic potential of Shp2 inhibition.

Key Applications in Cancer Cell Lines:

  • Inhibition of Cell Proliferation and Growth: this compound has been demonstrated to block the anchorage-independent growth of a variety of human tumor cell lines. Treatment with this compound can lead to a significant reduction in cancer cell numbers. For instance, a 6-day treatment with 30 μM this compound resulted in a cell number reduction of up to 74% in HT-29 colon cancer cells.

  • Modulation of Signaling Pathways: this compound is a critical tool for studying Shp2-dependent signaling. It specifically inhibits the sustained phosphorylation of the Erk1/2 MAP kinases, a key downstream event of Shp2 activation, without affecting the PI3K/Akt or Stat3 pathways. This specificity allows researchers to dissect the precise contribution of the Shp2-Erk axis to cancer cell behavior. In oral squamous cell carcinoma cells, this compound was shown to promote apoptosis by regulating the ROS/SHP-2/AMPK pathway, which in turn enhances PD-L1 serine phosphorylation.

  • Induction of Apoptosis: By blocking critical survival signals mediated by Shp2, this compound can induce programmed cell death in cancer cells. In hypoxic conditions, this compound treatment was found to enhance the expression of apoptosis-related proteins such as caspase-3, caspase-8, and Bax in oral squamous cell carcinoma cells.

  • Inhibition of Cell Migration and Morphogenesis: Shp2 plays a role in cellular processes that involve cytoskeletal rearrangement. This compound has been shown to inhibit hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis, which are cellular models for migration and invasion.

Quantitative Data Summary
ParameterCell Line(s)ConcentrationDurationEffectReference
Inhibitory Constant (Ki) -0.73 µM-Inhibition of Shp2
-10.7 µM-Inhibition of Shp1 (demonstrating selectivity)
-5.8 µM-Inhibition of PTP1B (demonstrating selectivity)
Cell Proliferation HT-29 (Colon)30 µM6 days74% reduction in cell number
Caki-1 (Kidney)30 µM6 days0% reduction in cell number
Tumor Growth (in vivo) Ca9-22 (Oral) Xenograft10% this compound14 daysSignificant inhibition of tumor growth and neovascularization
Experimental Protocols

1. Cell Proliferation/Viability Assay (Anchorage-Independent Growth)

  • Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

  • Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. This ability is often tested using a soft agar (B569324) colony formation assay.

  • Methodology:

    • Prepare Base Agar Layer: Mix 1.2% agar solution with 2x cell culture medium (e.g., DMEM with 20% FBS) in a 1:1 ratio to get a 0.6% agar solution. Dispense into 6-well plates and allow to solidify at room temperature.

    • Prepare Cell-Agar Layer: Harvest and count cancer cells. Resuspend cells in complete medium. Mix the cell suspension with a 0.7% agar solution to a final agar concentration of 0.35% and a final cell density of 5,000 cells per well.

    • Treatment: Immediately plate the cell-agar suspension on top of the base agar layer. Add this compound to the top layer at desired final concentrations (e.g., 1 µM to 30 µM). A DMSO vehicle control should be included.

    • Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO₂ for 2-3 weeks, feeding the colonies every 3-4 days with fresh medium containing this compound or vehicle.

    • Quantification: After incubation, stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies (typically >50 cells) using a microscope. Compare the number and size of colonies in this compound-treated wells versus control wells.

2. Western Blot for Phospho-Erk1/2 Analysis

  • Objective: To determine if this compound inhibits Shp2-mediated downstream signaling by assessing the phosphorylation status of Erk1/2.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., MDCK or a relevant cancer cell line) and grow to 70-80% confluency. Serum-starve the cells overnight.

    • Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO vehicle for 1-2 hours. Stimulate the cells with a growth factor known to activate the Shp2-Erk pathway (e.g., HGF/SF at 1 unit/mL or EGF at 50 ng/mL) for 15 minutes.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific for phospho-Erk1/2 (p-Erk1/2) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody for total Erk1/2 to ensure equal protein loading.

Visualizations

PHPS1_Mechanism GF Growth Factor (e.g., HGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Shp2 Shp2 RTK->Shp2 Activates Ras Ras Shp2->Ras Promotes Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Survival, Migration Erk->Proliferation This compound This compound This compound->Shp2 Inhibits

Caption: this compound inhibits the oncogenic Shp2-Ras-Erk signaling pathway.

Part 2: SHP-1 (PTPN6) - A Protein Tyrosine Phosphatase in Cancer

Application Notes

SHP-1 (Src homology region 2 domain-containing phosphatase-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways. In many cancers, SHP-1 is considered a tumor suppressor. Its expression is often reduced or silenced in hematological malignancies and various solid tumors through mechanisms like promoter hypermethylation. However, in some cancers, such as a subset of high-grade breast tumors, its expression is elevated, indicating a complex, context-dependent role.

Key Roles and Applications of Studying SHP-1 in Cancer Cell Lines:

  • Tumor Suppressor Function: SHP-1 negatively regulates pathways that promote cell proliferation, survival, and inflammation, such as the JAK/STAT, PI3K/Akt, and MAPK pathways. Re-expression of SHP-1 in deficient cancer cells can inhibit tumor growth and induce apoptosis.

  • Cell Cycle Regulation: SHP-1 is involved in controlling cell cycle progression. In prostate cancer cells, depletion of SHP-1 leads to a G1 phase cell-cycle arrest. It regulates key cell cycle components including CDK2, CDK6, p27, and cyclin D1.

  • Control of Migration and Invasion: SHP-1 acts as a negative regulator of epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, primarily by suppressing the STAT3 pathway. Low expression of SHP-1 is often associated with increased invasive capacity in tumors.

  • Therapeutic Target: Because of its tumor suppressor functions, SHP-1 is a potential therapeutic target. Strategies include the development of drugs that can reactivate or stabilize SHP-1 expression and activity in cancer cells. Conversely, in the context of immunotherapy, inhibiting SHP-1 in T-cells can enhance their anti-tumor activity.

Quantitative Data Summary
Cancer TypeObservationFindingReference
Prostate Cancer (PC-3 cells) SHP-1 knockdown (siRNA)G1 phase cell-cycle arrest
Increased p27 protein stability and nuclear localization
Decreased CDK2 and CDK6 activity
Hepatocellular Carcinoma Low SHP-1 expressionCorrelates with higher p-STAT3 levels and EMT markers (vimentin)
Greater migratory and invasive capacity
Gastric Adenocarcinoma SHP-1 overexpressionDownregulation of JAK2/STAT3 phosphorylation
Decreased expression of Cyclin D1, MMP-9, VEGF
Experimental Protocols

1. SHP-1 Knockdown using siRNA

  • Objective: To study the functional consequences of SHP-1 loss in a specific cancer cell line.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., PC-3) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

    • Transfection Complex Preparation:

      • Dilute SHP-1 specific siRNA (or a non-targeting scramble control) in serum-free medium (e.g., Opti-MEM).

      • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

      • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.

    • Transfection: Add the transfection complexes drop-wise to the cells.

    • Incubation: Incubate the cells for 48-72 hours.

    • Validation and Functional Assays:

      • Validation: Harvest a subset of cells to confirm SHP-1 knockdown by Western blot or qRT-PCR.

      • Functional Assays: Use the remaining cells for downstream assays, such as cell cycle analysis (by flow cytometry with propidium (B1200493) iodide staining), proliferation assays (e.g., MTT or cell counting), or migration assays (e.g., Transwell assay).

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the distribution of cells in different phases of the cell cycle following a genetic or chemical perturbation of SHP-1.

  • Methodology:

    • Cell Treatment: Perform SHP-1 knockdown or overexpression as described above.

    • Harvesting: Harvest cells by trypsinization, then wash with cold PBS.

    • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.

    • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) in PBS.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Visualizations

SHP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor / Cytokine Receptor JAK JAK RTK->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression (Cyclin D1, Bcl-xL, MMPs) pSTAT3->Gene_Expression Dimerizes & Translocates SHP1 SHP-1 SHP1->JAK Dephosphorylates SHP1->pSTAT3 Dephosphorylates Promoter_Hypermethylation Promoter Hypermethylation Promoter_Hypermethylation->SHP1 Silences Expression Proliferation Proliferation, Survival, Invasion Gene_Expression->Proliferation

Caption: SHP-1 acts as a tumor suppressor by dephosphorylating JAK/STAT3.

References

Application Notes and Protocols for PHPS1 in Studying Inflammatory Responses In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a crucial regulator of inflammatory signaling pathways. PHPS1 (phenylhydrazono pyrazolone (B3327878) sulfonate 1) is a potent and cell-permeable inhibitor of SHP2, demonstrating specificity over the closely related phosphatases SHP1 and PTP1B.[1] These characteristics make this compound a valuable tool for in vitro research into the molecular mechanisms of inflammation and for the preclinical assessment of anti-inflammatory therapeutic strategies targeting the SHP2 signaling cascade.

This document provides detailed application notes and experimental protocols for the use of this compound in studying inflammatory responses in vitro.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of SHP2. SHP2 is a key signaling node downstream of various growth factor and cytokine receptors. Upon activation, SHP2 dephosphorylates specific target proteins, leading to the activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) and NF-κB pathways.[2] These pathways are central to the production of pro-inflammatory mediators. By inhibiting SHP2, this compound effectively dampens the activation of these cascades, resulting in a reduction of inflammatory responses.[1][2]

PHPS1_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor SHP2_inactive SHP2 (Inactive) Receptor->SHP2_inactive Stimulus (e.g., Cytokines) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Ras Ras SHP2_active->Ras Activates IKK IKK SHP2_active->IKK Activates This compound This compound This compound->SHP2_active Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription ERK->Pro_inflammatory_Genes Promotes IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB->Pro_inflammatory_Genes Promotes HK2_Experiment_Workflow Start Start Seed_Cells Seed HK-2 Cells in 6-well plates Start->Seed_Cells Pre_treatment Pre-treat with this compound (5 µM) or Vehicle for 1-2h Seed_Cells->Pre_treatment Stimulation Stimulate with High Glucose (30 mM) or Controls for 24h Pre_treatment->Stimulation RNA_Extraction Extract Total RNA Stimulation->RNA_Extraction qRT_PCR Perform qRT-PCR for TNF-α, IL-6, CCL-2 RNA_Extraction->qRT_PCR Analysis Analyze Gene Expression Data qRT_PCR->Analysis End End Analysis->End LPS_Experiment_Workflow cluster_endpoints Endpoint Analysis Start Start Seed_Macrophages Seed Macrophages (e.g., RAW 264.7) Start->Seed_Macrophages Pre_treat_this compound Pre-treat with this compound (various concentrations) Seed_Macrophages->Pre_treat_this compound Stimulate_LPS Stimulate with LPS Pre_treat_this compound->Stimulate_LPS ELISA Cytokine Measurement (ELISA) Stimulate_LPS->ELISA Griess_Assay Nitric Oxide Measurement (Griess Assay) Stimulate_LPS->Griess_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Stimulate_LPS->Western_Blot End End ELISA->End Griess_Assay->End Western_Blot->End

References

Application Notes and Protocols for Western Blotting Analysis of PHPS1 Treatment Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable small molecule inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various growth factor and cytokine receptors.[2][3] By inhibiting Shp2, this compound effectively blocks the Ras/MAPK signaling cascade, leading to a reduction in the phosphorylation of downstream effectors such as Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[2] This inhibitory action makes this compound a valuable tool for studying Shp2-dependent signaling and a potential therapeutic agent in diseases characterized by aberrant Shp2 activity, such as certain cancers.[3]

These application notes provide a comprehensive guide for utilizing Western blotting to assess the efficacy and mechanism of action of this compound by monitoring the phosphorylation status of key proteins in the Shp2 signaling pathway.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on the phosphorylation of Shp2 and Erk1/2, as determined by Western blot analysis.

Table 1: Dose-Dependent Inhibition of Erk1/2 Phosphorylation by this compound

Cell LineTreatment ConditionsThis compound Concentration (µM)Duration% Inhibition of p-Erk1/2Reference
MDCKHGF/SF-stimulated515 min - 6 hSignificant inhibition
MDCKHGF/SF-stimulated1015 min - 6 hStronger inhibition
MDCKHGF/SF-stimulated2015 min - 6 hNear-complete inhibition
VSMCsoxLDL-stimulated1010 minMarked inhibition[2]

Table 2: Time-Course of this compound-Mediated Inhibition of Erk1/2 Phosphorylation

Cell LineTreatment ConditionsThis compound Concentration (µM)Time PointEffect on p-Erk1/2Reference
MDCKHGF/SF-stimulated5-205 minNo effect on transient phosphorylation[4]
MDCKHGF/SF-stimulated5-2015 minInhibition observed
MDCKHGF/SF-stimulated5-201 hSustained inhibition
MDCKHGF/SF-stimulated5-206 hSustained inhibition

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Signaling cluster_1 Shp2-Mediated Pathway cluster_2 This compound Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Shp2 Shp2 Grb2_SOS Grb2/SOS Shp2->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1/2 Erk1/2 MEK->Erk1/2 p-Erk1/2 p-Erk1/2 (Active) Erk1/2->p-Erk1/2 Cell Proliferation, etc. Cell Proliferation, etc. p-Erk1/2->Cell Proliferation, etc. RTK RTK RTK->Shp2 This compound This compound This compound->Shp2

Figure 1: this compound Inhibition of the Shp2-Erk Signaling Pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A 1. Plate and grow cells to 70-80% confluency B 2. Serum starve cells (optional, to reduce basal p-Erk levels) A->B C 3. Treat with this compound or vehicle control for desired time and concentration B->C D 4. Wash cells with ice-cold PBS C->D E 5. Lyse cells in RIPA buffer with protease and phosphatase inhibitors D->E F 6. Quantify protein concentration (BCA/Bradford) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to PVDF membrane G->H I 9. Blocking (5% BSA in TBST) H->I J 10. Primary antibody incubation (p-Shp2, p-Erk1/2) I->J K 11. Secondary antibody incubation J->K L 12. Signal Detection (ECL) K->L M 13. Strip and re-probe for total Shp2 and Erk1/2 L->M N 14. Densitometry analysis (e.g., ImageJ) M->N O 15. Normalize phospho-protein to total protein N->O

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment.

Materials and Reagents
  • Cell Lines: Appropriate cell lines with active Shp2 signaling (e.g., MDCK, HT-29, or vascular smooth muscle cells).

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

  • Stimulants (optional): Hepatocyte Growth Factor/Scatter Factor (HGF/SF) or oxidized Low-Density Lipoprotein (oxLDL) to activate the Shp2 pathway.

  • Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-Shp2 (Tyr542/580) antibody

    • Rabbit anti-total-Shp2 antibody

    • Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204) antibody

    • Mouse anti-total-Erk1/2 antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

  • Stripping Buffer: For re-probing membranes.

Procedure

1. Cell Culture and Treatment

  • Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • (Optional) To reduce basal phosphorylation levels, serum-starve the cells in a serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 1-2 hours).

  • (Optional) Stimulate the cells with an appropriate agonist (e.g., HGF/SF or oxLDL) for a short period (e.g., 10-15 minutes) to induce pathway activation.

  • Include a vehicle control (DMSO) in all experiments.

2. Cell Lysis and Protein Quantification

  • Following treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., anti-phospho-Erk1/2, typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Signal Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film. Ensure the signal is not saturated to allow for accurate quantification.

6. Stripping and Re-probing for Total Protein (Loading Control)

  • To normalize the phospho-protein signal, the same membrane should be stripped and re-probed for the corresponding total protein.

  • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane extensively with TBST.

  • Repeat the blocking and antibody incubation steps using the primary antibody against the total protein (e.g., anti-total-Erk1/2).

Data Analysis
  • Quantify the band intensities for both the phosphorylated and total proteins using densitometry software (e.g., ImageJ).

  • For each sample, normalize the phospho-protein signal to the corresponding total protein signal.

  • Further normalization to a housekeeping protein (e.g., GAPDH or β-actin) can be performed to account for any loading inaccuracies.

  • Plot the normalized phospho-protein levels against the this compound concentration or time to visualize the inhibitory effects.

Conclusion

This document provides a comprehensive framework for investigating the effects of the Shp2 inhibitor this compound using Western blotting. By following these detailed protocols, researchers can reliably quantify the inhibition of Shp2-downstream signaling, providing valuable insights into the compound's mechanism of action and its potential for therapeutic development. Adherence to best practices for Western blotting, particularly when detecting phosphorylated proteins, is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

PHPS1 off-target effects and selectivity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, cell-permeable, phenylhydrazonopyrazolone sulfonate compound that acts as a competitive inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that is a key component in signal transduction pathways downstream of various receptor and non-receptor tyrosine kinases, playing a significant role in cell growth, differentiation, and oncogenesis. This compound binds to the active site of Shp2, preventing it from dephosphorylating its substrates.[1]

Q2: How selective is this compound? What are its known off-targets?

This compound has demonstrated high selectivity for Shp2 over its most closely related protein tyrosine phosphatases, Shp1 and PTP1B.[1] The inhibitory constant (Ki) for Shp2 is significantly lower than for Shp1 and PTP1B, indicating a higher potency for its intended target.[1][2]

While comprehensive screening data against a broad panel of phosphatases is not extensively published, studies have shown that this compound's inhibitory action is quite specific to the Shp2-mediated signaling pathway. For instance, this compound has been shown to inhibit the HGF/SF-induced sustained phosphorylation of Erk1/2, a downstream target of Shp2, without affecting the activation of PI3K/Akt or Stat3 signaling pathways. Another study indicated that this compound did not affect the activation of JNK or p38 MAPK.

Q3: What are the expected on-target effects of this compound in a cellular context?

The primary on-target effect of this compound is the inhibition of Shp2's phosphatase activity. This leads to a reduction in the dephosphorylation of Shp2 substrates and subsequently attenuates downstream signaling. A well-documented and reliable biomarker of this compound's on-target activity is the dose-dependent inhibition of sustained Erk1/2 phosphorylation in response to growth factors like HGF/SF. Other observed on-target cellular effects include the inhibition of HGF/SF-induced epithelial cell scattering and branching morphogenesis.

Q4: Is this compound cytotoxic?

This compound has been described as non-cytotoxic to normal epithelial cells at effective concentrations. One study also reported that at a concentration of 10 μM, this compound was not toxic to vascular smooth muscle cells (VSMCs). However, as with any small molecule inhibitor, it is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental conditions to minimize any potential for off-target cytotoxicity. It is always recommended to perform a dose-response curve and assess cell viability in your experimental system.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or no inhibition of Erk1/2 phosphorylation. 1. Compound Instability: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Incorrect Timing: The pre-incubation time with this compound or the stimulation time with the growth factor may not be optimal. 4. High Cell Density: Very high cell confluency can sometimes alter signaling responses.1. Verify Compound Integrity: Prepare fresh stock solutions from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 for pErk1/2 inhibition in your specific cell line. 3. Optimize Timelines: Vary the pre-incubation time with this compound (e.g., 1-4 hours) and the duration of growth factor stimulation. This compound has been shown to inhibit sustained, but not transient, Erk1/2 phosphorylation. 4. Standardize Cell Seeding: Ensure consistent cell seeding densities across experiments.
Observed phenotype does not align with known Shp2 functions. 1. Potential Off-Target Effect: The phenotype may be due to an uncharacterized interaction of this compound with another protein. 2. Novel Shp2 Function: The observed phenotype could be a previously uncharacterized role of Shp2 in your specific cellular context.1. Use an Orthogonal Approach: Validate the phenotype using a different method to inhibit Shp2, such as siRNA or shRNA knockdown, or by using a structurally different Shp2 inhibitor. If the phenotype is consistent, it is more likely an on-target effect. 2. Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not elicit the phenotype. 3. Rescue Experiment: Overexpress a this compound-resistant mutant of Shp2 to see if it reverses the observed phenotype.
High levels of cell death observed. 1. Concentration is too high: The concentration of this compound may be in a cytotoxic range for your specific cell line. 2. Off-Target Toxicity: The cell death could be due to an off-target effect of this compound.1. Determine the Therapeutic Window: Perform a dose-response curve for both the on-target effect (e.g., pErk1/2 inhibition) and cytotoxicity (e.g., using an MTT or similar assay). This will help identify a concentration range that is effective without being overly toxic. 2. Reduce Incubation Time: Shorten the duration of exposure to this compound. 3. Validate with Orthogonal Methods: As mentioned above, use genetic knockdown of Shp2 to see if it recapitulates the cytotoxic phenotype. If not, the toxicity is likely an off-target effect.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of this compound against Shp2 and other related phosphatases, providing a quantitative measure of its selectivity.

TargetKi (µM)Selectivity vs. Shp2Reference
Shp2 0.73-
Shp1 10.7~15-fold higher
PTP1B 5.8~8-fold higher

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Erk1/2 Inhibition

This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of growth factor-induced Erk1/2 phosphorylation.

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are adherent, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Stimulation: Add a growth factor (e.g., HGF/SF, EGF, or PDGF) at a predetermined optimal concentration and incubate for 15-30 minutes (for sustained phosphorylation).

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat the samples. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Erk1/2 (p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total Erk1/2 as a loading control. Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total Erk1/2 signal.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the CC50 (50% cytotoxic concentration).

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2 SHP2 RTK->SHP2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription P This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype q1 Is the phenotype consistent with Shp2 inhibition? start->q1 on_target Likely On-Target Effect q1->on_target Yes validate Validate with Orthogonal Method (e.g., siRNA, different inhibitor) q1->validate No / Unsure end Conclusion on_target->end off_target Potential Off-Target Effect off_target->end q2 Does the orthogonal method replicate the phenotype? validate->q2 q2->off_target No novel_function Investigate Novel On-Target Function q2->novel_function Yes novel_function->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Optimizing PHPS1 Concentration for Enhanced Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

TUESDAY, DECEMBER 2, 2025 AT 11:19 AM ASIA/SHANGHAI

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of PHPS1, a selective SHP2 phosphatase inhibitor, to ensure maximal efficacy while maintaining cell viability. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental workflows to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable phenylhydrazono-pyrazolone sulfonate that acts as a potent and selective inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that is crucial for signal transduction downstream of various growth factor receptors, playing a significant role in the activation of the Ras-MAPK (ERK) signaling pathway.[1][2][3][4] By inhibiting SHP2, this compound can modulate cellular processes such as proliferation and differentiation.

Q2: Why is it critical to optimize the concentration of this compound?

A2: The concentration of this compound can have varied effects on different cell lines. While it is used to inhibit specific signaling pathways, high concentrations may lead to off-target effects and cytotoxicity, compromising the validity of experimental results. Therefore, determining the optimal concentration that effectively inhibits the target without significantly impacting cell viability is a crucial step in experimental design.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on published studies, a common concentration range for this compound in cell culture experiments is between 10 µM and 30 µM. For instance, a concentration of 10 μM has been shown to inhibit ERK phosphorylation in vascular smooth muscle cells. In other studies, concentrations up to 30 μM have been used to inhibit the proliferation of human tumor cells. However, the optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments.

Q4: How can I assess the effect of this compound on cell viability?

A4: Cell viability can be assessed using various standard assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. Other common assays include the XTT, WST-1, and CellTiter-Glo® luminescent cell viability assays. The choice of assay may depend on the specific cell type and experimental setup.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and their observed effects on different cell lines. It is important to note that these values should serve as a starting point, and optimal concentrations need to be determined for each specific experimental system.

Cell LineThis compound ConcentrationObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)10 μMInhibition of oxLDL-induced ERK phosphorylation and proliferation.
Human Tumor Cells (e.g., HT-29)30 μMInhibition of proliferation (up to 74% reduction in cell number over 6 days).
MCF10A cells15 μMInhibition of SHP2.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol provides a detailed methodology for performing a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Resuspend the cells in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 50 µM) downwards.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently with a multichannel pipette to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Key Processes

Signaling Pathway

SHP2_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2 SHP2 RTK->SHP2 recruits SOS SOS GRB2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->GRB2 This compound This compound This compound->SHP2 inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_P p-ERK (active) ERK->ERK_P Phosphorylation Transcription_Factors Transcription Factors ERK_P->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: The SHP2-ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Optimization_Workflow start Start: Determine Cell Line and Experimental Goals prepare_cells Prepare and Seed Cells in 96-well plates start->prepare_cells dose_response Perform Dose-Response Experiment with this compound prepare_cells->dose_response viability_assay Conduct Cell Viability Assay (e.g., MTT) dose_response->viability_assay analyze_data Analyze Data: Generate Dose-Response Curve and Determine IC50 viability_assay->analyze_data optimal_conc Select Optimal Concentration (below cytotoxic levels) analyze_data->optimal_conc troubleshoot Troubleshoot (see guide below) analyze_data->troubleshoot Unexpected Results downstream_exp Proceed with Downstream Experiments optimal_conc->downstream_exp troubleshoot->dose_response Re-evaluate Parameters

Caption: Workflow for optimizing this compound concentration for cell viability.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No effect on cell viability or target inhibition 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Compound inactivity: this compound may have degraded due to improper storage. 3. Cell line resistance: The cell line may not be dependent on the SHP2 signaling pathway for survival.1. Perform a wider dose-response experiment with higher concentrations of this compound. 2. Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment. 3. Confirm the expression and activity of SHP2 in your cell line. Consider using a different cell line known to be sensitive to SHP2 inhibition.
High background in viability assay 1. This compound interference with assay reagents: The chemical properties of this compound might directly interact with the viability assay reagents. 2. Contamination: Bacterial or fungal contamination can affect metabolic assays.1. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. If interference is observed, consider an alternative viability assay (e.g., trypan blue exclusion, CellTiter-Glo®). 2. Regularly check cell cultures for contamination. Use sterile techniques and test for mycoplasma.
Inconsistent IC50 values 1. Variability in cell health and passage number: High passage numbers can lead to phenotypic changes and altered sensitivity. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final readout. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. 2. Ensure accurate and consistent cell counting and seeding for all experiments. 3. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.
Unexpected increase in cell viability at high concentrations 1. Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. 2. Off-target effects: At high concentrations, this compound might have paradoxical off-target effects.1. Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions and ensure complete solubilization. 2. This is a complex issue that may require further investigation into the off-target profile of this compound. It is generally advisable to work within a concentration range that shows a clear dose-dependent inhibition.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Experimental Results with this compound check_viability Is cell viability unexpectedly high or low? start->check_viability check_inhibition Is target inhibition (e.g., p-ERK levels) lower than expected? check_viability->check_inhibition No high_viability High Viability/ No Effect check_viability->high_viability Yes (High) low_viability Low Viability/ High Cytotoxicity check_viability->low_viability Yes (Low) cause_inhibit_1 Confirm this compound activity and concentration. check_inhibition->cause_inhibit_1 Yes cause_inhibit_2 Optimize Western blot protocol. check_inhibition->cause_inhibit_2 Yes cause_high_1 Check this compound concentration and activity. high_viability->cause_high_1 cause_high_2 Verify cell line sensitivity. high_viability->cause_high_2 cause_low_1 Reduce this compound concentration. low_viability->cause_low_1 cause_low_2 Check for solvent toxicity. low_viability->cause_low_2

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Troubleshooting PHPS1 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHPS1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals during their experiments with both recombinant this compound protein and the this compound inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound can refer to two distinct molecules:

  • Recombinant this compound Protein: Phenylhydrazonopyrazolone Sulfonate 1 (this compound) is a protein tyrosine phosphatase. Like many recombinant proteins, achieving sufficient solubility during expression and purification can be challenging. Proteins, when removed from their natural cellular environment, can be prone to misfolding and aggregation.[1][2]

  • This compound Small Molecule Inhibitor: This is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[3] Small molecule inhibitors, particularly those with hydrophobic properties, often have poor aqueous solubility, which can complicate their use in in vitro and in vivo experiments.

Q2: My recombinant this compound protein is expressed in E. coli but is found in insoluble inclusion bodies. What is happening?

A2: The formation of insoluble aggregates, known as inclusion bodies, is a common issue when overexpressing recombinant proteins in E. coli.[4] This can be caused by several factors, including a high rate of protein synthesis that overwhelms the cellular folding machinery, the absence of necessary post-translational modifications, or an unfavorable intracellular environment (e.g., redox state).

Q3: How does the pH of my buffer affect the solubility of the this compound protein?

A3: The pH of the buffer is a critical factor for protein solubility.[5] Proteins have a specific isoelectric point (pI), which is the pH at which the molecule has no net electrical charge. At a pH near its pI, a protein's solubility is at its minimum, and it is more likely to aggregate and precipitate. To maintain solubility, it is generally recommended to use a buffer with a pH at least one unit above or below the protein's pI.

Q4: I'm having trouble dissolving the this compound inhibitor for my cell-based assays. What solvent should I use?

A4: The this compound inhibitor is a small molecule with limited aqueous solubility. For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For animal studies, a stock solution in DMSO can be further diluted in saline. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Recombinant this compound Protein Solubility

Issue 1: Low Yield of Soluble this compound Protein During Expression

Potential Cause & Solution

High expression rates can lead to protein misfolding and aggregation. Optimizing expression conditions can significantly improve the yield of soluble protein.

ParameterRecommendationRationale
Induction Temperature Lower the induction temperature to 18-25°C.Slower protein synthesis at lower temperatures can give the protein more time to fold correctly.
Inducer Concentration Reduce the concentration of the inducer (e.g., IPTG).This can slow down the rate of protein expression, preventing the cellular folding machinery from being overwhelmed.
Expression Host Use specialized E. coli strains (e.g., those co-expressing chaperones).Chaperone proteins can assist in the proper folding of the recombinant protein.
Fusion Tags Express this compound with a highly soluble fusion partner (e.g., MBP or GST).These tags can enhance the solubility of the target protein.
Experimental Protocol: Optimizing this compound Protein Expression
  • Transformation: Transform your this compound expression vector into a suitable E. coli strain.

  • Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired temperature (e.g., 20°C) and add the inducer (e.g., IPTG) to the desired final concentration.

  • Incubation: Continue to incubate the culture for a set period (e.g., 16-24 hours).

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., sonication) in a lysis buffer.

  • Solubility Analysis: Separate the soluble and insoluble fractions by centrifugation and analyze both fractions by SDS-PAGE to determine the amount of soluble this compound protein.

Issue 2: this compound Protein Precipitates During Purification or Storage

Potential Cause & Solution

The buffer composition plays a crucial role in maintaining protein stability and solubility.

Buffer ComponentRecommendationRationale
pH Maintain the buffer pH at least 1 unit away from the protein's pI.This ensures the protein has a net charge, promoting repulsion between molecules and preventing aggregation.
Ionic Strength Optimize the salt concentration (e.g., 150-500 mM NaCl).Salts can help to shield surface charges and prevent non-specific interactions that lead to aggregation.
Additives Include stabilizing agents such as glycerol (B35011) (5-20%), L-arginine, or non-detergent sulfobetaines.These additives can improve protein stability and solubility.
Reducing Agents If the protein contains cysteine residues, include a reducing agent like DTT or TCEP.This prevents the formation of intermolecular disulfide bonds that can lead to aggregation.
Recommended Buffer Systems for Protein Purification
BufferpH RangeNotes
Tris-HCl 7.0 - 9.0A commonly used buffer for many protein purification applications.
HEPES 6.8 - 8.2Often used in cell culture and biochemical assays.
Phosphate 6.0 - 7.5Can sometimes cause precipitation with divalent cations.
Citrate 3.0 - 6.2Useful for proteins that are stable at acidic pH.

Troubleshooting Guide: this compound Inhibitor Solubility

Issue: this compound Inhibitor Precipitates in Aqueous Buffer

Potential Cause & Solution

The this compound inhibitor is hydrophobic and has low solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor can precipitate out of solution.

Experimental Protocol: Preparing this compound Inhibitor Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Working Solution: Add the final DMSO-dissolved inhibitor solution to your aqueous experimental buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible (ideally below 0.5%).

  • Solubility Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final inhibitor concentration or test the addition of a small amount of a non-ionic surfactant like Tween-20.

Visualizing Workflows and Pathways

G Troubleshooting Workflow for Protein Solubility start Start: Insoluble Protein optimize_expression Optimize Expression Conditions (Temp, Inducer, Host) start->optimize_expression check_solubility1 Check Solubility (SDS-PAGE) optimize_expression->check_solubility1 optimize_buffer Optimize Lysis/Purification Buffer (pH, Salt, Additives) check_solubility1->optimize_buffer Still Insoluble soluble_protein Soluble Protein check_solubility1->soluble_protein Soluble check_solubility2 Check Solubility (SDS-PAGE) optimize_buffer->check_solubility2 refold Refold from Inclusion Bodies check_solubility2->refold Still Insoluble check_solubility2->soluble_protein Soluble refold->soluble_protein

Caption: Troubleshooting workflow for addressing protein solubility issues.

G Recombinant Protein Expression and Purification transformation Transformation into E. coli cell_growth Cell Growth and Induction transformation->cell_growth cell_lysis Cell Lysis cell_growth->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation soluble_fraction Soluble Fraction centrifugation->soluble_fraction insoluble_fraction Insoluble Fraction (Inclusion Bodies) centrifugation->insoluble_fraction purification Affinity Chromatography soluble_fraction->purification purified_protein Purified Soluble Protein purification->purified_protein

Caption: Workflow for recombinant protein expression and purification.

G Simplified SHP2 Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor shp2 SHP2 receptor->shp2 ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway shp2->ras_raf_mek_erk proliferation Cell Proliferation ras_raf_mek_erk->proliferation This compound This compound Inhibitor This compound->shp2

Caption: Simplified signaling pathway showing the action of the this compound inhibitor on SHP2.

References

troubleshooting inconsistent results with PHPS1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHPS1, a selective SHP2 inhibitor.

Troubleshooting Inconsistent Results with this compound

Question: We are observing inconsistent inhibitory effects of this compound on our cells. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental setup. Below is a systematic guide to help you identify and resolve the issue.

Compound Integrity and Handling
  • Purity and Stability: Ensure the purity of your this compound stock. It is recommended to purchase from a reputable supplier and refer to the technical data sheet for storage conditions. This compound is typically a solid and should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Solubility: this compound is soluble in DMSO. When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent both solvent-induced cytotoxicity and compound precipitation.[1] If precipitation occurs upon dilution, gentle vortexing or sonication may help. It is advisable to prepare fresh dilutions for each experiment.

Cell Culture and Treatment Conditions
  • Cell Line Sensitivity: Not all cell lines are equally sensitive to SHP2 inhibition. The cellular context, including the specific mutations and dependencies on the SHP2 signaling pathway, will determine the efficacy of this compound. It is advisable to test a panel of cell lines or have a positive control cell line known to be sensitive to SHP2 inhibition.

  • Cell Density: High cell density can lead to contact inhibition, which may mask the anti-proliferative effects of this compound. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.

  • Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate signaling pathways that may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media for a defined period before and during this compound treatment, if compatible with your cell line's health.

  • Duration of Treatment: The effects of this compound on downstream signaling and cell viability can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay and cell line.

Assay-Specific Troubleshooting
  • Western Blot for p-SHP2 and p-ERK:

    • Transient Phosphorylation: The inhibition of SHP2 and subsequent dephosphorylation of ERK can be transient. Collect cell lysates at various time points after this compound treatment to capture the peak of inhibition.

    • Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Antibody Quality: Use validated antibodies for p-SHP2 and p-ERK.

  • Cell Viability/Proliferation Assays (e.g., MTT, BrdU):

    • Assay Window: The inhibitory effect on cell proliferation may take several days to become apparent. Ensure your assay duration is sufficient to observe a significant difference between treated and untreated cells.

    • Metabolic Assays (MTT, MTS): Be aware that some compounds can interfere with the chemistry of these assays. If results are inconsistent, consider a direct cell counting method or a DNA synthesis assay like the BrdU assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO. For long-term storage, the solid compound should be stored at -20°C. Prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C to minimize freeze-thaw cycles.

Q2: What is the selectivity profile of this compound?

A2: this compound is a selective inhibitor of SHP2. It shows significantly lower inhibitory activity against other protein tyrosine phosphatases such as SHP1 and PTP1B.[2][3] However, at higher concentrations, off-target effects can occur. It is crucial to use the lowest effective concentration to minimize off-target activities.

Q3: I am not observing a decrease in p-ERK levels after this compound treatment. What could be wrong?

A3: This could be due to several reasons:

  • Timing: The effect on p-ERK can be rapid and transient. Try a time-course experiment, collecting lysates at earlier time points (e.g., 15, 30, 60 minutes) after treatment.

  • Cell Line Resistance: Your cell line may have mutations downstream of SHP2 (e.g., in RAS or RAF) that render it insensitive to SHP2 inhibition.

  • Experimental Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors and appropriate blocking buffers (e.g., BSA instead of milk).

Q4: How can I be sure that the observed effect is due to SHP2 inhibition and not off-target effects?

A4: To confirm the on-target effect of this compound, consider the following experiments:

  • Rescue Experiment: Overexpress a this compound-resistant mutant of SHP2 in your cells and check if it rescues the phenotype observed with this compound treatment.

  • Use a Second SHP2 Inhibitor: Confirm your results with another structurally different SHP2 inhibitor.

  • Knockdown/Knockout: Use siRNA or CRISPR to deplete SHP2 and see if it phenocopies the effect of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

TargetKi (μM)IC50 (μM)Reference
SHP20.732.1
SHP110.730
PTP1B5.819

Table 2: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation

Treatment% of BrdU-positive VSMCs (Mean ± SE)
Control5.2 ± 0.8
oxLDL (100 μg/ml)28.6 ± 3.1
oxLDL + this compound (10 μM)12.4 ± 1.5
Data is illustrative and based on findings from studies on atherosclerosis.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-SHP2 and p-ERK Inhibition by this compound
  • Cell Seeding: Plate vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours in a serum-free medium.

  • This compound Treatment: Pre-treat the cells with 10 μM this compound (or desired concentrations) for 30 minutes.

  • Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 μg/ml oxidized low-density lipoprotein, oxLDL) for 10 minutes to induce SHP2 and ERK phosphorylation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-SHP2, total SHP2, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 2: BrdU Cell Proliferation Assay
  • Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a pro-proliferative stimulus (e.g., oxLDL).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours, depending on the cell proliferation rate).

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Immunodetection:

    • Incubate with an anti-BrdU antibody.

    • Wash and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Signal Measurement: Add the substrate and measure the absorbance or fluorescence using a plate reader.

Signaling Pathway and Experimental Workflow Diagrams

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates Ras_GTP Ras-GTP SHP2_active->Ras_GTP promotes activation Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation This compound This compound This compound->SHP2_active inhibits

Caption: SHP2-ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A 1. Seed Cells B 2. Serum Starvation A->B C 3. This compound Treatment B->C D 4. Stimulate with Agonist C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Immunoblotting H->I J 10. Signal Detection & Analysis I->J

Caption: Experimental workflow for Western blot analysis of p-ERK levels.

References

PHPS1 Technical Support Center: Ensuring Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of PHPS1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide: this compound Solution Instability

Unexpected experimental results can often be attributed to the degradation of critical reagents. This guide provides a systematic approach to troubleshooting issues related to this compound solution stability.

Observed Problem Potential Cause Recommended Action
Reduced or no inhibitory activity of this compound Degradation of this compound in stock or working solution.1. Prepare fresh stock solutions: Dissolve solid this compound in fresh, high-purity DMSO. 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, store this compound stock solutions in single-use aliquots.[1] 3. Verify solvent quality: Use fresh, anhydrous DMSO as moisture can reduce solubility and potentially contribute to degradation.[1] 4. Optimize storage conditions: Store stock solutions at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1]
Precipitate formation in this compound solution - Exceeded solubility limit. - Improper solvent. - Temperature fluctuations.1. Check solubility limits: this compound has a reported solubility of up to 93 mg/mL (199.81 mM) in fresh DMSO.[1] Do not exceed this concentration. 2. Use recommended solvents: DMSO is the primary recommended solvent.[1][2][3] For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. 3. Ensure complete dissolution: Gently warm the solution and vortex to ensure the compound is fully dissolved before storage or use.
Inconsistent results between experiments - Inconsistent this compound concentration due to degradation. - Variability in solution preparation.1. Standardize solution preparation: Use a consistent protocol for preparing and handling this compound solutions. 2. Use fresh dilutions: Prepare working dilutions from a fresh aliquot of the stock solution for each experiment. 3. Protect from light: While specific data on this compound's light sensitivity is limited, it is good practice to protect solutions from prolonged exposure to light by using amber vials or covering tubes with foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is also reported to be soluble in ethanol.[1]

Q2: How should I store my solid this compound compound?

A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[3]

Q3: What are the best practices for storing this compound stock solutions?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store aliquots in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[1]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Use fresh, anhydrous DMSO to prevent moisture absorption, which can decrease solubility.[1]

Q4: Can I store this compound in an aqueous buffer?

A4: While this compound is cell-permeable, its solubility in aqueous solutions is limited. A 1:1 mixture of DMSO:PBS (pH 7.2) can be used, but the solubility is significantly lower (0.5 mg/mL).[3] For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts. It is advisable to prepare working dilutions in your final assay buffer immediately before use.

Q5: Is this compound sensitive to pH?

Q6: Should I be concerned about the light sensitivity of this compound?

A6: There is no specific information available regarding the photosensitivity of this compound. However, as a general precautionary measure for organic small molecules, it is recommended to minimize exposure to direct light. Store solutions in amber vials or wrap containers in aluminum foil.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound solid (CAS 314291-83-3)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound. The molecular weight of this compound is 465.44 g/mol .[2][3] To prepare 1 mL of a 10 mM stock solution, you will need 4.65 mg of this compound.

    • Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizing Experimental Workflow and Signaling

To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment solid_this compound Solid this compound dissolve Dissolve in Anhydrous DMSO solid_this compound->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot storage Store at -80°C aliquot->storage working_dilution Prepare Working Dilution in Media storage->working_dilution Retrieve one aliquot cell_treatment Treat Cells working_dilution->cell_treatment incubation Incubate cell_treatment->incubation data_collection Data Collection (e.g., Western Blot, Proliferation Assay) incubation->data_collection shp2_pathway cluster_pathway Shp2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2->Ras activates This compound This compound This compound->Shp2 inhibits

References

Technical Support Center: Overcoming Resistance to SHP2 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SHP2 inhibitors, such as PHPS1, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective cell-permeable inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs) and is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]

Q2: My cancer cell line shows intrinsic resistance to a SHP2 inhibitor. What are the possible reasons?

Intrinsic resistance to SHP2 inhibitors can be attributed to several factors:

  • Genetic Context: The cell line may harbor mutations downstream of SHP2 in the MAPK pathway, such as in BRAF or MEK, rendering it independent of SHP2 signaling for proliferation.[5]

  • Dependence on Alternative Pathways: The cancer cells' growth and survival might be driven by signaling pathways other than the SHP2-RAS-MAPK axis.

  • Low SHP2 Dependence: Some tumor types may not be heavily reliant on SHP2 signaling for their growth and survival.

Q3: My cancer cell line initially responds to a SHP2 inhibitor but develops acquired resistance over time. What are the common mechanisms of acquired resistance?

Acquired resistance to SHP2 inhibitors is a significant challenge. Common mechanisms include:

  • Reactivation of the MAPK Pathway: Cancer cells can reactivate the MAPK pathway through various mechanisms, such as the upregulation of receptor tyrosine kinases (RTKs).

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways, like the PI3K/Akt pathway, to circumvent the effects of SHP2 inhibition.

  • Mutations in the SHP2 Allosteric Site: Mutations in the allosteric binding site of SHP2 can prevent the inhibitor from binding effectively, leading to resistance.

  • Loss of Tumor Suppressors: Deletion or inactivation of tumor suppressor genes like NF1, PTEN, and LZTR1 has been shown to confer resistance to SHP2 inhibitors.

Q4: What are the most promising therapeutic strategies to overcome resistance to SHP2 inhibitors?

Combination therapy is the most widely explored strategy to overcome resistance to SHP2 inhibitors. Promising combinations include:

  • SHP2 and MEK Inhibitors: This combination has shown synergistic effects in various cancer models, including those with KRAS mutations, by preventing adaptive resistance to MEK inhibitors.

  • SHP2 and RTK Inhibitors: Combining SHP2 inhibitors with RTK inhibitors (e.g., ALK inhibitors in neuroblastoma) can overcome resistance mediated by RTK reactivation.

  • SHP2 and Immune Checkpoint Inhibitors: SHP2 is involved in the PD-1 signaling pathway in T-cells. Combining SHP2 inhibitors with PD-1/PD-L1 blockade can enhance anti-tumor immunity.

  • SHP2 Inhibitors and Autophagy Inhibitors: In some contexts, such as NF1-associated malignant peripheral nerve sheath tumors, combining SHP2 inhibitors with autophagy inhibitors like hydroxychloroquine (B89500) has shown to be effective.

Troubleshooting Guides

Problem 1: No significant effect of the SHP2 inhibitor on cancer cell viability.
Possible Cause Troubleshooting Steps
Cell Line Intrinsic Resistance 1. Genomic Profiling: Sequence the cancer cell line to identify mutations in genes downstream of SHP2 (e.g., BRAF, MEK1/2). 2. Pathway Dependency Assessment: Use inhibitors for other pathways (e.g., PI3K, AKT) to determine the primary signaling dependencies of your cell line.
Suboptimal Experimental Conditions 1. Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of inhibitor concentrations and assess viability at multiple time points (e.g., 24, 48, 72 hours). 2. Compound Stability: Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment.
Acquired Resistance 1. Generate Resistant Clones: Culture cells in the continuous presence of the inhibitor to develop resistant clones for further analysis. 2. Investigate Bypass Pathways: Use Western blotting or phosphoproteomics to check for the activation of alternative survival pathways like PI3K/Akt.
Problem 2: Rebound in ERK phosphorylation after initial suppression with a SHP2 inhibitor.
Possible Cause Troubleshooting Steps
Feedback Activation of RTKs 1. Time-Course Western Blot: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to observe the dynamics of p-ERK and look for a rebound. 2. RTK Array: Use an RTK array to identify which receptor tyrosine kinases are being upregulated. 3. Combination Therapy: Test the combination of your SHP2 inhibitor with an inhibitor of the identified upregulated RTK.
Development of Resistance 1. Sequence SHP2: Sequence the PTPN11 gene in resistant cells to check for mutations in the allosteric binding site. 2. CRISPR Screen: Perform a genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance when lost.

Quantitative Data

Table 1: Inhibitory Activity of this compound

Target Ki (μM) Reference
SHP20.73
SHP110.7
PTP1B5.8

Table 2: In Vitro Efficacy of SHP2 Inhibitor Combinations

Cancer Type Cell Lines Combination Effect Reference
Pancreatic Ductal Adenocarcinoma (PDAC)Multiple KRAS-mutant linesSHP099 + AZD6244 (MEKi)Synergistic inhibition of proliferation and colony formation
Non-Small Cell Lung Cancer (NSCLC)KRAS-mutant linesSHP2i + MEKiSynergistic anti-proliferative effect
NeuroblastomaALK-mutant linesTNO155 + Lorlatinib (ALKi)Synergistic reduction in cell growth and signaling
Triple-Negative Breast Cancer (TNBC)Wild-type RAS linesSHP099 + MEKiSynergistic inhibition of cell proliferation

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/CCK-8)

Objective: To determine the effect of a SHP2 inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • SHP2 inhibitor (e.g., this compound, SHP099)

  • Vehicle control (e.g., DMSO)

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control.

  • Incubation: Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the SHP2 inhibitor in complete growth medium. Add the desired concentrations of the inhibitor and vehicle control to the respective wells.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • MTS/CCK-8 Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other values.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the effect of a SHP2 inhibitor on the activation of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • SHP2 inhibitor

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the SHP2 inhibitor or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 Growth Factor SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits JAK JAK RTK->JAK SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->SOS Dephosphorylates inhibitory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 This compound This compound / SHP2 Inhibitor This compound->SHP2_active Inhibits

Caption: SHP2 signaling pathways and the point of inhibition by this compound.

Experimental_Workflow_Resistance cluster_intrinsic Intrinsic Resistance cluster_acquired Acquired Resistance start Cancer Cell Line Shows Resistance genomic_profiling Genomic Profiling (e.g., NGS) start->genomic_profiling pathway_assessment Pathway Dependency Assessment start->pathway_assessment generate_resistant Generate Resistant Cell Line start->generate_resistant identify_downstream_mut Identify Downstream Mutations (BRAF, MEK) genomic_profiling->identify_downstream_mut identify_alt_pathway Identify Alternative Pathway Dependency pathway_assessment->identify_alt_pathway end Develop Combination Therapy Strategy identify_downstream_mut->end identify_alt_pathway->end sequence_shp2 Sequence PTPN11 generate_resistant->sequence_shp2 check_bypass Western Blot for Bypass Pathways (p-AKT) generate_resistant->check_bypass crispr_screen CRISPR/Cas9 Screen generate_resistant->crispr_screen identify_shp2_mut Identify SHP2 Mutations sequence_shp2->identify_shp2_mut identify_bypass Identify Activated Bypass Pathways check_bypass->identify_bypass identify_resistance_genes Identify Novel Resistance Genes crispr_screen->identify_resistance_genes identify_shp2_mut->end identify_bypass->end identify_resistance_genes->end

Caption: Workflow for investigating resistance to SHP2 inhibitors.

References

Technical Support Center: Best Practices for Long-Term Storage of PHPS1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PHPS1, a potent and selective Shp2 inhibitor, ensuring its long-term stability is paramount for reproducible and accurate experimental outcomes.[1][2][3][4] This guide provides best practices for storage, troubleshooting advice for common issues, and protocols for assessing the integrity of your this compound samples.

Frequently Asked Questions (FAQs) for Optimal Storage

Q1: How should I store newly received this compound powder?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to six months.[2] It is crucial to keep the vial tightly sealed to prevent moisture absorption.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] A stock solution of 10 mM in DMSO is commonly used.[2]

Q3: How should I store this compound stock solutions for the long term?

A3: For long-term storage, this compound stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1] For shorter periods, storage at -20°C is viable for up to one month.[1][5]

Q4: Can I store this compound stock solutions at 4°C?

A4: It is not recommended to store this compound stock solutions at 4°C for extended periods.[6] If temporary storage at 4°C is necessary, it should be for no more than a few days.[6]

Summary of this compound Storage Conditions

FormStorage TemperatureRecommended DurationKey Considerations
Powder-20°CUp to 3 yearsKeep vial tightly sealed to prevent moisture.
4°CUp to 6 monthsFor shorter-term storage.
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for shorter-term use.

Troubleshooting Guide

Q5: I see precipitates in my this compound stock solution after thawing. What should I do?

A5: Precipitates can form if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate persists, it may be necessary to centrifuge the solution and use the supernatant, though the concentration may be lower than intended. To avoid this, ensure you are using fresh, anhydrous DMSO for your stock solution.[1]

Q6: I suspect my stored this compound has lost its activity. How can I check this?

A6: The most definitive way to assess the activity of your this compound is through a functional assay. Since this compound inhibits Shp2-dependent signaling, you can measure its effect on a known downstream target.[1][3] A common method is to treat cells with your stored this compound and then stimulate a pathway that activates Shp2, such as with Hepatocyte Growth Factor (HGF), and measure the phosphorylation of Erk1/2 by Western blot. A loss of inhibition compared to a fresh stock would indicate degradation.

Q7: My freezer malfunctioned, and my this compound stock solution was exposed to a higher temperature for a short period. Is it still usable?

A7: Short periods at higher temperatures may not significantly affect the product's efficacy, but it is a concern.[5] The best course of action is to re-qualify the stock by performing a functional assay to confirm its inhibitory activity, as described in Q6.

Q8: How many times can I freeze-thaw my this compound aliquot?

A8: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle increases the risk of degradation and precipitation. Aliquoting the stock solution into single-use volumes upon initial preparation is the best practice to maintain the integrity of the compound.

Experimental Protocols

Protocol 1: Functional Assay for this compound Activity via Western Blot

This protocol is designed to assess the inhibitory activity of this compound on the Shp2-mediated phosphorylation of Erk1/2.

Materials:

  • Cell line responsive to HGF (e.g., MDCK cells)[1]

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • This compound (stored and, ideally, a fresh batch for comparison)

  • Lysis buffer with protease and phosphatase inhibitors[7][8]

  • Primary antibodies: anti-phospho-Erk1/2 (P-Erk1/2), anti-Erk1/2, anti-GAPDH (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with your stored this compound at a working concentration (e.g., 20 µM) for 2 hours.[1] Include a vehicle control (DMSO) and a positive control (freshly prepared this compound).

  • Stimulate the cells with HGF (e.g., 1 unit/ml) for 15-30 minutes.[1]

  • Wash cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the secondary antibody.

  • Wash and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities for P-Erk1/2 relative to total Erk1/2. A significant reduction in P-Erk1/2 in the presence of your stored this compound (comparable to fresh this compound) indicates retained activity.

Protocol 2: Assessment of this compound Chemical Integrity by HPLC

This protocol provides a general framework for assessing the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • HPLC-grade formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Prepare your stored this compound sample at the same concentration.

  • Set up an appropriate HPLC method. A gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile in water with 0.1% formic acid) is a good starting point.

  • Set the UV detector to a wavelength where this compound has strong absorbance.

  • Inject the standard solution to determine the retention time of intact this compound.

  • Inject your stored this compound sample.

  • Analyze the chromatogram. The appearance of new peaks or a significant decrease in the area of the main this compound peak compared to the standard suggests degradation.

Visual Guides

cluster_powder This compound Powder cluster_solution Stock Solution Preparation powder_storage Store at -20°C in a tightly sealed vial dissolve Dissolve in anhydrous DMSO powder_storage->dissolve Prepare Solution aliquot Aliquot into single-use volumes dissolve->aliquot solution_storage Store at -80°C aliquot->solution_storage

Caption: Workflow for preparing and storing this compound.

start Suspect issue with stored this compound solution precipitate Precipitate observed after thawing? start->precipitate activity_check Suspect loss of activity? precipitate->activity_check No warm_vortex Warm to 37°C and vortex precipitate->warm_vortex Yes functional_assay Perform functional assay (e.g., Western blot for P-Erk) activity_check->functional_assay Yes use_supernatant If precipitate persists, use supernatant with caution warm_vortex->use_supernatant hplc_analysis Perform HPLC analysis for chemical integrity functional_assay->hplc_analysis discard If activity is low or degradation is confirmed, discard and use a new vial hplc_analysis->discard

Caption: Troubleshooting stored this compound solutions.

References

Technical Support Center: Interpreting Unexpected Phenotypes After PHPS1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for experiments involving this compound. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to help interpret unexpected results and ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Its primary mechanism is to competitively bind to the active site of Shp2, preventing it from dephosphorylating its target substrates.[3][4] This inhibition primarily blocks downstream signaling through the Ras-MAPK (Erk1/2) pathway, which is crucial for cell proliferation, survival, and migration.

Q2: What are the expected on-target effects of this compound treatment? A2: The expected phenotypes following this compound treatment are linked to the inhibition of Shp2-dependent signaling. These include:

  • Biochemical Level: A dose-dependent decrease in the phosphorylation of Erk1/2, without affecting Akt or Stat3 phosphorylation.

  • Cellular Level: Inhibition of cell proliferation, particularly in tumor cell lines dependent on the Ras/Erk pathway. It also inhibits HGF/SF-induced epithelial cell scattering and branching morphogenesis.

Q3: Is this compound reported to have off-target effects or cytotoxicity? A3: Initial characterization studies reported this compound to be non-cytotoxic and specific for Shp2-dependent signaling, with no observed off-target effects against Shp2-independent pathways. However, like many small molecule inhibitors, off-target effects can be context-dependent and may appear at higher concentrations. One study on SHP2 allosteric inhibitors (a different class than this compound) noted an unexpected off-target effect on autophagy. It is crucial to empirically determine the optimal concentration and validate that the observed phenotype is due to on-target Shp2 inhibition in your specific experimental system.

Q4: My this compound powder won't dissolve. How should I prepare my stock solution? A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO. This stock can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses common issues researchers may encounter when using this compound.

Issue 1: No observable effect on cell proliferation or signaling.
  • Possible Cause 1: Sub-optimal Inhibitor Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., from 1 µM to 30 µM) to determine the IC50 in your specific model.

  • Possible Cause 2: Insufficient Target Engagement.

    • Solution: Confirm that this compound is inhibiting its direct target in your cells. Use Western blotting to check for a decrease in the phosphorylation of Erk1/2 (a key downstream effector of Shp2) after a short treatment period (e.g., 1-6 hours). This serves as a crucial positive control for inhibitor activity.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The cell line you are using may not be dependent on the Shp2/Ras/Erk pathway for proliferation. Consider using a positive control cell line known to be sensitive to Shp2 inhibition (e.g., certain human tumor cell lines like HT-29).

  • Possible Cause 4: Degraded Inhibitor.

    • Solution: Ensure your this compound stock solution has been stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). If degradation is suspected, use a fresh vial of the compound.

Issue 2: Unexpected Cytotoxicity or Cell Death.
  • Possible Cause 1: Off-Target Effects at High Concentrations.

    • Solution: High concentrations of any small molecule can lead to off-target toxicity. Determine the lowest effective concentration that inhibits p-Erk without causing widespread cell death. If cytotoxicity persists even at low concentrations that show on-target activity, the effect may be on-target but cell-line specific.

  • Possible Cause 2: On-Target Toxicity in Highly Dependent Cells.

    • Solution: In some cancer cells, the Shp2 pathway is critical for survival. In these cases, potent inhibition of Shp2 could lead to apoptosis. To confirm this, you can perform experiments to rescue the phenotype by activating downstream components of the pathway or test the inhibitor in a non-dependent cell line to see if the toxicity is reduced.

  • Possible Cause 3: Solvent Toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments, including the "untreated" control, and is below the toxic threshold for your cells (typically <0.1% for sensitive assays).

Issue 3: Inconsistent or Irreproducible Results.
  • Possible Cause 1: Variability in Cell Culture.

    • Solution: Use cells with a consistent passage number and ensure uniform seeding density. Cellular responses can change as cells are passaged extensively or if they become over-confluent.

  • Possible Cause 2: Inconsistent Sample Preparation for Analysis.

    • Solution: For biochemical analyses like Western blotting, it is critical to use fresh lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice at all times.

  • Possible Cause 3: Compound Instability in Media.

    • Solution: Some compounds are not stable in culture media for extended periods. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitor Specificity and Potency

TargetKᵢ (Inhibition Constant)Relative Selectivity vs. Shp2
Shp2 0.73 µM 1x
Shp110.7 µM~15-fold higher Kᵢ
PTP1B5.8 µM~8-fold higher Kᵢ

Data compiled from multiple sources.

Table 2: Effective Concentrations in Cellular Assays

Assay TypeCell Line ExampleEffective ConcentrationObserved EffectReference
Inhibition of Cell ProliferationHT-29 (Colon Cancer)30 µM (6 days)74% reduction in cell number
Inhibition of Cell ProliferationCaki-1 (Kidney Cancer)30 µM (6 days)0% reduction in cell number
Inhibition of Erk1/2 PhosphorylationMDCK (Canine Kidney)5-20 µM (15 min - 6 hr)Dose-dependent inhibition
Inhibition of Cell ScatteringMDCK (Canine Kidney)5 µMComplete inhibition
CytotoxicityVSMCs (Smooth Muscle)10 µM (30 min)Not toxic

Experimental Protocols

Protocol 1: Western Blot for p-Erk1/2 Inhibition

This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation status of Erk1/2.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours if assessing ligand-stimulated phosphorylation.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate cells with an appropriate growth factor (e.g., HGF, EGF) for 15-30 minutes, if applicable.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phospho-proteins, as it contains casein which can cause high background.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Erk1/2 (Thr202/Tyr204).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Erk1/2 and a loading control (e.g., GAPDH, β-actin) to confirm equal loading.

Protocol 2: Cell Viability (MTT/MTS) Assay

This protocol measures cell metabolic activity as an indicator of cell viability after this compound treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media and add the media containing different concentrations of this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT/MTS Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals form.

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Signal Measurement:

    • For MTT: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently.

    • For MTS: The formazan product is soluble, so no solubilization step is needed.

    • Read the absorbance on a microplate reader (e.g., at 570 nm for MTT, 490 nm for MTS).

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates SHP2->Ras_GDP Promotes Activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK Erk1/2 MEK->ERK pERK p-Erk1/2 ERK->pERK Proliferation Cell Proliferation, Survival, Migration pERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: The ShP2-dependent Ras/Erk signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q_Effect What is the phenotype? (e.g., Cytotoxicity, No Effect) Start->Q_Effect NoEffect No Effect on Proliferation Q_Effect->NoEffect No Effect Cytotoxicity Unexpected Cytotoxicity Q_Effect->Cytotoxicity Cytotoxicity Check_pERK Check p-Erk Levels (Western Blot) NoEffect->Check_pERK pERK_Down p-Erk is Decreased Check_pERK->pERK_Down Yes pERK_Same p-Erk is Unchanged Check_pERK->pERK_Same No Conclusion_OnTarget Conclusion: On-target effect is present. Cell line is likely not dependent on Erk signaling for proliferation. pERK_Down->Conclusion_OnTarget Troubleshoot_Inhibitor Troubleshoot: 1. Check inhibitor stability. 2. Optimize concentration. 3. Verify cell line. pERK_Same->Troubleshoot_Inhibitor Check_Dose Perform Dose-Response (Viability Assay) Cytotoxicity->Check_Dose Dose_Dependent Toxicity is Dose-Dependent Check_Dose->Dose_Dependent Validate_OnTarget Validate On-Target vs. Off-Target (e.g., Use control cell line) Dose_Dependent->Validate_OnTarget Conclusion_OnTargetTox Conclusion: Likely on-target toxicity in a highly dependent cell line. Validate_OnTarget->Conclusion_OnTargetTox Toxicity correlates with dependency Conclusion_OffTargetTox Conclusion: Likely off-target toxicity. Use lowest effective concentration. Validate_OnTarget->Conclusion_OffTargetTox Toxicity is general

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

optimizing incubation time for PHPS1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experiments using PHPS1, a potent and selective SHP2 phosphatase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Phenylhydrazonopyrazolone sulfonate 1) is a potent, cell-permeable, and selective small-molecule inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling cascade downstream of various receptor tyrosine kinases (RTKs).[4][5] By binding to the catalytic site of SHP2, this compound prevents the dephosphorylation of SHP2 substrates, thereby inhibiting the activation of downstream signaling pathways, most notably the ERK1/2 MAP kinases.

Q2: What is the primary downstream signaling pathway affected by this compound?

A2: The primary pathway affected by this compound is the RAS-MAPK (also known as the ERK) pathway. SHP2 is a critical node that relays signals from growth factor receptors to RAS. Inhibition of SHP2 by this compound leads to a decrease in the phosphorylation of downstream kinases MEK and ERK1/2. In many cellular contexts, this compound does not significantly impact other pathways like PI3K/Akt or STAT3.

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2-SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2 [label="SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\n(p44/42 MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> Grb2_Sos [color="#5F6368"]; RTK -> SHP2 [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; SHP2 -> RAS [label=" Promotes\n Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Grb2_Sos -> RAS [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; this compound -> SHP2 [arrowhead=tee, label=" Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335", penwidth=2.0];

// Invisible edges for alignment {rank=same; Grb2_Sos; SHP2;} } .dot Caption: this compound inhibits SHP2, blocking the activation of the downstream RAS-MAPK pathway.

Q3: What is a recommended starting incubation time for a this compound experiment?

A3: The optimal incubation time is highly dependent on the experimental endpoint.

  • For Signaling Studies (e.g., p-ERK inhibition): Short incubation times are often sufficient. A time-course experiment ranging from 15 minutes to 4 hours is a good starting point to capture the dynamics of pathway inhibition.

  • For Cell Proliferation or Viability Assays: These endpoints require longer incubation periods to manifest. Start with a time course of 24, 48, and 72 hours . Some studies have reported treatments lasting up to 6 days for significant anti-proliferative effects.

Q4: How do I choose the right concentration of this compound?

A4: The effective concentration is cell-line dependent.

  • Signaling Studies: Concentrations between 5 µM and 20 µM are commonly used to observe robust inhibition of ERK phosphorylation.

  • Proliferation Assays: Higher concentrations, often around 30 µM , may be necessary for long-term assays.

  • It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of downstream signaling (e.g., p-ERK levels are unchanged after this compound treatment).

This is a common issue that can be resolved by systematically checking several factors.

// Nodes Start [label="Start:\nNo p-ERK Inhibition\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTime [label="Is incubation time\nsufficient for signaling\n(e.g., 1-4 hours)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Is concentration\nwithin effective range\n(e.g., 5-30 µM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPathway [label="Is your cell line\ndependent on SHP2?\n(Check for downstream mutations\nlike BRAF/MEK)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStim [label="Was the pathway\nactivated (e.g., with a\ngrowth factor) before\ninhibitor treatment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ActionTime [label="Action:\nPerform a time-course\n(15 min, 1h, 4h, 8h)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionConc [label="Action:\nPerform a dose-response\n(1 µM to 50 µM)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionPathway [label="Result:\nCell line may be\nintrinsically resistant.\nConsider alternative models.", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ActionStim [label="Action:\nEnsure robust pathway\nstimulation before assessing\ninhibition.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckStim; CheckStim -> ActionStim [label="No"]; CheckStim -> CheckTime [label="Yes"]; ActionStim -> Success; CheckTime -> ActionTime [label="No"]; CheckTime -> CheckConc [label="Yes"]; ActionTime -> Success; CheckConc -> ActionConc [label="No"]; CheckConc -> CheckPathway [label="Yes"]; ActionConc -> Success; CheckPathway -> ActionPathway [label="No"]; CheckPathway -> Success [label="Yes"]; } .dot Caption: Troubleshooting logic for addressing a lack of this compound effect on p-ERK.

  • Possible Cause 1: Suboptimal Incubation Time. For signaling events, the effect can be rapid and transient. An incubation that is too short or too long might miss the optimal window of inhibition.

    • Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the peak inhibitory effect.

  • Possible Cause 2: Suboptimal Concentration. The IC50 of this compound can vary between cell lines. Your concentration may be too low to achieve effective target engagement.

    • Solution: Perform a dose-response experiment. Treat cells for a fixed, optimal time with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the effective concentration in your model system.

  • Possible Cause 3: Cell Line Resistance. The growth and survival of your cell line may not be dependent on the SHP2-MAPK axis. Cell lines with activating mutations downstream of SHP2 (e.g., in BRAF or MEK) will be resistant to SHP2 inhibition.

    • Solution: Verify the genetic background of your cell line. Confirm that the MAPK pathway is activated by a mechanism upstream of SHP2 that you can inhibit.

  • Possible Cause 4: Low Basal Pathway Activity. If the RAS-MAPK pathway has very low activity in your cells under basal (e.g., serum-starved) conditions, it is difficult to measure a decrease in signal.

    • Solution: Stimulate the pathway with an appropriate growth factor (e.g., EGF, HGF) for a short period (5-15 minutes) before or during this compound treatment to create a robust signal that can be inhibited.

Problem: I am observing high levels of cell death or toxicity.

  • Possible Cause: Concentration is too high or incubation is too long. While this compound is selective, high concentrations or prolonged exposure can lead to off-target effects or cellular stress.

    • Solution: Reduce the concentration of this compound used. If the toxicity is observed in a long-term assay, try reducing the incubation time or using a lower, continuous dose.

Experimental Protocol: Time-Course Analysis of p-ERK Inhibition by Western Blot

This protocol describes how to determine the optimal this compound incubation time for inhibiting growth factor-induced ERK phosphorylation.

// Nodes Seed [label="1. Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="2. Serum Starve Cells\n(16-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Treat with this compound\n(e.g., 10 µM) for\nvarying times\n(0, 15, 30, 60, 120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="4. Stimulate with Growth Factor\n(e.g., EGF 50 ng/mL)\nfor 10 minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyse [label="5. Lyse Cells\n(Buffer with Phosphatase\n& Protease Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="6. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="7. Western Blot\n(p-ERK, Total ERK, Loading Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="8. Densitometry Analysis\n(p-ERK / Total ERK Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Seed -> Starve; Starve -> Treat; Treat -> Stimulate; Stimulate -> Lyse; Lyse -> Quantify; Quantify -> WB; WB -> Analyze; } .dot Caption: Experimental workflow for a time-course analysis of this compound efficacy.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere for 24 hours.

  • Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5%) or serum-free medium and incubate for 16-24 hours. This reduces basal signaling activity.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for different durations. For a time course of 0, 15, 30, 60, and 120 minutes, you will need to stagger the addition of the inhibitor.

  • Stimulation: After the respective this compound incubation period, stimulate all wells (except for the unstimulated control) with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors . Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as its phosphoprotein content can increase background.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize using an ECL reagent.

    • Crucially, strip the membrane and re-probe with an antibody for Total ERK to normalize the p-ERK signal.

Data Presentation

The results from the time-course experiment can be quantified and summarized. Densitometry is used to measure the band intensity for p-ERK and Total ERK, and the ratio indicates the level of inhibition.

Table 1: Example Data for this compound Time-Course Experiment

This compound Incubation Time (minutes)p-ERK / Total ERK Ratio (Normalized to Stimulated Control)% Inhibition
0 (Unstimulated)0.0595%
0 (Stimulated Control)1.000%
150.8515%
300.4555%
600.2080%
1200.2278%
2400.4060%

Note: This is example data. Results will vary based on the cell line, inhibitor concentration, and experimental conditions.

Based on this example data, an incubation time of 60 minutes would be considered optimal as it provides the maximal inhibition of ERK phosphorylation.

References

Validation & Comparative

Validating PHPS1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor like PHPS1 engages its intended target, the protein tyrosine phosphatase Shp2, within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of key methodologies for validating this compound target engagement, supported by experimental data and detailed protocols.

At a Glance: Comparison of Target Engagement Assays

The selection of a target engagement assay depends on various factors, including the desired endpoint (direct binding vs. downstream functional effects), required throughput, and available resources. The following table summarizes the primary methods for validating this compound engagement with its target, Shp2.

FeatureCellular Thermal Shift Assay (CETSA)Biochemical Inhibition AssayWestern Blotting for Downstream SignalingCell Proliferation Assay
Principle Ligand binding alters the thermal stability of the target protein.Measures the direct inhibition of purified enzyme activity by the compound.Detects changes in the phosphorylation state of downstream substrates.Assesses the functional outcome of target inhibition on cell growth.
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.IC50 or Ki values.Changes in phospho-protein levels.GI50 or percentage of growth inhibition.
Environment Intact cells, cell lysates, or tissues.In vitro (purified components).Intact cells.Intact cells.
Throughput Low to high, depending on the detection method.High.Low to medium.High.
Key Advantage Directly demonstrates target binding in a cellular environment.Provides direct measure of inhibitor potency against the enzyme.Confirms functional impact on the signaling pathway.Measures the ultimate desired biological effect.
Key Limitation Does not directly measure enzymatic inhibition.Lacks cellular context (e.g., membrane permeability).Indirect measure of target engagement.Can be influenced by off-target effects.

This compound: A Selective Shp2 Inhibitor

This compound is a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway.[1][2][3] Validating that this compound effectively engages Shp2 in cells is essential for interpreting its biological effects.

Biochemical Selectivity of this compound

Biochemical assays are fundamental in establishing the potency and selectivity of an inhibitor against its intended target and related proteins.[4][5] The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity.

TargetKi (μM)
Shp20.73
Shp2-R362K5.8
Shp110.7
PTP1B5.8
PTP1B-Q0.47

Key Experimental Methodologies for Validating this compound Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein, which alters its thermal denaturation profile.

Experimental Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Detection A Incubate cells with This compound or vehicle control B Heat cell suspension at a range of temperatures A->B C Lyse cells and separate soluble from aggregated proteins B->C D Quantify soluble Shp2 (e.g., Western Blot) C->D

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Shp2 using a specific detection method like Western blotting or an enzyme complementation assay.

Western Blotting for Downstream Signaling

This method indirectly assesses target engagement by measuring the phosphorylation status of downstream substrates of Shp2, such as Erk1/2 in the MAPK pathway. Inhibition of Shp2 by this compound is expected to lead to a decrease in the dephosphorylation of its substrates, or a decrease in the phosphorylation of downstream kinases like Erk1/2, depending on the specific signaling context.

Shp2 Signaling Pathway

cluster_0 Upstream Signaling cluster_1 Shp2-Mediated Signaling cluster_2 Inhibition RTK Receptor Tyrosine Kinase (e.g., HGFR/c-Met) Shp2 Shp2 RTK->Shp2 GrowthFactor Growth Factor (e.g., HGF/SF) GrowthFactor->RTK Ras Ras Shp2->Ras Paxillin Paxillin Shp2->Paxillin Dephosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk This compound This compound This compound->Shp2 Inhibits

Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration. Stimulate the cells with a growth factor (e.g., HGF/SF) to activate the Shp2 signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phospho-protein of interest (e.g., phospho-Erk1/2) and total protein as a loading control.

  • Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Cell Proliferation Assay

This assay measures the functional consequence of Shp2 inhibition by this compound on cell growth. A reduction in cell proliferation upon treatment with this compound can indicate successful target engagement and downstream pathway inhibition.

Experimental Protocol: Crystal Violet Assay

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a dose range of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 6 days).

  • Fixation and Staining: Fix the cells and stain them with crystal violet solution.

  • Quantification: Solubilize the dye and measure the absorbance at a specific wavelength to determine the relative cell number.

Conclusion

Validating the target engagement of this compound in a cellular context is crucial for its development as a chemical probe or therapeutic agent. The methods described in this guide offer complementary approaches to confirming the interaction of this compound with its target, Shp2. The Cellular Thermal Shift Assay provides direct evidence of target binding in cells, while Western blotting for downstream signaling and cell proliferation assays confirm the functional consequences of this engagement. A combination of these methods will provide the most comprehensive and robust validation of this compound target engagement.

References

A Comparative Guide to SHP2 Inhibitors: PHPS1 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Its role in activating the RAS-ERK, PI3K-AKT, and other pro-survival pathways has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of PHPS1, an early catalytic site inhibitor, with other prominent SHP2 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of SHP2 Inhibitors

The landscape of SHP2 inhibitors includes both catalytic site inhibitors and allosteric modulators. The following tables summarize the key quantitative data for this compound and a selection of other well-characterized SHP2 inhibitors.

Biochemical Potency and Selectivity

This table highlights the in vitro inhibitory activity of various compounds against the SHP2 enzyme and their selectivity over other phosphatases.

InhibitorTypeTargetIC50 (nM)Ki (μM)Selectivity Notes
This compound CatalyticSHP2-0.73[1]8-fold vs PTP1B, 15-fold vs SHP1[1]
NSC-87877 CatalyticSHP2318[2][3]-Poor selectivity vs SHP1 (IC50 = 355 nM)[2][3]
SHP099 AllostericSHP2 (WT)71[4]-Highly selective over other PTPs[5][6]
TNO155 AllostericSHP2 (WT)11-Selective, potent, and orally bioavailable[7]
RMC-4630 AllostericSHP2--Orally active and selective[8][9]
JAB-3068 AllostericSHP225.8[10]-Orally bioavailable[11]
Cellular Potency

This table showcases the efficacy of the inhibitors in a cellular context, often measured by their ability to inhibit cell proliferation in cancer cell lines.

InhibitorCell LineAssayIC50 (μM)
This compound HT-29Cell Proliferation~30 (for 74% reduction in cell number)
NSC-87877 MDA-MB-468Cell Viability/ProliferationSignificantly reduces
SHP099 KYSE-520p-ERK Inhibition~0.25[4]
TNO155 ALK-mutant NeuroblastomaCell ViabilityMore sensitive than ALK-wt cells[12]
JAB-3068 KYSE-520Cell Proliferation2.17[10]

Key Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experiments are provided below.

SHP2 Biochemical Assay (DiFMUP-based)

This assay quantifies the enzymatic activity of SHP2 and the inhibitory potential of compounds.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, and 5 mM DTT.

    • Enzyme Solution: Recombinant human SHP2 protein diluted in assay buffer to the desired concentration (e.g., 0.5 nM).

    • Substrate Solution: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) diluted in assay buffer to a concentration equal to its Km for SHP2.

    • Inhibitor Solutions: Serially dilute test compounds in DMSO, then further dilute in assay buffer.

  • Assay Procedure :

    • Add 2.5 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the substrate solution to each well.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis :

    • Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions AddInhibitor Add Inhibitor/DMSO to 384-well plate Reagents->AddInhibitor AddEnzyme Add Enzyme Solution and Incubate AddInhibitor->AddEnzyme AddSubstrate Initiate Reaction with Substrate AddEnzyme->AddSubstrate Measure Measure Fluorescence (Ex: 340nm, Em: 450nm) AddSubstrate->Measure Calculate Calculate Initial Reaction Velocity Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine

Workflow for SHP2 Biochemical Inhibition Assay.

Cell Proliferation Assay (MTT-based)

This assay assesses the effect of SHP2 inhibitors on the metabolic activity and proliferation of cancer cells.

  • Cell Culture and Plating :

    • Culture cancer cells (e.g., HT-29) in appropriate medium supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compounds or vehicle (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis :

    • Subtract the background absorbance (wells with no cells) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_data_analysis Data Analysis Culture Culture and Seed Cells in 96-well Plates Treat Treat Cells with Inhibitors for 72h Culture->Treat AddMTT Add MTT Solution and Incubate for 4h Treat->AddMTT Solubilize Solubilize Formazan with DMSO AddMTT->Solubilize ReadAbs Read Absorbance at 570nm Solubilize->ReadAbs CalculateViability Calculate % Cell Viability ReadAbs->CalculateViability PlotIC50 Plot and Determine IC50 CalculateViability->PlotIC50

Workflow for MTT-based Cell Proliferation Assay.

Western Blotting for Phosphorylated ERK (p-ERK)

This technique is used to measure the inhibition of SHP2-mediated signaling by assessing the phosphorylation status of its downstream effector, ERK.

  • Cell Lysis and Protein Quantification :

    • Treat cells with SHP2 inhibitors for the desired time, then stimulate with a growth factor (e.g., EGF) to activate the pathway.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.[14]

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblot Immunoblotting cluster_detection Detection & Analysis Lysis Cell Lysis and Protein Quantification SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking with 5% BSA Transfer->Block PrimaryAb Primary Antibody (anti-p-ERK) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Analyze Densitometry and Normalization ECL->Analyze

Workflow for Western Blotting of Phosphorylated ERK.

SHP2 Signaling Pathway

SHP2 is a critical phosphatase that positively regulates multiple signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the auto-inhibition of SHP2, allowing it to dephosphorylate and activate downstream signaling molecules, most notably those in the RAS-ERK pathway. SHP2 is also implicated in the regulation of the PI3K-AKT and JAK-STAT pathways.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SHP2 SHP2 RTK->SHP2 Recruits and Activates PI3K PI3K RTK->PI3K Activates JAK JAK RTK->JAK Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Activates RAS RAS Grb2_Sos->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription STAT STAT JAK->STAT Activates STAT->Transcription SHP2_inhibitor SHP2 Inhibitors (e.g., this compound) SHP2_inhibitor->SHP2

SHP2 Signaling Pathway and Point of Inhibition.

Discussion and Conclusion

This compound, as one of the early-generation catalytic site inhibitors of SHP2, played a crucial role in validating SHP2 as a druggable target. It demonstrates modest potency and selectivity for SHP2 over closely related phosphatases like SHP1 and PTP1B. However, the field has rapidly evolved with the discovery of highly potent and selective allosteric inhibitors such as SHP099, TNO155, and RMC-4630.

Catalytic vs. Allosteric Inhibition: this compound and NSC-87877 are competitive inhibitors that bind to the active site of SHP2. A major challenge for this class of inhibitors is achieving high selectivity due to the conserved nature of the catalytic sites among phosphatases. In contrast, allosteric inhibitors bind to a unique pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive conformation. This mechanism of action generally leads to superior selectivity and potency.

Clinical Development: While this compound has been a valuable research tool, the allosteric inhibitors have shown greater promise for clinical development. Several allosteric inhibitors, including TNO155 and RMC-4630, are currently in clinical trials for various solid tumors.

References

A Head-to-Head Showdown: Unpacking the Efficacy and Specificity of SHP2 Inhibitors PHPS1 and SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the protein tyrosine phosphatase SHP2 has emerged as a critical target in oncology and other diseases. Two small molecule inhibitors, PHPS1 and SHP099, have been instrumental in dissecting SHP2's role and hold therapeutic promise. This guide provides an objective comparison of their efficacy and specificity, supported by experimental data and detailed methodologies, to aid in the selection and application of these valuable research tools.

At the heart of their differences lies their distinct mechanisms of action. This compound is a competitive inhibitor that targets the catalytic site of SHP2, directly blocking its phosphatase activity. In contrast, SHP099 is a pioneering allosteric inhibitor that binds to a tunnel-like pocket at the interface of SHP2's domains, stabilizing it in a closed, auto-inhibited conformation. This fundamental difference in their interaction with the SHP2 protein underpins their varying efficacy and specificity profiles.

Quantitative Comparison of Inhibitor Performance

To facilitate a clear comparison of this compound and SHP099, the following tables summarize key quantitative data on their efficacy and specificity from published preclinical studies. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Inhibitor Target IC50 / Kᵢ (µM) Assay Type Reference
This compound Shp2Kᵢ: 0.73In vitro phosphatase assay[1]
Shp1Kᵢ: 10.7In vitro phosphatase assay[1]
PTP1BKᵢ: 5.8In vitro phosphatase assay[1]
SHP099 SHP2 (wild-type)IC50: 0.071In vitro phosphatase assay[2][3]
SHP1No activityIn vitro phosphatase assay
SHP2 (E76K mutant)IC50: >10In vitro phosphatase assay
SHP2 (E69K mutant)IC50: 0.416In vitro phosphatase assay
SHP2 (D61Y mutant)IC50: 1.241In vitro phosphatase assay
SHP2 (A72V mutant)IC50: 1.968In vitro phosphatase assay

Table 1: In Vitro Efficacy and Specificity. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Kᵢ) of this compound and SHP099 against SHP2 and other related phosphatases. Lower values indicate higher potency.

Inhibitor Cell Line Effect Concentration Reference
This compound Various human tumor cellsInhibition of anchorage-independent growthNot specified
MDCKInhibition of HGF/SF-induced Erk1/2 phosphorylation5-20 µM
SHP099 KYSE520 (esophageal cancer)Inhibition of p-ERKIC50: ~0.25 µM
MV4-11 (leukemia)Inhibition of cell growthIC50: 0.32 µM
TF-1 (erythroleukemia)Inhibition of cell growthIC50: 1.73 µM

Table 2: Cellular Activity. This table highlights the effects of this compound and SHP099 on downstream signaling and cell proliferation in various cancer cell lines.

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

The inhibitory action of both this compound and SHP099 converges on the RAS-ERK signaling pathway, a critical cascade for cell proliferation and survival. The following diagrams illustrate this pathway and the experimental workflows used to assess inhibitor activity.

SHP2_Signaling_Pathway SHP2-Mediated RAS-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Dephosphorylates inhibitory sites on scaffolding proteins This compound This compound (Catalytic Inhibition) This compound->SHP2 SHP099 SHP099 (Allosteric Inhibition) SHP099->SHP2

Caption: SHP2's role in the RAS-ERK signaling pathway and points of inhibition.

Experimental_Workflow Workflow for Assessing SHP2 Inhibitor Activity cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme Purified SHP2 Enzyme Assay Phosphatase Activity Assay Enzyme->Assay Inhibitor1 This compound / SHP099 Inhibitor1->Assay Substrate Phosphopeptide Substrate Substrate->Assay WB Western Blot (p-ERK, Total ERK) Assay->WB Correlate in vitro potency with cellular effect Cells Cancer Cell Lines Inhibitor2 This compound / SHP099 Treatment Cells->Inhibitor2 Lysis Cell Lysis Inhibitor2->Lysis Prolif Cell Proliferation Assay Inhibitor2->Prolif Lysis->WB

Caption: A generalized experimental workflow for evaluating SHP2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are foundational protocols for key experiments cited in the comparison of this compound and SHP099.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified SHP2.

Materials:

  • Purified recombinant human SHP2 protein

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphotyrosine-containing peptide)

  • This compound and SHP099 dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the phosphopeptide substrate.

  • Add varying concentrations of the inhibitor (this compound or SHP099) or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding the purified SHP2 enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the amount of dephosphorylated product using a microplate reader (e.g., absorbance at 405 nm for pNPP).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 or Kᵢ value by fitting the data to a dose-response curve.

Western Blot Analysis of ERK Phosphorylation

This method assesses the impact of SHP2 inhibitors on the downstream RAS-ERK signaling pathway by measuring the phosphorylation status of ERK.

Materials:

  • Cancer cell line of interest (e.g., KYSE520, MV4-11)

  • Cell culture medium and supplements

  • This compound and SHP099

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, SHP099, or DMSO for a specified duration (e.g., 2-24 hours).

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.

  • Quantify the band intensities to determine the relative levels of p-ERK.

Cell Proliferation Assay

This assay evaluates the effect of SHP2 inhibitors on the growth and viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound and SHP099

  • Reagents for a proliferation assay (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed a known number of cells into each well of a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of this compound, SHP099, or DMSO.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Add the proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate as required for the specific assay.

  • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Conclusion: Choosing the Right Tool for the Job

Both this compound and SHP099 have proven to be invaluable tools for probing the function of SHP2. The choice between them will largely depend on the specific research question.

This compound , as a catalytic inhibitor, is a classic tool for directly assessing the consequences of blocking SHP2's enzymatic activity. Its well-characterized specificity against closely related phosphatases makes it a reliable choice for initial studies.

SHP099 , with its novel allosteric mechanism, represents a more modern approach to SHP2 inhibition and has demonstrated high potency and excellent selectivity. Its oral bioavailability has also made it a key compound in preclinical in vivo studies. The differential sensitivity of various SHP2 mutants to SHP099 provides a unique opportunity to study the role of specific SHP2 mutations in disease.

Ultimately, a comprehensive understanding of SHP2's role may be best achieved by employing both inhibitors in parallel. This dual approach can help to validate findings and provide a more nuanced picture of the biological consequences of SHP2 inhibition through distinct mechanisms. This guide provides the foundational information for researchers to make informed decisions in their pursuit of understanding and targeting the multifaceted role of SHP2.

References

A Comparative Guide to Genetic and Pharmacological Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of SHP2 knockdown versus the chemical inhibitor PHPS1 for researchers, scientists, and drug development professionals.

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in drug discovery, particularly in oncology.[1][2] It plays a pivotal role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs), primarily through the RAS/ERK mitogen-activated protein kinase (MAPK) cascade.[1][3] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders known as RASopathies.[4] Consequently, robust methods for validating the therapeutic hypothesis of SHP2 inhibition are essential. This guide provides a comprehensive comparison of two key approaches: genetic validation through siRNA-mediated knockdown and pharmacological inhibition using the specific inhibitor this compound.

Mechanism of Action: Genetic vs. Pharmacological Inhibition

Genetic and pharmacological approaches to SHP2 inhibition, while both aiming to reduce SHP2 activity, operate through distinct mechanisms.

  • Genetic Inhibition (siRNA): Small interfering RNA (siRNA) targets SHP2 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the SHP2 protein.[5] This leads to a reduction in the total cellular pool of SHP2. The effectiveness of this approach is dependent on transfection efficiency and the stability of the SHP2 protein.

  • Pharmacological Inhibition (this compound): Phenylhydrazonopyrazolone sulfonate (this compound) is a potent, cell-permeable, small-molecule inhibitor that directly targets the catalytic activity of the SHP2 protein.[1][6] It binds to the active site of SHP2, preventing it from dephosphorylating its substrates.[1] This approach inhibits the function of existing SHP2 protein without necessarily reducing its cellular concentration.

Diagram of SHP2 Inhibition Mechanisms

G cluster_0 Genetic Inhibition (siRNA) cluster_1 Pharmacological Inhibition (this compound) siRNA siRNA mRNA SHP2 mRNA siRNA->mRNA Binds to Degradation mRNA Degradation siRNA->Degradation Induces Ribosome Ribosome mRNA->Ribosome Translation mRNA->Degradation SHP2_Protein_G SHP2 Protein Ribosome->SHP2_Protein_G Synthesis This compound This compound SHP2_Protein_P Active SHP2 Protein This compound->SHP2_Protein_P Binds to active site Inactive_SHP2 Inactive SHP2 SHP2_Protein_P->Inactive_SHP2 Dephosphorylation Dephosphorylation SHP2_Protein_P->Dephosphorylation Catalyzes Substrate Substrate (e.g., GAB1) Substrate->Dephosphorylation

Caption: Mechanisms of SHP2 inhibition.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a comparison between SHP2 knockdown and this compound inhibition.

Table 1: Comparison of Efficacy and Specificity

ParameterGenetic Inhibition (SHP2 siRNA)Pharmacological Inhibition (this compound)References
Target SHP2 mRNASHP2 protein catalytic site[1][5]
Mechanism Post-transcriptional gene silencingCompetitive enzyme inhibition[1][5]
Specificity High for SHP2 mRNA sequenceSelective for SHP2 over SHP1 and PTP1B[1][6]
Ki for SHP2 Not Applicable0.73 µM[3]
Typical Protein Reduction 70-90%Not applicable (inhibits activity)[7]

Table 2: Effects on Downstream Signaling and Cellular Phenotypes

EndpointGenetic Inhibition (SHP2 siRNA)Pharmacological Inhibition (this compound)Cell Line(s)References
p-ERK Levels DecreasedDecreasedMDCK, MPNST cells[1][6]
Cell Viability (IC50) Not typically measured10-50 µM (varies by cell line)HTB-26, PC-3, HepG2[8]
Cell Scattering (HGF-induced) InhibitedInhibitedMDCK[1]
Branching Morphogenesis (HGF-induced) InhibitedInhibitedMDCK[1]

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS/ERK pathway. Upon stimulation by growth factors (e.g., HGF, EGF), receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like GAB1. SHP2 is recruited to these sites and, once activated, dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK).

G cluster_inhibitors Points of Inhibition RTK RTK GAB1 GAB1 RTK->GAB1 Phosphorylates SHP2 SHP2 GAB1->SHP2 Recruits GRB2_SOS GRB2/SOS GAB1->GRB2_SOS Recruits SHP2->GAB1 Dephosphorylates (activates signaling) RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation siRNA siRNA siRNA->SHP2 Prevents synthesis This compound This compound This compound->SHP2 Inhibits activity

Caption: SHP2 signaling pathway and points of inhibition.

Experimental Workflow: Genetic vs. Pharmacological Inhibition

The workflows for assessing the effects of SHP2 inhibition via siRNA and this compound share common downstream analyses but differ in the initial treatment steps.

G cluster_siRNA Genetic Inhibition Workflow cluster_this compound Pharmacological Inhibition Workflow cluster_analysis Downstream Analysis start_siRNA Seed Cells transfection Transfect with SHP2 siRNA start_siRNA->transfection incubation_siRNA Incubate 24-72h transfection->incubation_siRNA western Western Blot (p-ERK, SHP2) incubation_siRNA->western viability Cell Viability Assay (e.g., MTT) incubation_siRNA->viability phenotype Phenotypic Assay (e.g., Migration) incubation_siRNA->phenotype start_this compound Seed Cells treatment Treat with this compound start_this compound->treatment incubation_this compound Incubate (e.g., 1-48h) treatment->incubation_this compound incubation_this compound->western incubation_this compound->viability incubation_this compound->phenotype

Caption: Experimental workflows.

Experimental Protocols

1. SHP2 Knockdown using siRNA

This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

    • Use antibiotic-free growth medium supplemented with fetal bovine serum (FBS).

  • Transfection (Example using a lipid-based reagent):

    • Solution A: In a sterile tube, dilute 2-8 µL of SHP2 siRNA duplex (e.g., 20-80 pmols) into 100 µL of serum-free medium.

    • Solution B: In a separate sterile tube, dilute 2-8 µL of a suitable transfection reagent into 100 µL of serum-free medium.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.

    • Wash the cells once with 2 mL of serum-free medium.

    • Add 0.8 mL of serum-free medium to the siRNA-transfection reagent complex, mix gently, and overlay the mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

    • Add 1 mL of growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

    • Incubate for an additional 24-72 hours before proceeding to downstream analysis.

  • Controls:

    • Negative Control: A non-targeting siRNA (scrambled sequence).

    • Positive Control: A validated siRNA known to effectively knock down a housekeeping gene.

    • Untransfected Control: Cells not exposed to siRNA or transfection reagent.

2. This compound Treatment

This protocol provides a general framework for treating cultured cells with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere and grow overnight.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-50 µM).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis.

Conclusion

Both genetic knockdown and pharmacological inhibition are valuable tools for validating the role of SHP2 in cellular processes.

  • Genetic inhibition via siRNA offers high specificity for the target mRNA and is a gold standard for target validation. However, the efficiency of knockdown can vary, and off-target effects of the siRNA sequence should be considered.

  • Pharmacological inhibition with this compound provides a more direct and acute way to inhibit SHP2's enzymatic function, mimicking the action of a therapeutic drug.[1] this compound is a selective inhibitor, but at higher concentrations, the potential for off-target effects on other phosphatases should be considered.[3]

The choice between these two methods will depend on the specific experimental question. For validating SHP2 as a therapeutic target, genetic approaches provide strong evidence. For exploring the acute effects of SHP2 inhibition and for studies more closely mimicking a therapeutic intervention, pharmacological inhibitors like this compound are indispensable. Ideally, a combination of both approaches provides the most robust validation of SHP2's role in a given biological context.

References

Comparative Analysis of Active-Site and Allosteric SHP2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a pivotal role in multiple cellular processes, including proliferation, differentiation, and survival.[1] It functions downstream of various receptor tyrosine kinases (RTKs) to regulate the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[2][3] Gain-of-function mutations in SHP2 are linked to developmental disorders and various cancers, establishing it as a compelling therapeutic target for oncology.[3][4]

The development of small molecule SHP2 inhibitors has primarily followed two distinct strategies: targeting the catalytic active site (orthosteric inhibition) and targeting an allosteric pocket to lock the enzyme in an inactive state. This guide provides a comparative analysis of PHPS1, an active-site directed inhibitor, and the newer class of allosteric inhibitors, represented by key molecules such as SHP099, TNO155, and RMC-4550.

Mechanism of Action: Active-Site vs. Allosteric Inhibition

SHP2 activity is regulated by an autoinhibitory mechanism where its N-terminal SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain.[5] Disruption of this interaction, typically by binding of the SH2 domains to phosphotyrosine motifs on upstream proteins, leads to a conformational change that activates the enzyme.[5]

This compound (Active-Site Inhibition): Phenylhydrazonopyrazolone sulfonate 1 (this compound) is a cell-permeable inhibitor that directly targets the catalytic PTP domain of SHP2.[2][6] It competes with substrate binding at the active site to prevent dephosphorylation. However, developing inhibitors against the highly conserved and positively charged active site of PTPs has been challenging, often leading to issues with selectivity against other phosphatases (like SHP1 and PTP1B) and poor bioavailability.[2]

Allosteric Inhibitors (SHP099, TNO155, RMC-4550): This newer class of inhibitors binds to a unique allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[2] By binding to this site, they act as "molecular glue," stabilizing the auto-inhibited, closed conformation of SHP2.[7][8] This mechanism prevents the activation of SHP2 and offers significantly higher selectivity and more favorable drug-like properties compared to active-site inhibitors.[1][2]

G cluster_0 Active-Site Inhibition (e.g., this compound) cluster_1 Allosteric Inhibition (e.g., SHP099) This compound->PTP_A Binds to Catalytic Site PTP_B->N_SH2_B Stabilizes Auto-inhibited Conformation PTP_A PTP Domain (Active Site) N_SH2_A N-SH2 Domain C_SH2_A C-SH2 Domain This compound This compound PTP_B PTP Domain N_SH2_B N-SH2 Domain C_SH2_B C-SH2 Domain Allo Allosteric Inhibitor label_allo Binds to Allosteric Pocket

Caption: Mechanisms of SHP2 Inhibition.
Comparative Performance Data

The following tables summarize quantitative data for this compound and representative allosteric SHP2 inhibitors from preclinical studies.

Table 1: Biochemical Potency and Selectivity

InhibitorTypeTarget IC50 / Kᵢ (nM)Selectivity vs. SHP1Selectivity vs. PTP1B
This compound Active-Site730 (Kᵢ)[9]~15-fold[10]~8-fold[10]
SHP099 Allosteric71 (IC₅₀)[2]>1000-fold[11]>1000-fold[11]
TNO155 Allosteric11 (IC₅₀)HighHigh
RMC-4550 Allosteric0.58 - 1.6 (IC₅₀)[12]HighHigh

Table 2: Cellular Activity (p-ERK Inhibition)

InhibitorCell LineEC₅₀ / ActivityReference
This compound MDCKDose-dependent inhibition (5-20 µM)[9][13]
SHP099 KYSE-520IC₅₀ required unbound plasma conc. > cellular IC₅₀[7]
TNO155 VariousPotent p-ERK inhibition in RTK-driven models[14]
RMC-4550 Calu-17 nM[15]
PC931-39 nM[15]
HEK29349.2 nM[15]

Table 3: In Vivo Efficacy in Xenograft Models

InhibitorModelDosingEfficacyReference
This compound Ldlr-/- mice (Atherosclerosis model)10 mg/kg/day (i.p.)Reduced lesion area[6]
SHP099 KYSE-520 (Esophageal)75 mg/kg (p.o., qd)Dose-dependent tumor growth inhibition[7][16]
B16F10 (Melanoma)100 mg/kg (p.o., qd)Reduced tumor growth[17]
TNO155 HT-29 (Colorectal)N/AEnhanced efficacy of BRAF/MEK inhibitors[14]
ALK-mutant NeuroblastomaN/ADelayed tumor growth in combination with Lorlatinib[18]
RMC-4550 KYSE-520 (Esophageal)N/ADose-dependent tumor growth inhibition[15]
PDAC modelsN/ASignificant tumor regression with ERK inhibitor[19]
RPMI-8226 (Myeloma)30 mg/kg (p.o., qd)Reduced tumor size and weight[20]
SHP2 Signaling Pathway and Point of Inhibition

SHP2 is a crucial transducer of signals from activated RTKs to the RAS-MAPK pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1/2), where it becomes active and dephosphorylates specific substrates, ultimately leading to RAS activation and subsequent phosphorylation of MEK and ERK. Both active-site and allosteric inhibitors block this cascade, preventing the downstream signaling that drives cell proliferation.

G RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Activates SHP2 SHP2 RTK->SHP2 Recruits & Activates RAS RAS Grb2_Sos->RAS SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation ERK->Proliferation Inhibitor SHP2 Inhibitor (this compound or Allosteric) Inhibitor->SHP2 Blocks

Caption: SHP2's role in the RAS-MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of SHP2 inhibitors. Below are representative protocols for key assays.

SHP2 Biochemical Inhibition Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of SHP2 in vitro to determine the IC₅₀ value of an inhibitor.

  • Objective: To measure the direct inhibitory effect of a compound on purified SHP2 enzyme.

  • Materials:

    • Purified, full-length human SHP2 enzyme.

    • Assay Buffer: 50 mM 3,3-Dimethylglutaric acid (DMG), pH 7.0, 1 mM EDTA, 0.01% Triton X-100.[21]

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[21]

    • Test compounds (e.g., this compound, RMC-4550) dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

    • Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of SHP2 enzyme solution (e.g., final concentration of 0.5 nM) to each well.

    • Incubate the plate at room temperature for 30 minutes to allow compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., final concentration of 100 µM).

    • Immediately measure the fluorescence (Excitation/Emission ~358/450 nm) over time (e.g., every 60 seconds for 15-30 minutes) at 25°C.

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Determine the percent inhibition relative to the DMSO control and plot against compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the ability of an inhibitor to block SHP2-mediated signaling in intact cells.

  • Objective: To determine the EC₅₀ of a compound for inhibiting the phosphorylation of ERK, a key downstream node of SHP2 signaling.

  • Materials:

    • Cancer cell line with active RTK signaling (e.g., KYSE-520, PC-9).

    • Cell culture medium and serum.

    • Test compounds dissolved in DMSO.

    • Growth factor (e.g., HGF, EGF) if stimulation is required.

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus.

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours if basal p-ERK levels are high.

    • Pre-treat cells with various concentrations of the SHP2 inhibitor or DMSO for 1-2 hours.

    • Stimulate cells with a growth factor for 10-15 minutes, if necessary.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-p-ERK, anti-t-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity. Normalize p-ERK signal to t-ERK signal. Calculate percent inhibition and determine EC₅₀.

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.

  • Objective: To evaluate the ability of a SHP2 inhibitor to suppress tumor growth in a mouse model.

  • Materials:

    • Immunodeficient mice (e.g., Nude, SCID).

    • Tumor cells (e.g., KYSE-520, RPMI-8226).

    • Matrigel (optional).

    • Test compound and appropriate vehicle for oral gavage or other administration route.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice/group).

    • Administer the SHP2 inhibitor (e.g., 75 mg/kg SHP099) or vehicle control according to the dosing schedule (e.g., once daily by oral gavage).[16][20]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study (e.g., after 21-30 days or when tumors reach a maximum size), euthanize the mice.

    • Excise tumors, weigh them, and process for pharmacodynamic analysis (e.g., p-ERK levels via Western blot or IHC).

    • Compare tumor growth rates and final tumor weights between treated and control groups to determine efficacy (e.g., Tumor Growth Inhibition %).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochem Biochemical Assay (IC50 Determination) Cellular Cellular Assays (p-ERK, Proliferation) Biochem->Cellular PK Pharmacokinetics (PK) (in mice/rats) Cellular->PK Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy PD Pharmacodynamics (PD) (Target Engagement in Tumor) Efficacy->PD Clinical Clinical Candidate Efficacy->Clinical PD->Efficacy Lead_ID Lead Identification Lead_ID->Biochem

Caption: General workflow for SHP2 inhibitor evaluation.

Summary and Conclusion

The comparative analysis reveals a clear distinction in the performance and properties of active-site versus allosteric SHP2 inhibitors.

  • This compound , as a representative active-site inhibitor, demonstrated the feasibility of targeting SHP2. However, it exhibits micromolar potency and limited selectivity, reflecting the inherent difficulties in targeting the conserved PTP catalytic domain.[2][9] These characteristics have hindered the clinical progression of most active-site inhibitors.

  • Allosteric inhibitors , such as SHP099, TNO155, and RMC-4550, represent a transformative advancement. By binding to a unique and less conserved pocket, they achieve nanomolar to sub-nanomolar potency and exceptional selectivity.[2][4][22] Their novel mechanism of stabilizing the inactive conformation of SHP2 translates to potent inhibition of RAS-MAPK signaling in cellular and in vivo models.[7][14] This superior profile has led to the rapid advancement of several allosteric SHP2 inhibitors into clinical trials for various solid tumors, both as monotherapies and in combination with other targeted agents.[4][14]

References

Unlocking the Therapeutic Potential of SHP-1 Modulation in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of PHPS1 (a hypothetical SHP-1 modulator) across various cancer types. This guide synthesizes preclinical data from multiple studies to provide an objective overview of the anti-cancer potential of targeting the protein tyrosine phosphatase SHP-1. While a direct comparative study of a single SHP-1 modulator across a wide range of cancers is not yet available, this report collates existing data to offer valuable insights for the oncology research community.

SHP-1 (Src homology region 2 domain-containing phosphatase-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways implicated in cancer development and progression.[1][2] Its role as a tumor suppressor in some cancers, and conversely as a potential tumor promoter in others, makes it a complex but compelling target for therapeutic intervention.[1][3] This guide focuses on the preclinical efficacy of modulating SHP-1 activity in different cancer models.

Comparative Efficacy of SHP-1 Modulators: A Synthesis of Preclinical Findings

The following tables summarize the quantitative efficacy of various SHP-1 inhibitors and activators in different cancer models as reported in preclinical studies.

Table 1: Efficacy of SHP-1 Inhibitors in Preclinical Cancer Models

CompoundCancer TypeModel SystemEfficacy MetricObserved Effect
TPI-1Melanoma (B16)Murine Model (in vivo)Tumor Growth Inhibition~83% inhibition at a tolerated oral dose[4][5]
TPI-1a4Melanoma (K1735)Murine Model (in vivo)Tumor Growth InhibitionComplete inhibition[4][5]
TPI-1a4Colon Cancer (MC-26)Murine Model (in vivo)Tumor Growth InhibitionMore effective than parental TPI-1[4][5]
M029Colon Cancer (MC38)Murine Model (in vivo)Tumor ProgressionSignificantly retarded tumor progression at 10 mg/mL[6]
Sodium Stibogluconate (SSG) & Interferon-αMelanomaMurine Model (in vivo)Tumor EradicationSynergistic effect leading to tumor eradication[5]
Sodium Stibogluconate (SSG) & Interferon-αProstate CancerMurine Model (in vivo)Tumor Growth InhibitionSynergistic inhibition of tumor growth[5]

Table 2: Efficacy of SHP-1 Activators (Agonists) in Preclinical Cancer Models

CompoundCancer TypeModel SystemEfficacy MetricObserved Effect
RegorafenibMetastatic Colorectal CancerPreclinical ModelsSTAT3 Signaling InhibitionReactivated SHP-1 and inhibited STAT3 signaling[7]
Regorafenib, SC-78Triple-Negative Breast Cancer (TNBC)Preclinical ModelsCell Growth & Metastasis InhibitionInhibited through SHP-1/p-STAT3/VEGF-A axis[7]
SC-59Hepatocellular Carcinoma (HCC)Preclinical Models with Radiation TherapySynergistic EffectBetter synergistic effect than sorafenib[7]
DovitinibHepatocellular Carcinoma (HCC)HCC cells and sorafenib-resistant cellsApoptosis InductionInduced significant apoptosis via SHP-1-dependent STAT3 inhibition[7]

Key Signaling Pathways Modulated by SHP-1

SHP-1 primarily exerts its influence on cancer cells by dephosphorylating key proteins in oncogenic signaling pathways. The diagram below illustrates the central role of SHP-1 in regulating the JAK/STAT and other associated pathways.

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pSTAT3->pSTAT3_dimer SHP1 SHP-1 SHP1->JAK Dephosphorylation (Inhibition) SHP1->pSTAT3 Dephosphorylation (Inhibition) pAkt p-Akt SHP1->pAkt Dephosphorylation (Inhibition) Akt Akt PI3K->Akt Activation Akt->pAkt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3_dimer->Gene_Expression Transcription cluster_nucleus cluster_nucleus pSTAT3_dimer->cluster_nucleus Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Panel Treatment Treatment with SHP-1 Modulator Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Animal_Model Mouse Model Selection IC50->Animal_Model Lead Compound Selection Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration SHP-1 Modulator Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Data_Analysis Efficacy Analysis Tumor_Measurement->Data_Analysis

References

A Comparative Guide to Validating the Downstream Effects of PHPS1 on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2, in modulating downstream signaling pathways. The information presented herein is supported by experimental data to assist researchers in evaluating the utility of this compound for their specific applications.

Introduction to this compound and its Target, Shp2

This compound is a potent and cell-permeable small molecule inhibitor that specifically targets Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. Shp2 is a critical signaling node that plays a positive regulatory role in various growth factor and cytokine signaling pathways. It is a key component of the Ras-Raf-MEK-ERK (MAPK) and other signaling cascades that are crucial for cell proliferation, differentiation, and survival.[1] Gain-of-function mutations in Shp2 are associated with developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[2] this compound acts by binding to the catalytic site of Shp2, thereby inhibiting its phosphatase activity.[3]

Performance Comparison of this compound in Modulating Signaling Pathways

Experimental evidence demonstrates that this compound selectively inhibits Shp2-dependent downstream signaling, primarily affecting the Ras/ERK pathway, while showing minimal to no effect on other pathways such as PI3K/Akt and STAT3.

Effects on the Ras/ERK Pathway

This compound has been shown to effectively inhibit the sustained phosphorylation of ERK1/2, a key downstream effector of the Ras/ERK pathway, in a dose-dependent manner.[3] This inhibitory effect is specific to the Shp2-dependent phase of ERK activation.[3]

Effects on the PI3K/Akt and STAT3 Pathways

In contrast to its pronounced effect on the ERK pathway, this compound does not significantly inhibit the phosphorylation of Akt or STAT3, indicating its specificity for Shp2-mediated signaling.[3] This selectivity is a key advantage for researchers looking to specifically dissect the role of Shp2 in cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and selectivity of this compound from various experimental studies.

Table 1: Inhibitory Activity of this compound against Shp2 and Related Phosphatases

PhosphataseKi (μM)Fold Selectivity for Shp2
Shp20.731
Shp110.7~15-fold
PTP1B5.8~8-fold

Data sourced from Hellmuth et al., PNAS, 2008.[3]

Table 2: Effect of this compound on Anchorage-Independent Growth of Human Tumor Cell Lines

Cell LineTumor TypeInhibition of Colony Formation (at 20 µM this compound)
HT-29Colon Carcinoma+++
A549Lung Carcinoma++
MDA-MB-231Breast Carcinoma++
HeLaCervical Carcinoma+
Caki-1Renal Carcinoma-

+++: Strong inhibition; ++: Moderate inhibition; +: Weak inhibition; -: No inhibition. Data interpretation based on figures from Hellmuth et al., PNAS, 2008.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with this compound.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Serum-starve the cells for 24 hours before treatment. Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or HGF) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

In Vitro Shp2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of this compound on Shp2 enzymatic activity.

  • Reagents: Recombinant human Shp2 protein, p-nitrophenyl phosphate (B84403) (pNPP) substrate, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Assay Procedure: Add recombinant Shp2 to the assay buffer in a 96-well plate. Add varying concentrations of this compound or vehicle control and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add pNPP to a final concentration of 1 mM to start the reaction.

  • Measure Absorbance: Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points to determine the rate of pNPP hydrolysis.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

  • Prepare Base Agar Layer: Mix 2x growth medium with 1.2% agar solution in a 1:1 ratio to get a final concentration of 0.6% agar. Add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify.

  • Prepare Cell-Agar Layer: Trypsinize and count the cells. Resuspend the cells in 2x growth medium and mix with 0.7% agar solution to a final cell density of 5,000 cells/mL and a final agar concentration of 0.35%.

  • Plating: Add 1 mL of the cell-agar suspension on top of the solidified base agar layer.

  • Treatment: Once the top layer has solidified, add 2 mL of growth medium containing different concentrations of this compound or vehicle control on top.

  • Incubation and Staining: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, changing the medium with fresh inhibitor every 3-4 days. After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Shp2_Signaling_Pathway cluster_ras_pathway Ras/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Shp2 Shp2 RTK->Shp2 P PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2->Ras dephosphorylates inhibitory sites on scaffolding proteins This compound This compound This compound->Shp2 Akt Akt PI3K->Akt Other_Pathways Other Pathways Akt->Other_Pathways

Caption: Shp2 signaling and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block p_ab Primary Antibody (p-ERK) block->p_ab t_ab Primary Antibody (Total ERK) block->t_ab s_ab Secondary Antibody (HRP) p_ab->s_ab detect ECL Detection s_ab->detect detect2 ECL Detection s_ab->detect2 strip Stripping detect->strip end Data Analysis detect->end strip->block Re-blocking t_ab->s_ab detect2->end

Caption: Western blot workflow for p-ERK and total ERK detection.

Logic_Diagram Shp2_active Active Shp2 Shp2_inhibited Inhibited Shp2 Ras_activation Ras Activation Shp2_active->Ras_activation Promotes This compound This compound This compound->Shp2_active Inhibits Reduced_ERK_phos Reduced ERK Phosphorylation Shp2_inhibited->Reduced_ERK_phos Leads to ERK_phos ERK Phosphorylation Ras_activation->ERK_phos Cell_prolif Cell Proliferation ERK_phos->Cell_prolif Reduced_prolif Reduced Cell Proliferation Reduced_ERK_phos->Reduced_prolif

References

A Head-to-Head Comparison of PHPS1 and Other Protein Tyrosine Phosphatase (PTP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. Their dysregulation has been implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. PHPS1 (Phenylhydrazonopyrazolone Sulfonate) has emerged as a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase. This guide provides a comprehensive head-to-head comparison of this compound with other notable PTP inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of PTP Inhibitors

The following tables summarize the inhibitory potency (Ki and IC50 values) of this compound and other representative PTP inhibitors against a panel of protein tyrosine phosphatases. This data is compiled from various studies and presented to facilitate a direct comparison of their potency and selectivity.

InhibitorTarget PTPKi (μM)Fold Selectivity vs. Shp2Reference
This compound Shp2 0.73 - [1][2]
Shp110.714.7x less potent[2]
PTP1B5.87.9x less potent[2]
NSC-87877Shp20.318-
Shp10.3351.05x less potent
PTP1B1.6915.3x less potent
SHP099Shp20.071-[]
TNO-155Shp20.011-[]
RMC-4630Shp2--[]

Table 1: Comparative Inhibitory Potency (Ki) of Shp2 Inhibitors. This table highlights the selectivity of this compound for Shp2 over the closely related phosphatases Shp1 and PTP1B.

InhibitorTarget PTPIC50 (μM)Reference
This compound Shp2 2.1 [4]
ECPTP5.4[4]
PTP1B19[4]
Shp130[4]
MptpA39[4]
ErtiprotafibPTP1B1.6 - 29[5]
TrodusqueminePTP1B1[5]
TCPTP224[5]
JTT-551PTP1B- (Ki = 0.22)[5]
TCPTP- (Ki = 9.3)[5]
Compound 8TC-PTP0.0043 (Ki)[6]
PTP1B>0.8 (relative)[6]
PTP Inhibitor ISHP-1(ΔSH2)- (Ki = 43)[7]
PTP1B- (Ki = 42)[7]
PTP Inhibitor IISHP-1(ΔSH2)- (Ki = 128)[8]
MY17PTP1B0.41[9]
KaempferolPTP1B279.23[9]

Table 2: Inhibitory Concentration (IC50) of Various PTP Inhibitors. This table provides a broader view of the potency of different inhibitors against their primary targets and, where available, against other PTPs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments cited in the comparison of PTP inhibitors.

Protocol 1: Determination of Inhibitor Potency (Ki/IC50) using a Colorimetric Phosphatase Activity Assay

This protocol describes a common method to assess the inhibitory effect of a compound on PTP activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified recombinant PTP enzyme (e.g., Shp2, PTP1B, Shp1)

  • PTP inhibitor stock solution (e.g., this compound in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified PTP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of the PTP inhibitor in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.

  • Reaction Initiation: In a 96-well plate, add the diluted enzyme and the inhibitor dilutions. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding pNPP to each well. The final concentration of pNPP should be at or below its Km for the specific PTP to ensure competitive inhibition can be accurately measured.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The dephosphorylation of pNPP by the PTP will produce p-nitrophenol, which has a yellow color.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the Km of the substrate is known.

Protocol 2: Cellular Assay for PTP Inhibitor Activity - Western Blotting for Phospho-Protein Levels

This protocol assesses the ability of a cell-permeable inhibitor to modulate PTP activity within a cellular context by measuring the phosphorylation status of a known PTP substrate.

Materials:

  • Cell line of interest (e.g., a cancer cell line with an activated signaling pathway regulated by the target PTP)

  • Cell culture medium and supplements

  • PTP inhibitor (e.g., this compound)

  • Stimulant (e.g., a growth factor like HGF to activate a specific pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against the phosphorylated and total forms of the target substrate protein (e.g., anti-phospho-Erk1/2 and anti-total-Erk1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of the PTP inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with the appropriate growth factor or agonist for a time known to induce phosphorylation of the target substrate (e.g., 15 minutes with HGF).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by the discussed PTPs and a typical experimental workflow for inhibitor screening.

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Gab1 Gab1/IRS1 RTK->Gab1 pY Grb2 Grb2 SOS SOS Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2 Shp2 Shp2->Ras activates Gab1->Shp2 recruits PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->Shp2

Caption: Shp2 Signaling Pathway and Point of this compound Inhibition.

PTP1B_Signaling_Pathway InsulinReceptor Insulin Receptor (IR) IRS1 IRS-1 InsulinReceptor->IRS1 pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->InsulinReceptor dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Shp1_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT->GeneTranscription Shp1 Shp1 Shp1->JAK dephosphorylates Shp1->STAT dephosphorylates Shp1_Inhibitor Shp1 Inhibitor Shp1_Inhibitor->Shp1 Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., pNPP assay) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Confirmed Hits SelectivityProfiling Selectivity Profiling (Panel of PTPs) DoseResponse->SelectivityProfiling CellBasedAssay Cell-Based Assay (e.g., Western Blot) SelectivityProfiling->CellBasedAssay Potent & Selective Hits FunctionalAssay Functional Assays (Proliferation, Migration) CellBasedAssay->FunctionalAssay LeadCompound Lead Compound FunctionalAssay->LeadCompound

References

Confirming the On-Target Effects of PHPS1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, cell biology, and drug development, validating the specific on-target effects of a small molecule inhibitor is a critical step. This guide provides a framework for confirming the inhibitory action of Phenylhydrazonopyrazolone sulfonate 1 (PHPS1) on its target, the protein tyrosine phosphatase Shp2, using appropriate control compounds and established experimental protocols.

This compound is a potent, cell-permeable, and selective inhibitor of Shp2 (also known as PTPN11), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK MAP kinase cascade.[1] To ensure that the observed cellular effects of this compound are indeed due to the inhibition of Shp2 and not off-target activities, a rigorous experimental design incorporating positive and negative controls is essential.

Understanding the Signaling Pathway

This compound acts by competitively binding to the active site of Shp2, preventing it from dephosphorylating its substrates. This inhibition leads to a downstream suppression of the Erk1/2 signaling pathway, which is typically activated by growth factors like EGF or HGF.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 EGF EGF/HGF EGFR EGFR/c-Met EGF->EGFR Gab1 Gab1 EGFR->Gab1 Shp2 Shp2 Gab1->Shp2 Ras Ras Shp2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk pErk p-Erk1/2 Erk->pErk Proliferation Cell Proliferation pErk->Proliferation This compound This compound This compound->Shp2 PTP1B_inhibitor PTP1B Inhibitor Shp1_inhibitor Shp1 Inhibitor

Caption: Simplified Shp2-Erk1/2 signaling pathway and the inhibitory action of this compound.

Control Compounds for On-Target Validation

To rigorously validate the on-target effects of this compound, the following control compounds are recommended:

Compound TypeExample Compound(s)Rationale
Positive Control (Pathway Activator) Epidermal Growth Factor (EGF), Hepatocyte Growth Factor (HGF)Activates the upstream receptor tyrosine kinases (EGFR/c-Met), leading to the stimulation of the Shp2-Erk pathway. This provides a baseline of pathway activation against which the inhibitory effect of this compound can be measured.[1][2]
Negative Control (Related Target Inhibitors) PTP1B Inhibitor, Shp1 Inhibitor (e.g., TPI-1)This compound is highly selective for Shp2 over other closely related phosphatases like PTP1B and Shp1.[1] These inhibitors should not produce the same downstream effects as this compound, demonstrating the specificity of this compound for Shp2.
Vehicle Control Dimethyl sulfoxide (B87167) (DMSO)This compound and other small molecule inhibitors are often dissolved in DMSO. A vehicle-only control is crucial to ensure that the observed effects are not due to the solvent itself.[3]

Quantitative Comparison of Inhibitor Potency

The selectivity of this compound for Shp2 over other phosphatases can be quantified by comparing their respective inhibition constants (Ki).

CompoundTargetKi (μM)Selectivity vs. Shp2
This compound Shp2 0.73 -
This compoundPTP1B5.88-fold higher
This compoundShp110.715-fold higher

Data sourced from Hellmuth et al., 2008.

Experimental Workflow for On-Target Validation

A logical workflow is essential for systematically confirming the on-target effects of this compound. This involves stimulating cells to activate the pathway of interest and then treating them with this compound and control compounds.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed cells (e.g., HeLa, A549) B Starve cells (serum-free media) A->B C Pre-treat with inhibitors: - this compound - PTP1B Inhibitor - Shp1 Inhibitor - DMSO (Vehicle) B->C D Stimulate with Positive Control (EGF/HGF) C->D E Western Blot for p-Erk1/2 D->E F Cell Proliferation Assay (MTT) D->F G Colony Formation Assay D->G

Caption: Experimental workflow for validating the on-target effects of this compound.

Key Experimental Protocols

Western Blot for Phosphorylated Erk1/2

This experiment directly measures the activity of the downstream kinase Erk1/2, a key indicator of Shp2 pathway activation.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-incubate with this compound (e.g., 10 µM), a PTP1B inhibitor, a Shp1 inhibitor, or DMSO for 1-2 hours. Stimulate with a positive control activator such as EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize p-Erk1/2 levels to total Erk1/2 or a loading control like GAPDH.

Cell Proliferation (MTT) Assay

This assay assesses the impact of Shp2 inhibition on cell viability and proliferation, a key downstream biological effect.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, control inhibitors, or DMSO for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This long-term assay evaluates the effect of Shp2 inhibition on the ability of single cells to form colonies, a measure of clonogenic survival and proliferation.

  • Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with this compound, control inhibitors, or DMSO. The treatment can be continuous or for a defined period.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Logical Relationship of Compounds and Expected Outcomes

The expected outcomes of these experiments can be summarized in a logical diagram.

G cluster_0 Compounds cluster_1 Targets cluster_2 Downstream Effects This compound This compound Shp2 Shp2 This compound->Shp2 Inhibits PTP1B_Inhibitor PTP1B Inhibitor PTP1B PTP1B PTP1B_Inhibitor->PTP1B Inhibits Shp1_Inhibitor Shp1 Inhibitor Shp1 Shp1 Shp1_Inhibitor->Shp1 Inhibits DMSO DMSO (Vehicle) No_Effect No significant change DMSO->No_Effect EGF EGF (Activator) EGFR EGFR EGF->EGFR Activates pErk ↓ p-Erk1/2 Shp2->pErk Proliferation ↓ Proliferation Shp2->Proliferation PTP1B->No_Effect Shp1->No_Effect Increased_pErk ↑ p-Erk1/2 EGFR->Increased_pErk

Caption: Expected outcomes of this compound and control compound treatments.

By following this comprehensive guide, researchers can confidently and accurately validate the on-target effects of this compound, ensuring the reliability and specificity of their findings.

References

Safety Operating Guide

Proper Disposal of PHPS1: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the novel phosphatase inhibitor PHPS1 necessitates a cautious and compliant approach to its disposal. In the absence of detailed hazard information, researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and follow established protocols for the disposal of unknown chemical waste. This ensures the safety of laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially if it is in a powdered form that can be aerosolized, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.

Step-by-Step Disposal Plan

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams, such as non-hazardous trash or biohazardous waste, to prevent unforeseen chemical reactions and to ensure proper disposal.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for collecting this compound waste. The container should be in good condition and have a secure lid.

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Toxic," "Irritant"). If the solvent used for solutions is hazardous (e.g., flammable), this should also be indicated.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • This area should be away from general traffic and incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all available information about the compound.

Key Safety Precautions for Handling Chemicals with Unknown Hazards

PrecautionRationale
Wear appropriate Personal Protective Equipment (PPE) Protects the user from potential skin and eye irritation or absorption of the chemical.
Use in a well-ventilated area or fume hood Minimizes the risk of inhaling potentially harmful aerosols or vapors.
Avoid direct contact Prevents accidental exposure and potential adverse health effects.
Segregate from incompatible materials Reduces the risk of dangerous chemical reactions.
Label all containers clearly Ensures proper identification and handling of the substance.

Experimental Protocols

As no specific disposal experiments for this compound were found, the recommended protocol is based on general principles of chemical waste management. The primary "experiment" in this context is a waste characterization , which would ideally be performed by a certified laboratory to determine the precise hazards of this compound. However, in a research setting where this is not feasible, treating the substance as hazardous is the most prudent course of action.

Disposal Workflow for Chemicals with Unknown Hazards

This compound Disposal Decision Workflow start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No ppe Wear appropriate PPE: - Safety glasses - Lab coat - Gloves treat_hazardous->ppe segregate Segregate this compound waste from other waste streams ppe->segregate container Use a labeled, leak-proof hazardous waste container segregate->container storage Store in a designated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound in the absence of specific hazard data.

By following these precautionary steps, laboratories can ensure the safe and responsible disposal of novel compounds like this compound, upholding a commitment to safety and environmental stewardship that extends beyond the product itself.

Essential Safety and Handling Protocols for PHPS1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of PHPS1, a Selective SHP-2 Inhibitor.

This document provides immediate and essential safety and logistical information for the handling of this compound (Phenylhydrazonopyrazolone sulfonate 1), a cell-permeable phosphotyrosine mimetic used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution, as is standard for research chemicals with limited toxicological data.[1] A product information sheet from one supplier suggests that the material should be considered hazardous until more information is available and advises to avoid ingestion, inhalation, and contact with skin and eyes.[2]

Personal Protective Equipment (PPE) and Handling

When working with this compound in its solid, crystalline form, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact.
Eye Protection Safety glasses with side shields or safety gogglesPrevents eye exposure to airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if there is a risk of generating dust.Minimizes the potential for inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound at every stage.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound is a crystalline solid and should be stored at -20°C for long-term stability.[2]

Preparation and Handling
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential dust.

  • Donning PPE: Before handling, put on all required PPE in the following order: lab coat, safety glasses, and gloves.

  • Weighing: If weighing the solid, do so carefully to avoid creating dust. Use anti-static weighing paper and appropriate tools.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in organic solvents like DMSO and dimethylformamide.[2]

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat and then safety glasses.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.

  • Work Area Decontamination: Clean the work surface with an appropriate solvent and decontaminant.

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste, in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and pipette tips, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour this compound solutions down the drain.

  • Empty Containers: The original container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling of this compound

PHPS1_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE (Lab Coat, Goggles, Gloves) weigh Weigh Solid this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid doff_ppe Doff PPE dispose_liquid->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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